molecular formula C40H38ClNO5 B602097 Levocloperastine fendizoate CAS No. 220329-19-1

Levocloperastine fendizoate

Cat. No.: B602097
CAS No.: 220329-19-1
M. Wt: 648.19
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levocloperastine fendizoate is a non-narcotic antitussive agent provided for research purposes in the study of respiratory physiology and cough mechanisms . Its primary research value lies in its multifaceted mechanism of action. The compound is recognized for its central antitussive effects, acting on the cough center in the medulla oblongata to suppress the cough reflex . Additionally, it exhibits peripheral actions, including antihistamine (H1-receptor antagonism) and mild anticholinergic properties, which help reduce irritation and inflammation in the respiratory tract . Preclinical and clinical studies have investigated its efficacy in treating chronic nonproductive cough associated with conditions such as bronchitis, asthma, and chronic obstructive pulmonary disease (COPD) . Research indicates that levocloperastine has comparable efficacy to other antitussives like codeine, but with a more rapid onset of action and a profile that may lack significant central nervous system depression, making it a compound of interest for comparative pharmacological studies . The fendizoate component is understood to enhance the stability and bioavailability of the active molecule . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220329-19-1
Record name Levocloperastine fendizoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220329191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine,1-(2-((p-chloro-alpha-phenylbenzyl)oxy)ethyl)- Fendizoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOCLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09837K287S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Levocloperastine Fendizoate: A Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2][3] Marketed as levocloperastine fendizoate, this compound has demonstrated significant efficacy in the treatment of non-productive cough across various patient populations, including adults and children.[2][4][5] Its clinical effectiveness is underpinned by a dual mechanism that targets both central and peripheral pathways of the cough reflex, coupled with a favorable safety profile that distinguishes it from traditional opioid-based antitussives.[3][6] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms of levocloperastine, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Core Pharmacodynamics: A Dual-Pronged Approach to Cough Suppression

Levocloperastine exerts its antitussive effects through a combination of central and peripheral actions.[2][3] This dual mechanism contributes to its robust efficacy in reducing both the frequency and intensity of coughing.[4]

Central Mechanism of Action: Modulating the Brainstem's Cough Center

The primary central action of levocloperastine occurs at the level of the bulbar cough center in the medulla oblongata.[2][7] Unlike opioid antitussives, which act on mu-opioid receptors, levocloperastine's central effects are believed to be mediated through its interaction with sigma-1 (σ1) receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][8]

  • Sigma-1 (σ1) Receptor Agonism: Levocloperastine acts as an agonist at sigma-1 receptors.[7] These receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating calcium signaling.[9] Upon activation by levocloperastine, sigma-1 receptors dissociate from the binding immunoglobulin protein (BiP) and translocate to modulate the activity of various ion channels and signaling proteins, ultimately leading to a reduction in neuronal excitability within the cough center.[10]

  • GIRK Channel Inhibition: Levocloperastine has been shown to inhibit GIRK channels.[3][8][11] These channels are crucial for mediating the inhibitory effects of various neurotransmitters in the central nervous system. By inhibiting the outward flow of potassium ions, levocloperastine reduces the hyperpolarization of neuronal membranes, thereby dampening the signaling cascade that leads to the cough reflex.[12][13]

Peripheral Mechanism of Action: Targeting the Source of Irritation

In addition to its central effects, levocloperastine also acts peripherally at the level of the tracheobronchial tree.[2][3] This peripheral action is primarily attributed to its antihistaminic and muscle-relaxant properties.[2]

  • Histamine (B1213489) H1 Receptor Antagonism: Levocloperastine exhibits antagonist activity at histamine H1 receptors.[7] By blocking the action of histamine, a key mediator of inflammation and bronchoconstriction, levocloperastine helps to reduce cough triggered by airway irritation.[14][15]

  • Muscle-Relaxant Properties: The drug also possesses mild muscle-relaxant effects, which may contribute to its antitussive action by reducing bronchospasm.[2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the efficacy and receptor binding profile of levocloperastine and its racemate, cloperastine.

Table 1: Comparative Clinical Efficacy of Levocloperastine

Efficacy ParameterLevocloperastineDL-Cloperastinep-valueReference
Investigator's Judgment of Efficacy (Very Good/Good)98.3%76.7%p < 0.0003[6]
Onset of ActionMore rapid (significant reduction in cough intensity and frequency after 1 day)Slower (beneficial effects occurred on average 3 days later)Not specified[6]
Comparison with Levodropropizine (Pediatric)
Improvement of Cough Symptoms at Day 195%78%Not specified[2]
Comparison with Dextromethorphan
Reduction in Cough Severity and Frequency at Day 7Significantly greaterLess significantp < 0.5[4]
Improvement in Leicester Cough Questionnaire (LCQ) Score at Day 7Significantly greaterLess significantp < 0.5[4]

Table 2: Receptor Binding and Channel Inhibition Profile (Cloperastine)

TargetParameterValueCompoundReference
Sigma-1 ReceptorKi20 nMCloperastine[7]
GIRK ChannelsInhibitionYesCloperastine[8][10][11]
Histamine H1 ReceptorAntagonismYesCloperastine[7]

Note: Specific Ki and IC50 values for levocloperastine were not available in the searched literature. The data for cloperastine, the racemic mixture, is provided as an indication of its interaction with these targets.

Experimental Protocols

Protocol 1: Citric Acid-Induced Cough Model in Guinea Pigs

This preclinical model is widely used to evaluate the efficacy of antitussive agents.

Objective: To assess the antitussive effect of levocloperastine by measuring the reduction in cough frequency in response to a citric acid challenge.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile saline)

  • Citric acid solution (0.4 M in 0.9% saline)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Microphone and audio recording software (e.g., Audacity)

  • Data acquisition and analysis software

Procedure:

  • Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least one week before the experiment.[9]

  • Dosing: Administer this compound or vehicle orally (p.o.) to the guinea pigs 30 minutes before the citric acid challenge.[5][9][11]

  • Acclimation to Plethysmograph: Place each guinea pig individually into the whole-body plethysmograph chamber and allow a 5-10 minute acclimation period.[1]

  • Cough Induction: Expose the animal to a continuous aerosol of 0.4 M citric acid for a period of 7 minutes using an ultrasonic nebulizer.[9]

  • Data Recording: Record the respiratory airflow and cough sounds for a total of 14 minutes (7 minutes during exposure and 7 minutes post-exposure).[9]

  • Cough Identification: Identify coughs based on the characteristic explosive sound and the associated change in airflow.[9]

  • Data Analysis: Count the total number of coughs for each animal. Calculate the mean number of coughs for each treatment group and express the efficacy of levocloperastine as a percentage inhibition compared to the vehicle control group. Statistical analysis is performed using appropriate tests (e.g., Kruskal-Wallis followed by Dunn's multiple comparisons test).[5][9][11]

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of levocloperastine for the sigma-1 receptor.

Materials:

  • Human embryonic kidney (HEK-293) cells transfected with the human sigma-1 receptor

  • --INVALID-LINK---pentazocine (radioligand)

  • This compound (test compound)

  • Haloperidol (B65202) (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from the transfected HEK-293 cells.

  • Assay Setup: In a 96-well plate, add the membrane suspension, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of levocloperastine.[16][17] For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).[16][17]

  • Incubation: Incubate the plates at 37°C for 120 minutes to allow binding to reach equilibrium.[16][17]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of levocloperastine. Plot the percentage of specific binding against the logarithm of the levocloperastine concentration to obtain a competition curve. Determine the IC50 value (the concentration of levocloperastine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to levocloperastine's mechanism of action.

Central_Antitussive_Mechanism cluster_levocloperastine Levocloperastine cluster_neuron Bulbar Cough Center Neuron Levocloperastine Levocloperastine Sigma1R Sigma-1 Receptor Levocloperastine->Sigma1R Agonist GIRK GIRK Channel Levocloperastine->GIRK Inhibitor Ca_signaling Modulation of Ca2+ Signaling Sigma1R->Ca_signaling Neuronal_Hyperpolarization Reduced Neuronal Hyperpolarization GIRK->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Ca_signaling->Reduced_Excitability Neuronal_Hyperpolarization->Reduced_Excitability Cough_Suppression Cough Suppression Reduced_Excitability->Cough_Suppression

Caption: Central antitussive signaling pathway of levocloperastine.

Peripheral_Antitussive_Mechanism cluster_levocloperastine Levocloperastine cluster_airway Tracheobronchial Tree Levocloperastine Levocloperastine H1_Receptor Histamine H1 Receptor Levocloperastine->H1_Receptor Antagonist Smooth_Muscle Airway Smooth Muscle Levocloperastine->Smooth_Muscle Relaxant Inflammation Inflammation H1_Receptor->Inflammation Bronchospasm Bronchospasm Smooth_Muscle->Bronchospasm Cough_Stimulus_Reduction Reduced Peripheral Cough Stimuli Inflammation->Cough_Stimulus_Reduction Bronchospasm->Cough_Stimulus_Reduction

Caption: Peripheral antitussive mechanism of levocloperastine.

Clinical_Trial_Workflow cluster_workflow Generalized Clinical Trial Workflow for Antitussives Patient_Recruitment Patient Recruitment (Non-productive cough) Screening Screening (Inclusion/Exclusion Criteria) Patient_Recruitment->Screening Baseline_Assessment Baseline Assessment (Cough frequency/severity, QoL) Screening->Baseline_Assessment Randomization Randomization Treatment_A Group A: Levocloperastine Randomization->Treatment_A Treatment_B Group B: Comparator/Placebo Randomization->Treatment_B Follow_up Follow-up Assessments (e.g., Day 1, 7, 14) Treatment_A->Follow_up Treatment_B->Follow_up Baseline_Assessment->Randomization Data_Analysis Data Analysis (Comparison of outcomes) Follow_up->Data_Analysis

Caption: Generalized workflow for a comparative antitussive clinical trial.

Conclusion

This compound stands as a testament to the value of stereoisomeric separation in drug development, offering a potent and well-tolerated therapeutic option for the management of non-productive cough. Its dual mechanism of action, which combines selective central modulation of the cough reflex with beneficial peripheral effects, provides a comprehensive approach to cough suppression. The evidence from both preclinical and clinical studies underscores its efficacy, often superior to or comparable with older antitussive agents, but with a significantly improved safety profile, particularly the absence of central nervous system depression. This technical guide provides a foundational understanding of levocloperastine's core mechanisms, which should serve as a valuable resource for researchers and clinicians in the field of respiratory medicine and pharmacology. Further research to elucidate the precise quantitative binding affinities of levocloperastine and to conduct more large-scale, double-blind, placebo-controlled clinical trials will continue to refine our understanding and optimize the clinical application of this important antitussive agent.

References

Stereospecific Synthesis of Levocloperastine Fendizoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stereospecific synthesis of levocloperastine (B195437) fendizoate, a non-narcotic antitussive agent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the primary synthetic strategies, experimental methodologies, and relevant chemical data. Levocloperastine, the levorotatory isomer of cloperastine (B1201353), has been shown to possess greater antitussive activity and a better safety profile compared to its dextrorotatory counterpart and the racemic mixture.[1] The fendizoate salt is a commonly used pharmaceutical form.

The stereospecific synthesis of levocloperastine fendizoate can be primarily achieved through two distinct approaches: classical resolution of a racemic mixture and direct asymmetric synthesis. This guide will elaborate on both pathways, presenting quantitative data in structured tables and detailed experimental protocols.

Classical Resolution of Racemic Cloperastine

This traditional approach involves the synthesis of racemic cloperastine, followed by the separation of the desired levocloperastine enantiomer using a chiral resolving agent. The final step is the formation of the fendizoate salt.

Synthesis of Racemic Cloperastine

The synthesis of racemic cloperastine is typically a two-step process starting from 4-chlorobenzhydrol (B192747).

Step 1: Synthesis of 1-(2-(4-chlorobenzhydryloxy)ethyl)piperidine Intermediate

The first step involves a nucleophilic substitution reaction between 4-chlorobenzhydrol and 2-chloroethanol (B45725) in an organic solvent, such as benzene (B151609) or toluene (B28343), to yield an ether intermediate.[2][3]

Step 2: Reaction with Piperidine (B6355638)

The resulting intermediate is then reacted with piperidine to form racemic cloperastine.[2][3]

G cluster_0 Synthesis of Racemic Cloperastine 4-Chlorobenzhydrol 4-Chlorobenzhydrol 2-Chloroethanol 2-Chloroethanol Intermediate_Ether 1-(2-(4-Chlorobenzhydryloxy)ethyl) chloride Piperidine Piperidine Racemic_Cloperastine Racemic Cloperastine

Chiral Resolution of Racemic Cloperastine

The key to obtaining levocloperastine through this route is the effective separation of the enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]

A commonly used class of resolving agents is R-substituted dibenzoyl-L-tartaric acids.[3] The resolution is typically carried out in an aliphatic alcohol solvent like methanol, ethanol, or isopropanol.[2]

Formation of this compound

Once the desired diastereomeric salt is isolated and purified, the chiral auxiliary is removed to yield enantiomerically pure levocloperastine. This is then reacted with fendizoic acid in a suitable solvent, such as a ketone, to form the final product, this compound.[3]

G cluster_1 Resolution and Salt Formation Racemic_Cloperastine Racemic Cloperastine Chiral_Resolving_Agent R-substituted dibenzoyl-L-tartaric acid Diastereomeric_Salts Diastereomeric Salts Levocloperastine_Salt Levocloperastine Diastereomeric Salt Levocloperastine Levocloperastine Fendizoic_Acid Fendizoic_Acid Levocloperastine_Fendizoate This compound

Experimental Protocols and Data

Protocol 1: Synthesis of Racemic Cloperastine [3][4]

  • Step 1: Intermediate Formation: In a reaction vessel, 4-chlorobenzhydrol and 2-chloroethanol are dissolved in toluene. Concentrated sulfuric acid is added dropwise, and the mixture is heated to reflux for 4-8 hours. After cooling, the reaction mixture is washed with water, and the aqueous layer is neutralized. The organic layer is separated and concentrated to yield the intermediate.

  • Step 2: Formation of Racemic Cloperastine: The crude intermediate is reacted with piperidine and anhydrous sodium carbonate. The mixture is heated to 90-100°C. After the reaction is complete, the mixture is worked up by extraction and concentration to yield racemic cloperastine.

ParameterValueReference
Intermediate Formation
SolventBenzene or Toluene[2][3]
Temperature80-110°C[3]
Reaction Time4-8 hours[3]
pH< 2[3]
Racemic Cloperastine Formation
Temperature90-100°C[3]

Protocol 2: Chiral Resolution and Salt Formation [2][3]

  • Resolution: Racemic cloperastine is dissolved in a fatty alcohol solvent (e.g., methanol). The R-substituted dibenzoyl-L-tartaric acid (as the resolving agent) is added. The mixture is heated to reflux for 2-4 hours and then cooled to 0-5°C to induce crystallization of the desired diastereomeric salt.

  • Liberation of Levocloperastine: The isolated diastereomeric salt is treated with a base to remove the chiral resolving agent, yielding levocloperastine free base.

  • Fendizoate Salt Formation: Levocloperastine is dissolved in a ketone solvent, and fendizoic acid is added. The mixture is heated to reflux for 1-3 hours. Upon cooling, this compound crystallizes and is collected by filtration.

ParameterValueReference
Chiral Resolution
Resolving AgentR-substituted dibenzoyl-L-tartaric acid[3]
SolventAliphatic alcohol (e.g., methanol)[2]
Molar Ratio (Cloperastine:Agent)1:0.9 to 1:1.2[3]
Temperature70-85°C (reflux), then 0-5°C[2]
Reaction Time2-4 hours[2]
Salt Formation with Fendizoic Acid
SolventKetone (e.g., acetone)[3]
TemperatureReflux[3]
Reaction Time1-3 hours[3]

Asymmetric Synthesis of Levocloperastine

Asymmetric synthesis offers a more efficient route to levocloperastine by directly producing the desired enantiomer, thus avoiding the 50% theoretical yield limitation of classical resolution.[5] The key step in this approach is the enantioselective synthesis of levo-4-chlorobenzhydrol.

Enantioselective Synthesis of Levo-4-chlorobenzhydrol

One prominent method involves the asymmetric reduction of 4-chlorobenzophenone (B192759) or the asymmetric addition of a phenyl group to 4-chlorobenzaldehyde. A specific patented method utilizes an organotitanium reagent in the presence of a chiral ligand, (R)-DPP-H8-binol, to achieve high enantioselectivity.[6][7]

G cluster_2 Asymmetric Synthesis of Levo-4-chlorobenzhydrol 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Phenyl_Grignard Phenyl Grignard Reagent Chiral_Catalyst Organotitanium Reagent + (R)-DPP-H8-binol Levo_4_chlorobenzhydrol Levo-4-chlorobenzhydrol

Conversion to this compound

Following the successful asymmetric synthesis of levo-4-chlorobenzhydrol, the subsequent steps are analogous to the latter part of the classical route. Levo-4-chlorobenzhydrol is reacted with an N-substituted piperidine derivative, such as N-(2-chloroethyl) piperidine hydrochloride, to yield levocloperastine.[6] Finally, salt formation with fendizoic acid provides the target compound.

Experimental Protocols and Data

Protocol 3: Asymmetric Synthesis and Conversion to this compound [6]

  • Preparation of Levo-4-chlorobenzhydrol: An organotitanium reagent is prepared from isopropyl titanate and a phenyl Grignard reagent. In a separate flask, the chiral ligand (R)-DPP-H8-binol, 4-chlorobenzaldehyde, and isopropyl titanate are mixed in dichloromethane. The pre-formed organotitanium reagent is then added slowly at low temperature (0-5°C). The reaction is stirred for several hours, followed by an acidic workup and extraction to yield levo-4-chlorobenzhydrol.

  • Preparation of Levocloperastine: Levo-4-chlorobenzhydrol is reacted with N-(2-chloroethyl) piperidine hydrochloride in toluene in the presence of a base (e.g., sodium hydroxide). The mixture is heated to reflux. After completion, the product is isolated via extraction.

  • Preparation of this compound: Levocloperastine and fendizoic acid are reacted in acetone (B3395972) at reflux for about 30 minutes. The product crystallizes upon cooling and is collected by filtration.

ParameterValueReference
Levo-4-chlorobenzhydrol Synthesis
Chiral Ligand(R)-DPP-H8-binol[6]
CatalystOrganotitanium reagent[6]
Temperature0-5°C[6]
Yield> 93%[6]
HPLC Purity> 98%[6]
This compound Formation
Overall Yield (from Levo-4-chlorobenzhydrol)> 95%[6]
HPLC Purity> 99.8%[6]

Conclusion

Both classical resolution and asymmetric synthesis are viable pathways for the stereospecific production of this compound. While classical resolution is a well-established method, it is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric synthesis, on the other hand, offers a more direct and efficient route with significantly higher potential yields. The choice of synthetic strategy in a pharmaceutical manufacturing setting would depend on factors such as cost of chiral catalysts and ligands, process robustness, and overall economic viability. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important antitussive agent.

References

The Absolute Configuration of Levocloperastine Fendizoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-narcotic antitussive agent with a dual mechanism of action, targeting both the central cough center and peripheral tracheobronchial receptors.[1][2] Its efficacy and favorable safety profile have made it a valuable therapeutic option for the symptomatic treatment of dry cough.[3][4] This technical guide provides a comprehensive overview of the absolute configuration of levocloperastine fendizoate, detailing the experimental evidence and synthetic methodologies. Quantitative data is presented in structured tables, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and the proposed mechanism of action.

Absolute Configuration

The definitive determination of the absolute configuration of the chiral center in this compound has been established through single-crystal X-ray diffraction analysis.[5][6] Contrary to some database entries which may refer to it as the (S)-enantiomer, crystallographic evidence confirms that the levorotatory enantiomer of cloperastine possesses the (R)-configuration .[5][6]

Crystallographic Data

A pivotal study by Zhou et al. (2009) elucidated the crystal structure of this compound, providing unambiguous assignment of the absolute configuration.[5][6] The key crystallographic data are summarized in Table 1.

ParameterValue[5][6]
Chemical FormulaC₈₀H₇₆Cl₂N₂O₁₀
Formula Weight1296.33
Crystal SystemTriclinic
Space GroupP1
a (Å)10.1059(18)
b (Å)11.957(2)
c (Å)15.383(3)
α (°)104.666(2)
β (°)90.9700(10)
γ (°)110.744(2)
Volume (ų)1670.0(5)
Z1
Calculated Density (g/cm³)1.289
Final R indices [I > 2sigma(I)]R = 0.0343, wR = 0.0676

Table 1: Crystallographic data for this compound.

The analysis, based on the Cahn-Ingold-Prelog priority rules, assigned the R configuration to the chiral carbon atom (C9).[6] The atoms attached to the chiral center are prioritized as follows: O(1) > C(16) > C(10) > H.[6]

Specific Rotation

The levorotatory nature of the active enantiomer is confirmed by its negative specific rotation. The specific rotation of this compound has been measured in various solvents, as detailed in Table 2.

SolventConcentration ( g/100 mL)Specific Rotation [α]D²⁰[6]
DMF0.5 - 2.5Negative
DMSO0.5 - 2.5Negative
THF0.5 - 2.5Negative
Dichloromethane (for hydrochloride salt)1-6.5°

Table 2: Specific rotation of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: resolution of racemic cloperastine or asymmetric synthesis.

This method involves the synthesis of racemic cloperastine followed by separation of the enantiomers using a chiral resolving agent.

Step 1: Synthesis of Racemic Cloperastine

Step 2: Enantiomeric Resolution

  • Diastereomeric Salt Formation: The racemic cloperastine is dissolved in an aliphatic alcohol (e.g., methanol, ethanol).[7][8] A chiral resolving agent, such as a substituted dibenzoyl-L-tartaric acid, is added to form diastereomeric salts.[8][9]

  • Fractional Crystallization: The diastereomeric salts, having different solubilities, are separated by fractional crystallization.[7] The mixture is typically refluxed and then cooled to induce crystallization of the desired diastereomer.[7]

  • Isolation of Levocloperastine: The desired diastereomeric salt is isolated and treated with a base to liberate the free base of levocloperastine.

Step 3: Salt Formation

  • Levocloperastine is reacted with fendizoic acid in a suitable solvent to produce this compound.[7][8]

This approach involves the direct synthesis of the desired enantiomer, avoiding the resolution step.

  • Asymmetric Synthesis of Levo-4-chlorobenzhydrol: 4-chlorobenzaldehyde (B46862) is reacted with a phenyl Grignard reagent in the presence of a chiral ligand and a catalyst (e.g., isopropyl titanate) to directly synthesize levo-4-chlorobenzhydrol.[10][11]

  • Synthesis of Levocloperastine: The levo-4-chlorobenzhydrol is then reacted with N-(2-chloroethyl) piperidine hydrochloride to yield levocloperastine.[10][11]

  • Salt Formation: Finally, the levocloperastine is reacted with fendizoic acid to form this compound.[10][11]

Single-Crystal X-ray Diffraction

The following protocol is a summary of the method used by Zhou et al. (2009) to determine the absolute configuration of this compound.[5][6]

  • Crystal Growth: Suitable single crystals of this compound are grown.

  • Data Collection: A selected crystal is mounted on a diffractometer. Data is collected using MoKα radiation (λ = 0.71073 Å) at a controlled temperature.

  • Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Absolute Configuration Determination: The absolute configuration is determined based on the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

Signaling Pathways and Mechanism of Action

Levocloperastine exerts its antitussive effect through a dual mechanism of action.[1][2] It acts centrally on the bulbar cough center to suppress the cough reflex and also has peripheral effects on cough receptors in the tracheobronchial tree.[1][3] Additionally, it exhibits antihistaminic (H1-receptor antagonism) and mild anticholinergic properties, which may contribute to its efficacy by reducing irritation in the respiratory tract.[3][7]

Visualizations

Synthesis_of_Levocloperastine_Fendizoate cluster_synthesis Synthesis of Racemic Cloperastine cluster_resolution Enantiomeric Resolution cluster_salt_formation Salt Formation 4-chlorobenzhydrol 4-chlorobenzhydrol Intermediate Intermediate 4-chlorobenzhydrol->Intermediate Nucleophilic Substitution 2-chloroethanol 2-chloroethanol 2-chloroethanol->Intermediate Nucleophilic Substitution Racemic Cloperastine Racemic Cloperastine Intermediate->Racemic Cloperastine Reaction Piperidine Piperidine Piperidine->Racemic Cloperastine Reaction Diastereomeric Salts Diastereomeric Salts Racemic Cloperastine->Diastereomeric Salts Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Salt Formation Levocloperastine Levocloperastine Diastereomeric Salts->Levocloperastine Fractional Crystallization This compound This compound Levocloperastine->this compound Reaction Fendizoic Acid Fendizoic Acid Fendizoic Acid->this compound Reaction

Caption: Synthesis of this compound via Resolution.

Mechanism_of_Action Levocloperastine Levocloperastine Central Action Central Action Levocloperastine->Central Action Peripheral Action Peripheral Action Levocloperastine->Peripheral Action Bulbar Cough Center Bulbar Cough Center Central Action->Bulbar Cough Center Tracheobronchial Receptors Tracheobronchial Receptors Peripheral Action->Tracheobronchial Receptors Suppression of Cough Reflex Suppression of Cough Reflex Bulbar Cough Center->Suppression of Cough Reflex Tracheobronchial Receptors->Suppression of Cough Reflex

Caption: Dual Mechanism of Action of Levocloperastine.

References

An In-depth Technical Guide to the Receptor Binding Profile of Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2] This technical guide provides a comprehensive overview of the receptor binding profile of levocloperastine fendizoate, focusing on its interactions with key molecular targets that contribute to its therapeutic effects. The document summarizes available quantitative binding data, details relevant experimental methodologies for receptor analysis, and visualizes the associated signaling pathways. Levocloperastine exerts its effects through a dual mechanism, acting both centrally on the bulbar cough center and peripherally on tracheobronchial receptors.[1][2] The primary molecular targets identified include the sigma-1 (σ1) receptor, G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the histamine (B1213489) H1 receptor. While specific quantitative binding data for levocloperastine is limited in publicly available literature, data for the racemic mixture, cloperastine, provides valuable insight into its receptor affinities.

Receptor Binding Profile: Quantitative Data

Quantitative binding data for levocloperastine is not extensively available. However, data for the racemic compound, cloperastine, offers a strong indication of the affinities for the key receptors. It is important to note that studies have shown levocloperastine to be the more active and less toxic enantiomer, suggesting it possesses a higher affinity for the therapeutic targets compared to the dextrorotatory isomer.[3][4] A European patent indicates that L(-)-cloperastine has a therapeutic index approximately three times higher than its D(+)-enantiomer.[3][4]

The following table summarizes the available quantitative binding data for cloperastine:

ReceptorLigandBinding Affinity (Ki)Assay Type
Sigma-1 (σ1)Cloperastine20 nMRadioligand Binding Assay
Histamine H1Cloperastine3.8 nMRadioligand Binding Assay

Key Molecular Targets and Signaling Pathways

Sigma-1 (σ1) Receptor

Levocloperastine's central antitussive effect is mediated, in part, through its interaction with the sigma-1 receptor, where it likely acts as an agonist.[5] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the modulation of various neurotransmitter systems.

Signaling Pathway of Sigma-1 Receptor Activation

sigma1_pathway Levocloperastine Levocloperastine Sigma1 Sigma-1 Receptor (Chaperone Protein) Levocloperastine->Sigma1 IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannels Modulates Signaling Modulation of Neuronal Excitability IonChannels->Signaling CoughSuppression Suppression of Cough Reflex Signaling->CoughSuppression

Caption: Levocloperastine's interaction with the Sigma-1 receptor.

G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels

Levocloperastine also acts as a potent inhibitor of GIRK channels.[5] These channels are crucial for regulating neuronal excitability. By blocking GIRK channels in the cough center, levocloperastine is thought to reduce the hyperpolarizing currents that would otherwise inhibit neuronal firing, thereby contributing to the suppression of the cough reflex.

Signaling Pathway of GIRK Channel Inhibition

girk_pathway Levocloperastine Levocloperastine GIRK GIRK Channel Levocloperastine->GIRK Inhibits K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability CoughSuppression Suppression of Cough Reflex ReducedExcitability->CoughSuppression

Caption: Inhibition of GIRK channels by levocloperastine.

Histamine H1 Receptor

In addition to its central actions, levocloperastine exhibits peripheral effects, including antihistaminic activity through antagonism of the histamine H1 receptor.[5] This action helps to reduce cough associated with allergic conditions by blocking histamine-induced bronchoconstriction and inflammation.

Signaling Pathway of Histamine H1 Receptor Antagonism

h1_pathway Levocloperastine Levocloperastine H1R Histamine H1 Receptor Levocloperastine->H1R Antagonizes Histamine Histamine Histamine->H1R Gq_PLC Gq/11 -> PLC H1R->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC AllergicResponse Allergic Response (e.g., Bronchoconstriction) Ca_PKC->AllergicResponse

Caption: Levocloperastine's antagonism of the Histamine H1 receptor.

Experimental Protocols

The determination of receptor binding affinities and functional activities of compounds like levocloperastine involves a variety of established experimental protocols.

Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Experimental Workflow for Sigma-1 Radioligand Binding Assay

sigma1_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (e.g., from cells expressing σ1) Incubation Incubation of Membranes, Radioligand & Test Compound MembranePrep->Incubation Radioligand Radioligand (e.g., 3H-Pentazocine) Radioligand->Incubation TestCompound Test Compound (Levocloperastine) TestCompound->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification DataAnalysis Competition Binding Curve Analysis to Determine IC50/Ki Quantification->DataAnalysis

Caption: Workflow for a Sigma-1 receptor radioligand binding assay.

  • Materials:

    • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cultured cells overexpressing the receptor).

    • Radioligand: Typically --INVALID-LINK---pentazocine.

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known sigma-1 ligand (e.g., haloperidol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • A parallel set of incubations is performed in the presence of a high concentration of the non-specific binding control to determine non-specific binding.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves. The Ki value is then calculated using the Cheng-Prusoff equation.

GIRK Channel Electrophysiology Assay

The inhibitory effect of levocloperastine on GIRK channels is typically assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes or patch-clamp techniques in mammalian cells.

Experimental Workflow for GIRK Channel Electrophysiology Assay

girk_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellPrep Cell Preparation (e.g., Xenopus oocytes or mammalian cells expressing GIRK channels) Recording Establish Whole-Cell or Two-Electrode Voltage Clamp Recording CellPrep->Recording Baseline Record Baseline GIRK Channel Current Recording->Baseline Application Apply Levocloperastine at Various Concentrations Baseline->Application Response Record Change in GIRK Channel Current Application->Response DataAnalysis Concentration-Response Curve Analysis to Determine IC50 Response->DataAnalysis

Caption: Workflow for a GIRK channel electrophysiology assay.

  • Materials:

    • Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293).

    • cRNA or expression vectors for the desired GIRK channel subunits.

    • Standard electrophysiology recording solutions (e.g., high potassium extracellular solution).

    • Two-electrode voltage-clamp or patch-clamp amplifier and data acquisition system.

    • This compound solutions of varying concentrations.

  • Procedure:

    • Oocytes or cells are injected with cRNA or transfected with expression vectors for the GIRK channel subunits.

    • After an appropriate expression period (typically 1-3 days), cells are placed in the recording chamber.

    • A stable whole-cell or two-electrode voltage-clamp recording is established.

    • The membrane potential is held at a negative potential (e.g., -80 mV) to measure inward potassium currents.

    • A baseline GIRK current is recorded.

    • Levocloperastine is applied to the bath at increasing concentrations.

    • The change in the GIRK channel current is recorded at each concentration.

    • A concentration-response curve is generated to determine the IC50 value for the inhibition of the GIRK channel by levocloperastine.

Histamine H1 Receptor Radioligand Binding Assay

Similar to the sigma-1 receptor assay, a radioligand binding assay is employed to determine the affinity of levocloperastine for the histamine H1 receptor.

Experimental Workflow for H1 Radioligand Binding Assay

h1_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis MembranePrep Membrane Preparation (e.g., from cells expressing H1R) Incubation Incubation of Membranes, Radioligand & Test Compound MembranePrep->Incubation Radioligand Radioligand (e.g., [3H]pyrilamine) Radioligand->Incubation TestCompound Test Compound (Levocloperastine) TestCompound->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification DataAnalysis Competition Binding Curve Analysis to Determine IC50/Ki Quantification->DataAnalysis

Caption: Workflow for a Histamine H1 receptor radioligand binding assay.

  • Materials:

    • Membrane preparation from a source expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: Commonly [³H]pyrilamine or [³H]mepyramine.

    • Test compound: this compound.

    • Non-specific binding control: A high concentration of a known H1 antagonist (e.g., diphenhydramine).

    • Assay buffer (e.g., 50 mM Na₂/KPO₄, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • The protocol is analogous to the sigma-1 receptor binding assay.

    • Membranes are incubated with the radioligand and varying concentrations of levocloperastine.

    • Non-specific binding is determined using a saturating concentration of a reference H1 antagonist.

    • Bound and free radioligand are separated by filtration.

    • Bound radioactivity is quantified.

    • IC50 and Ki values are determined from the resulting competition binding curves.

Conclusion

References

Dual Central and Peripheral Antitussive Effects of Levocloperastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent demonstrating a unique dual mechanism of action that targets both central and peripheral pathways of the cough reflex. This dual action contributes to its clinical efficacy, which is comparable or superior to traditional antitussives like codeine, but with a significantly more favorable safety profile, particularly the absence of central nervous system side effects such as sedation.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of levocloperastine, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols for its evaluation, and visualizing the involved signaling pathways.

Introduction

Cough is a vital protective reflex for clearing the airways; however, excessive and non-productive coughing can be debilitating and significantly impact a patient's quality of life.[4] For decades, opioid derivatives such as codeine have been the standard of care for cough suppression. Their clinical utility, however, is often limited by a range of adverse effects, including sedation, constipation, and the potential for abuse.[2][5][6] This has driven the search for novel, effective, and well-tolerated antitussive agents.

Levocloperastine has emerged as a valuable therapeutic alternative, exhibiting a distinct pharmacological profile.[7][8] It acts centrally on the bulbar cough center and peripherally on the sensory nerves in the tracheobronchial tree.[1][4][5][8][9] This dual effect, combined with its antihistaminic and antiserotoninergic properties, contributes to its broad efficacy in treating cough associated with various respiratory conditions.[4][5]

Mechanism of Action

Levocloperastine's antitussive effects are mediated through distinct actions on both the central nervous system (CNS) and the peripheral airways.

Central Antitussive Effects

The central action of levocloperastine is characterized by the selective inhibition of the bulbar cough center in the medulla oblongata.[1][5][10] Unlike opioid antitussives, its mechanism does not involve opioid receptors.[1] Preclinical evidence suggests a multimodal central action involving:

  • Sigma-1 (σ1) Receptor Agonism: Levocloperastine, as a component of the racemic cloperastine, is a high-affinity ligand for the σ1 receptor.[1] These receptors are highly expressed in the nucleus tractus solitarius (NTS), a key relay center for cough afferents.[1] Agonism at σ1 receptors is thought to modulate neuronal excitability, thereby dampening the afferent signals from peripheral cough receptors.[1]

  • Inhibition of G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Levocloperastine is also a potent inhibitor of GIRK channels.[1] The blockade of these channels in the bulbar cough center likely contributes to the suppression of the cough reflex.[11]

Peripheral Antitussive Effects

Levocloperastine also exerts significant effects outside of the CNS, targeting the peripheral components of the cough reflex arc:

  • Modulation of Sensory C-fibers: Levocloperastine is believed to modulate the activity of vagal afferent C-fibers in the airways, which are responsible for detecting irritants and initiating the cough reflex.[2][12][13]

  • Antihistaminic Activity: Levocloperastine possesses antihistaminic properties through the antagonism of H1 receptors.[11] This action can help to reduce bronchospasm and mucus secretion, which can be triggers for cough.

  • Antiserotoninergic and Papaverine-like Effects: The drug also exhibits antiserotoninergic and mild muscle-relaxant (papaverine-like) effects, which may further contribute to its peripheral antitussive action by reducing bronchospasm.[4][5]

Quantitative Data

The efficacy and safety of levocloperastine have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Comparative Clinical Efficacy of Levocloperastine
Efficacy ParameterLevocloperastineDL-cloperastineCodeineLevodropropizineKey Findings
Investigator's Judgment of Efficacy (Very Good/Good) 98.3%76.7%--Levocloperastine demonstrated significantly higher efficacy ratings from investigators compared to its racemic form.[11]
Onset of Action More rapid effect (significant reductions in cough intensity and frequency after 1 day)Slower onset (beneficial effects occurred on average 3 days later)Slower onset than levocloperastineSlower onset than levocloperastineLevocloperastine consistently shows a more rapid onset of therapeutic action.[3][6][7][8][9][11][14]
Table 2: Comparative Tolerability of Levocloperastine
Adverse EventLevocloperastineDL-cloperastineCodeineLevodropropizineKey Findings
Drowsiness 0%Reported (17.8% in one study)Frequently reportedReported to a lesser extent than codeineLevocloperastine is distinguished by a lack of sedative side effects.[3][6][8][9][11]
Dry Mouth Not reported as a significant adverse eventReportedReportedReportedLevocloperastine has a more favorable profile regarding anticholinergic side effects.[11][14]
Nausea Mild and transientReportedReportedReportedThe incidence of gastrointestinal side effects appears to be lower with levocloperastine.[5][11][14]
Table 3: Pharmacokinetic Parameters of Levocloperastine and DL-cloperastine
ParameterLevocloperastineDL-cloperastine
Cmax (µg/L) 55.257.2
tmax (min) 106112
Half-life (min) 106112
AUC (µg·min/L) 10,61110,919
Mean Residence Time (min) 198208
Data from a single-dose, crossover study in healthy volunteers.[11] The pharmacokinetic profiles of levocloperastine and its racemic counterpart are largely similar.[7][8][9][15]

Experimental Protocols

The antitussive properties of levocloperastine have been characterized using established preclinical and clinical methodologies.

Preclinical Models: Chemically-Induced Cough in Guinea Pigs

The citric acid- and capsaicin-induced cough models in conscious guinea pigs are standard preclinical assays for evaluating antitussive drugs.

  • Objective: To assess the ability of a test compound to suppress a chemically induced cough reflex.

  • Animals: Male Hartley guinea pigs are typically used.

  • Apparatus: A whole-body plethysmograph chamber is used to record respiratory parameters and detect coughs.

  • Procedure:

    • Acclimatization: Guinea pigs are acclimated to the plethysmograph chamber prior to the experiment.[1]

    • Compound Administration: Levocloperastine or a vehicle control is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the chemical challenge.[1]

    • Cough Induction: The animals are exposed to an aerosolized solution of either citric acid (e.g., 0.4 M) or capsaicin (B1668287) (e.g., 30 µM) for a set duration (e.g., 5-10 minutes).[16][17] Alternatively, microinjection of the irritant into the larynx can be performed.[16][17][18]

    • Data Recording and Analysis: The number of coughs is recorded during and after the exposure period. Coughs are identified by their characteristic sound and the associated sharp change in pressure within the plethysmograph.[1] The efficacy of the antitussive agent is determined by the percentage reduction in the number of coughs compared to the vehicle-treated group.

Clinical Trial Design: Comparative Antitussive Efficacy
  • Objective: To compare the efficacy and tolerability of levocloperastine with other antitussive agents in patients with cough.

  • Study Design: Open-label or double-blind, randomized, comparative clinical trials are often employed.[6]

  • Patient Population: Patients of various ages with non-productive cough associated with a range of respiratory disorders (e.g., bronchitis, asthma, COPD).[5][6]

  • Interventions: Patients are randomized to receive levocloperastine or a comparator drug (e.g., DL-cloperastine, codeine, levodropropizine) for a specified treatment period.

  • Efficacy Assessments:

    • Cough Frequency and Intensity: Assessed using patient diaries and validated rating scales.

    • Night-time Awakenings: Recorded to evaluate the impact on sleep quality.

    • Investigator's Global Judgment of Efficacy: A qualitative assessment by the treating physician.

  • Safety and Tolerability Assessments: Recording of all adverse events, with a particular focus on CNS effects like drowsiness.

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy and safety parameters between the treatment groups.

Visualizations

Signaling Pathways

G cluster_central Central Nervous System (Bulbar Cough Center) cluster_peripheral Peripheral Airways NTS Nucleus Tractus Solitarius (NTS) sigma1 Sigma-1 (σ1) Receptor NTS->sigma1 Afferent Signal from Periphery GIRK GIRK Channel NTS->GIRK cough_center Cough Pattern Generator sigma1->cough_center Modulation of Neuronal Excitability GIRK->cough_center Modulation of Neuronal Excitability efferent efferent cough_center->efferent Efferent Cough Signal levo_central Levocloperastine levo_central->sigma1 Agonism levo_central->GIRK Inhibition C_fibers Sensory C-fibers C_fibers->NTS Afferent Signal to CNS H1_receptor Histamine H1 Receptor bronchial_smooth_muscle Bronchial Smooth Muscle H1_receptor->bronchial_smooth_muscle Contraction irritants Irritants irritants->C_fibers Stimulation histamine Histamine histamine->H1_receptor Binding levo_peripheral Levocloperastine levo_peripheral->C_fibers Modulation levo_peripheral->H1_receptor Antagonism

Caption: Proposed signaling pathways for the dual antitussive effects of levocloperastine.

Experimental Workflow: Preclinical Antitussive Testing

start Start acclimatization Animal Acclimatization to Plethysmograph start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization admin_levo Administration of Levocloperastine randomization->admin_levo Group 1 admin_vehicle Administration of Vehicle Control randomization->admin_vehicle Group 2 cough_induction Cough Induction (Citric Acid or Capsaicin Aerosol) admin_levo->cough_induction admin_vehicle->cough_induction data_recording Data Recording (Cough Count & Respiratory Parameters) cough_induction->data_recording analysis Data Analysis (% Inhibition of Cough) data_recording->analysis end End analysis->end

Caption: Workflow for preclinical evaluation of antitussive agents.

Logical Relationship: Central vs. Peripheral Actions

levo Levocloperastine central_action Central Action (Bulbar Cough Center) levo->central_action peripheral_action Peripheral Action (Tracheobronchial Tree) levo->peripheral_action inhibition_cough_center Inhibition of Cough Center central_action->inhibition_cough_center modulation_sensory_nerves Modulation of Sensory Nerves peripheral_action->modulation_sensory_nerves antihistaminic Antihistaminic Effect peripheral_action->antihistaminic reduced_cough_reflex Reduced Cough Reflex inhibition_cough_center->reduced_cough_reflex modulation_sensory_nerves->reduced_cough_reflex antihistaminic->reduced_cough_reflex

Caption: Logical relationship of levocloperastine's dual actions leading to cough suppression.

Conclusion

Levocloperastine's dual mechanism of action, targeting both central and peripheral pathways of the cough reflex, underpins its clinical effectiveness as a potent antitussive agent. Its unique pharmacological profile, which includes agonism at sigma-1 receptors, inhibition of GIRK channels, and peripheral antihistaminic effects, distinguishes it from traditional opioid-based therapies. The extensive body of preclinical and clinical evidence demonstrates that levocloperastine offers comparable or enhanced efficacy to standard antitussives, with a more rapid onset of action and a superior safety and tolerability profile.[6][7][8][9] Notably, the absence of sedative effects makes it a valuable therapeutic option for a broad range of patients. For researchers and drug development professionals, levocloperastine serves as a successful example of a non-opioid antitussive with a well-defined, multi-faceted mechanism of action, offering a promising foundation for the development of future antitussive therapies.

References

Pharmacological Profile of Levocloperastine Versus DL-Cloperastine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloperastine (B1201353) is a non-opioid, dual-action antitussive agent with both central and peripheral effects. It is available as a racemic mixture, DL-cloperastine, and as the single levorotatory enantiomer, levocloperastine (B195437). This technical guide provides a comprehensive comparison of the pharmacological profiles of levocloperastine and DL-cloperastine, drawing on preclinical and clinical data. The evidence indicates that while both forms are effective antitussives, levocloperastine exhibits a superior clinical profile characterized by a more rapid onset of action and an improved safety and tolerability profile, particularly with regard to central nervous system (CNS) side effects. This distinction is attributed to the stereoselective interactions of the enantiomers with their molecular targets.

Introduction

Cough is a protective reflex that can become excessive and debilitating in various respiratory conditions. Antitussive agents aim to alleviate cough symptoms, and cloperastine has been a valuable therapeutic option for decades. Levocloperastine, the levorotatory isomer of cloperastine, was developed to optimize the therapeutic index of the racemic mixture.[1] This guide delves into the pharmacological nuances that differentiate levocloperastine from its racemic counterpart, DL-cloperastine, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action

Both levocloperastine and DL-cloperastine exert their antitussive effects through a dual mechanism, targeting both the central nervous system and the peripheral airways.[1]

Central Action: The primary central mechanism involves the inhibition of the cough center located in the medulla oblongata.[2] This effect is not mediated by opioid receptors, which distinguishes cloperastine from narcotic antitussives.[2] Evidence suggests the involvement of the following molecular targets:

  • Sigma-1 (σ1) Receptors: Cloperastine is a high-affinity ligand for the σ1 receptor, likely acting as an agonist.[2] This interaction is thought to modulate neuronal excitability within the cough center.

  • G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Cloperastine is a potent inhibitor of GIRK channels.[3][4] Inhibition of these channels in the brainstem is believed to contribute to the antitussive effect.

Peripheral Action: Peripherally, cloperastine exhibits antihistaminic and anticholinergic properties.[5]

  • Histamine (B1213489) H1 Receptor Antagonism: By blocking H1 receptors, cloperastine can reduce bronchospasm and inflammation-induced cough.

  • Anticholinergic Activity: This action helps to decrease mucus secretion in the airways.[5]

The sedative side effects associated with DL-cloperastine are primarily attributed to its interaction with histamine H1 and muscarinic acetylcholine (B1216132) receptors in the CNS.[6] Levocloperastine is suggested to have a more selective central action, which may explain its improved side effect profile.[1]

Signaling Pathway Diagrams

cluster_central Central Nervous System (Medulla) cluster_peripheral Peripheral Airways Cough_Stimulus Cough Stimulus Cough_Center Cough Center Cough_Stimulus->Cough_Center Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Sigma1_Receptor Sigma-1 Receptor Sigma1_Receptor->Cough_Center Modulates Neuronal Excitability GIRK_Channel GIRK Channel GIRK_Channel->Cough_Center Modulates Neuronal Excitability Levocloperastine_Central Levocloperastine Levocloperastine_Central->Sigma1_Receptor Agonism Levocloperastine_Central->GIRK_Channel Inhibition DL_Cloperastine_Central DL-Cloperastine DL_Cloperastine_Central->Sigma1_Receptor Agonism DL_Cloperastine_Central->GIRK_Channel Inhibition Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Bronchospasm Bronchospasm/ Inflammation H1_Receptor->Bronchospasm Levocloperastine_Peripheral Levocloperastine Levocloperastine_Peripheral->H1_Receptor Antagonism DL_Cloperastine_Peripheral DL-Cloperastine DL_Cloperastine_Peripheral->H1_Receptor Antagonism Start Start Acclimatize Acclimatize Guinea Pig in Plethysmograph Start->Acclimatize Administer Administer Test Compound or Vehicle Acclimatize->Administer Pre-treatment Pre-treatment Period (30-60 min) Administer->Pre-treatment Induce_Cough Induce Cough with Nebulized Citric Acid (0.4M) Pre-treatment->Induce_Cough Record_Coughs Record Number of Coughs Induce_Cough->Record_Coughs Analyze Analyze Data: Compare Treated vs. Vehicle Record_Coughs->Analyze End End Analyze->End Start Start Prepare_Membranes Prepare Receptor-Expressing Membranes Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand - Test Compound (Varying Conc.) - Non-specific Binding Control Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand via Filtration Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki Quantify->Analyze End End Analyze->End

References

In Vitro Antihistaminic Profile of Levocloperastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), is a non-opioid antitussive agent with a dual mechanism of action, targeting both central and peripheral pathways of the cough reflex. A significant component of its peripheral activity is its antagonism of the histamine (B1213489) H1 receptor. This technical guide provides a comprehensive overview of the in vitro antihistaminic properties of levocloperastine, presenting available quantitative data, detailed experimental methodologies for its assessment, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antitussive and antihistaminic therapies.

Introduction

Levocloperastine is an effective and well-tolerated antitussive agent.[1][2] Its therapeutic efficacy is attributed to a combination of central action on the bulbar cough center and peripheral effects, including antihistaminic and antiserotonergic activities.[3][4] The antihistaminic properties of levocloperastine are particularly relevant as histamine is a key mediator in allergic reactions and inflammatory responses, which are often underlying causes of cough.[3] By acting as a histamine H1 receptor antagonist, levocloperastine can mitigate histamine-induced bronchoconstriction and sensory nerve activation, contributing to its overall antitussive effect.[1]

Quantitative Analysis of H1 Receptor Antagonism

Precise quantitative data on the binding affinity of levocloperastine for the histamine H1 receptor is not extensively available in the public domain. However, studies on its racemic form, cloperastine, offer valuable insights into its potential potency.

CompoundReceptorAssay TypeParameterValue (nM)
Cloperastine (racemic)Human Histamine H1Radioligand BindingK_i3.8[3]
LevocloperastineHuman Histamine H1Radioligand BindingK_iData not available

Table 1: In Vitro H1 Receptor Binding Affinity. This table summarizes the available quantitative data for the binding affinity of cloperastine to the human histamine H1 receptor.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (K_i) of a test compound like levocloperastine for the histamine H1 receptor.

Objective: To quantify the affinity of levocloperastine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293T cells transiently expressing the human histamine H1 receptor.

  • Cell membrane homogenates.

  • [³H]-mepyramine (radioligand).

  • Unlabeled test compound (levocloperastine).

  • Mianserin (B1677119) (for determining non-specific binding).

  • Assay buffer.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • HEK293T cells are transiently transfected with a vector encoding the human H1 receptor.

    • Two days post-transfection, cells are harvested and homogenized.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.[5]

  • Binding Assay:

    • A single concentration of [³H]-mepyramine (e.g., 1-5 nM) is co-incubated with increasing concentrations of unlabeled levocloperastine (e.g., 10⁻¹² to 10⁻⁴ M).[5]

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled antagonist like mianserin (e.g., 10⁻⁵ M).[6]

    • The incubation is carried out for a sufficient time to reach equilibrium (e.g., 4 hours) at a controlled temperature (e.g., 25°C).[5][6]

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value (the concentration of levocloperastine that inhibits 50% of the specific binding of [³H]-mepyramine) is determined from the resulting displacement curve.

    • The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[5]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis HEK293T HEK293T Cells Transfection Transfection with H1 Receptor Vector HEK293T->Transfection Harvesting Cell Harvesting & Homogenization Transfection->Harvesting Centrifugation Centrifugation Harvesting->Centrifugation Membranes Resuspended Membranes Centrifugation->Membranes Incubation Incubation: - Membranes - [³H]-mepyramine - Levocloperastine (various conc.) - Mianserin (for non-specific binding) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC₅₀ Determination Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki K_i Calculation ChengPrusoff->Ki

Radioligand Binding Assay Workflow.
Histamine-Induced Contraction in Isolated Guinea Pig Trachea

This ex vivo functional assay assesses the ability of levocloperastine to inhibit the contractile response of airway smooth muscle to histamine.

Objective: To determine the functional antagonistic activity of levocloperastine against histamine-induced contraction of guinea pig tracheal rings.

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit solution.

  • Histamine.

  • Levocloperastine.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O₂, 5% CO₂).

Procedure:

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the trachea is carefully excised.

    • The trachea is cleaned of adhering connective tissue and cut into rings.

  • Organ Bath Setup:

    • Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.[7]

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension is applied to the tissues, and they are allowed to equilibrate.

  • Experimental Protocol:

    • A cumulative concentration-response curve to histamine is generated to establish a baseline contractile response.

    • After a washout period, the tracheal rings are pre-incubated with a specific concentration of levocloperastine.

    • A second cumulative concentration-response curve to histamine is then generated in the presence of levocloperastine.

  • Data Analysis:

    • The contractile responses are expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., KCl).

    • The concentration-response curves for histamine in the absence and presence of levocloperastine are plotted.

    • The potency of levocloperastine as an antagonist can be quantified by determining the pA₂ value from a Schild plot, which provides a measure of its competitive antagonism.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Euthanasia Guinea Pig Euthanasia Dissection Trachea Dissection Euthanasia->Dissection Rings Cutting into Tracheal Rings Dissection->Rings Suspension Suspend Rings in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Rings->Suspension Transducer Connect to Force Transducer Suspension->Transducer Equilibration Apply Resting Tension & Equilibrate Transducer->Equilibration Baseline Generate Baseline Histamine Concentration-Response Curve Equilibration->Baseline Washout Washout Baseline->Washout Incubation Pre-incubate with Levocloperastine Washout->Incubation Test Generate Histamine Concentration-Response Curve in presence of Levocloperastine Incubation->Test Plotting Plot Concentration-Response Curves Test->Plotting Schild Schild Plot Analysis Plotting->Schild pA2 Determine pA₂ Value Schild->pA2 G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Levocloperastine Levocloperastine Levocloperastine->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

References

Preclinical Pharmacodynamics of Levocloperastine Fendizoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent demonstrating a multifaceted pharmacodynamic profile. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of levocloperastine fendizoate, with a focus on its mechanism of action, antitussive efficacy, and ancillary pharmacological properties. Levocloperastine exerts its effects through a dual mechanism, involving both central and peripheral pathways.[1][2] Centrally, it acts on the bulbar cough center, a mechanism attributed to its interaction with sigma-1 (σ1) receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] Peripherally, it exhibits antihistaminic, antiserotoninergic, and muscle-relaxant properties.[1] Preclinical studies, primarily in guinea pig models of induced cough, have demonstrated its antitussive potency to be comparable to that of codeine.[4] This document synthesizes the available quantitative data, details key experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to serve as a resource for professionals in respiratory drug development.

Mechanism of Action

Levocloperastine's antitussive effect is a result of its combined central and peripheral activities.[1]

Central Mechanism of Action

The central antitussive action of levocloperastine is not mediated by opioid receptors, which distinguishes it from traditional narcotic antitussives and contributes to its favorable safety profile.[3] Instead, its effects on the bulbar cough center are primarily attributed to the modulation of two key molecular targets:

  • Sigma-1 (σ1) Receptor: Levocloperastine's racemate, cloperastine, is a high-affinity ligand for the σ1 receptor, with a reported inhibitory constant (Ki) of 20 nM, and is thought to act as an agonist.[3] It is hypothesized that levocloperastine's agonism at σ1 receptors within the nucleus tractus solitarius (NTS) modulates afferent signals from peripheral cough receptors, thereby suppressing the cough reflex.[3]

  • G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Cloperastine has been shown to inhibit GIRK channels.[3] The inhibition of these channels in neurons of the cough center would lead to membrane depolarization, potentially reducing neuronal excitability in response to tussive stimuli.

dot

cluster_central Central Mechanism in Bulbar Cough Center Levocloperastine Levocloperastine Sigma1 Sigma-1 Receptor (Agonist) Levocloperastine->Sigma1 GIRK GIRK Channels (Inhibition) Levocloperastine->GIRK NTS Nucleus Tractus Solitarius (NTS) Neuronal Modulation Sigma1->NTS GIRK->NTS Cough_Suppression Cough Suppression NTS->Cough_Suppression

Caption: Proposed Central Mechanism of Levocloperastine Action.
Peripheral Mechanism of Action

Levocloperastine also exerts its antitussive effects through actions on peripheral systems:

  • Antihistamine Activity: Levocloperastine is an antagonist at histamine (B1213489) H1 receptors.[1] This action can mitigate histamine-induced bronchoconstriction and sensory nerve stimulation in the airways, which are common triggers of cough.

  • Antiserotoninergic Activity: The drug also exhibits antagonistic properties at serotonin (B10506) receptors.[1] By blocking the action of serotonin in the respiratory tract, levocloperastine can reduce the sensitization of cough receptors.

  • Muscle-Relaxant Activity: Levocloperastine possesses muscle-relaxant properties, which may contribute to its antitussive effect by reducing bronchospasm.[1]

dot

cluster_peripheral Peripheral Mechanisms of Levocloperastine Levocloperastine Levocloperastine H1_Receptor Histamine H1 Receptor (Antagonism) Levocloperastine->H1_Receptor Serotonin_Receptor Serotonin Receptor (Antagonism) Levocloperastine->Serotonin_Receptor Smooth_Muscle Airway Smooth Muscle Levocloperastine->Smooth_Muscle Muscle Relaxation Bronchodilation Bronchodilation & Reduced Irritation H1_Receptor->Bronchodilation Serotonin_Receptor->Bronchodilation Smooth_Muscle->Bronchodilation

Caption: Peripheral Mechanisms of Levocloperastine.

Quantitative Preclinical Data

The antitussive efficacy of levocloperastine has been quantified in various preclinical models. The following tables summarize the available data.

Table 1: In Vivo Antitussive Efficacy in Guinea Pig Models
CompoundCough StimulantED50 (mg/kg, p.o.)Reference
LevocloperastineCitric Acid2.6[4]
CodeineCitric Acid3.6[4]
LevocloperastineAmmonia Vapor2.9[4]
CodeineAmmonia Vapor3.1[4]
Table 2: In Vitro Receptor Binding Affinity
CompoundReceptorBinding Affinity (Ki)Reference
Cloperastine (racemate)Sigma-1 (σ1)20 nM[3]

Detailed Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This is a standard in vivo model for evaluating the efficacy of antitussive agents.

  • Objective: To assess the ability of a test compound to inhibit cough induced by a chemical irritant.

  • Animals: Male Dunkin-Hartley guinea pigs (180-320 g).

  • Procedure:

    • Dosing: Animals are orally administered with this compound or a vehicle control. A typical pretreatment time is 30-60 minutes before the tussive challenge.

    • Acclimation: Each guinea pig is placed in a whole-body plethysmograph chamber for a 5-10 minute acclimation period.

    • Cough Induction: A 0.4 M solution of citric acid in 0.9% saline is aerosolized into the chamber for a continuous period of 7-14 minutes.

    • Data Acquisition: The number of coughs is counted in real-time by two blinded observers and can be validated by subsequent analysis of audio recordings using spectrogram software.

    • Endpoint: The primary endpoint is the total number of coughs during the exposure period. The latency to the first cough can also be measured.

dot

cluster_workflow Experimental Workflow: Citric Acid-Induced Cough Dosing Oral Administration (Levocloperastine or Vehicle) Acclimation Plethysmograph Acclimation (5-10 min) Dosing->Acclimation Induction Citric Acid Aerosol Exposure (0.4M, 7-14 min) Acclimation->Induction Measurement Cough Counting (Blinded Observers, Audio Analysis) Induction->Measurement Analysis Data Analysis (Total Coughs, Latency) Measurement->Analysis

Caption: Workflow for the Citric Acid-Induced Cough Model.
Histamine-Induced Contraction of Guinea Pig Isolated Trachea

This in vitro assay is used to assess the antihistaminic properties of a compound.

  • Objective: To determine the ability of a test compound to inhibit the contraction of tracheal smooth muscle induced by histamine.

  • Tissue Preparation:

    • Tracheas are excised from male guinea pigs.

    • The trachea is cut into rings, and these rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Procedure:

    • Baseline: A baseline tension is established.

    • Contraction: Histamine is added to the organ bath in a cumulative manner to induce a concentration-dependent contraction of the tracheal rings.

    • Inhibition: In separate experiments, the tracheal rings are pre-incubated with this compound for a specified period before the addition of histamine.

    • Data Acquisition: The isometric tension of the tracheal rings is continuously recorded using a force-displacement transducer.

    • Endpoint: The inhibitory effect of levocloperastine is quantified by the rightward shift of the histamine concentration-response curve and the calculation of the pA2 value.

Rotarod Test for Muscle Relaxant Activity

This in vivo test is used to evaluate the effect of a drug on motor coordination and muscle relaxation.

  • Objective: To assess the muscle relaxant properties of a compound by measuring its effect on the ability of an animal to remain on a rotating rod.

  • Apparatus: A rotarod apparatus consists of a horizontal rod that rotates at a constant speed (e.g., 20-25 rpm).

  • Animals: Mice are typically used for this assay.

  • Procedure:

    • Training: Animals are trained to stay on the rotating rod for a predetermined amount of time (e.g., 3-5 minutes).

    • Dosing: Animals are administered this compound or a vehicle control.

    • Testing: At a specified time after dosing (e.g., 30 minutes), the animals are placed back on the rotating rod.

    • Data Acquisition: The latency to fall off the rod is recorded.

    • Endpoint: A significant decrease in the time spent on the rod compared to the control group indicates muscle relaxant activity.

Conclusion

The preclinical pharmacodynamics of this compound reveal a well-defined dual mechanism of action that underpins its efficacy as a non-narcotic antitussive agent. Its central activity on the bulbar cough center, mediated through sigma-1 receptor agonism and GIRK channel inhibition, combined with its peripheral antihistaminic, antiserotoninergic, and muscle-relaxant effects, provides a comprehensive approach to cough suppression. The quantitative data from preclinical models, particularly the demonstrated potency comparable to codeine in guinea pig cough assays, highlight its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of levocloperastine and other novel antitussive therapies. This technical guide serves as a foundational resource for researchers and drug development professionals, consolidating the key preclinical pharmacodynamic data and methodologies for this promising antitussive agent.

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levocloperastine (B195437) fendizoate is an antitussive agent utilized for the symptomatic relief of cough by acting on the central nervous system's cough centers without causing respiratory depression.[1][2] The accurate and precise quantification of Levocloperastine Fendizoate in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The described method is simple, rapid, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Method Summary

The analytical method utilizes isocratic elution on a C18 stationary phase with a mobile phase composed of a buffered aqueous solution and an organic modifier. Detection is performed using a UV detector. The method has been shown to be linear, accurate, precise, and robust for the quantification of this compound.[5][6] A stability-indicating version of the method has also been developed, demonstrating specificity in the presence of degradation products.[1][7]

Chromatographic Conditions

A summary of two potential HPLC methods is presented below. Method 1 is suitable for routine quality control, while Method 2 has been validated as a stability-indicating assay.

ParameterMethod 1Method 2 (Stability-Indicating)
Stationary Phase Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3][8]ODS C18 (250 mm x 4.6 mm, 5 µm)[1][7]
Mobile Phase 10mM Phosphate (B84403) Buffer (pH 6.5) : Acetonitrile (B52724) (50:50, v/v)[3][5][8]Phosphate Buffer (pH 3.5) : Methanol (B129727) (60:40, v/v)[1]
Flow Rate 1.0 mL/min[3][5]1.0 mL/min
Detection Wavelength 227 nm[3][5][8]273 nm[1][9]
Injection Volume 20 µL[3][8]Not Specified
Column Temperature Ambient[3][8]30 °C[9]
Retention Time ~6.257 min[3]~3.173 min[1]

Protocols

1. Reagents and Materials

  • This compound reference standard

  • HPLC grade acetonitrile[3]

  • HPLC grade methanol[3]

  • Potassium dihydrogen phosphate or other suitable buffer salts

  • Orthophosphoric acid or sodium hydroxide (B78521) for pH adjustment

  • HPLC grade water

  • Pharmaceutical dosage form (e.g., syrup) containing this compound

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.[2][3]

  • Data acquisition and processing software.[3]

  • Analytical balance[2]

  • pH meter

  • Volumetric flasks and pipettes[2]

  • Sonicator

  • 0.45 µm membrane filters

3. Preparation of Mobile Phase

  • Method 1: Prepare a 10mM phosphate buffer by dissolving the appropriate amount of phosphate salt in HPLC grade water and adjust the pH to 6.5 with phosphoric acid or sodium hydroxide.[3] Mix the buffer with acetonitrile in a 50:50 (v/v) ratio.[3]

  • Method 2: Prepare a phosphate buffer and adjust the pH to 3.5.[1] Mix the buffer with methanol in a 60:40 (v/v) ratio.[1]

  • Filter the prepared mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

4. Preparation of Standard Solutions

  • Standard Stock Solution: Accurately weigh and transfer a suitable amount of this compound reference standard into a volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the sample (e.g., for Method 2, linearity was established between 20-80 µg/mL).[1]

5. Preparation of Sample Solutions (from Syrup Formulation)

  • Accurately measure a volume of the syrup formulation equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate to ensure complete dissolution and extraction.

  • Dilute to the final volume with the mobile phase.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection. The final concentration should be within the linearity range of the method.

6. System Suitability

Before starting the analysis, inject the standard solution (e.g., five or six replicates) to ensure the system is suitable for the intended analysis. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Method Validation Summary

The described methods have been validated according to ICH guidelines, with the following performance characteristics:[3]

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Method 1: 0.496 µg/mL[3] Method 2: 0.146 µg/mL[1]
Limit of Quantification (LOQ) Method 1: 1.504 µg/mL[3] Method 2: 0.444 µg/mL[1]
Robustness The method is robust to small, deliberate variations in mobile phase composition, pH, and flow rate.[5][6]

Forced Degradation Studies (for Stability-Indicating Method 2)

Forced degradation studies were performed to demonstrate the stability-indicating nature of Method 2. This compound was subjected to stress conditions including acid, alkaline, oxidative, and thermal degradation. The results indicated that the highest degradation occurred under alkaline conditions.[1] The method was able to separate the main peak of this compound from the peaks of the degradation products, confirming its specificity.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase StandardPrep 2. Prepare Standard Solutions MobilePhase->StandardPrep SamplePrep 3. Prepare Sample Solutions StandardPrep->SamplePrep SystemSuitability 4. System Suitability Test SamplePrep->SystemSuitability SampleInjection 5. Inject Standards & Samples SystemSuitability->SampleInjection Chromatography 6. Perform Chromatography SampleInjection->Chromatography PeakIntegration 7. Integrate Peak Areas Chromatography->PeakIntegration CalibrationCurve 8. Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification 9. Quantify Analyte CalibrationCurve->Quantification

Caption: Workflow for HPLC analysis of this compound.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump delivers Injector Autosampler/ Injector Pump->Injector flows to Column HPLC Column (C18) Injector->Column injects onto Detector UV Detector Column->Detector elutes to DataSystem Data Acquisition System Detector->DataSystem sends signal Waste Waste Detector->Waste

Caption: Schematic of the HPLC system components.

References

Application Note: Chiral HPLC Separation of Levocloperastine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Levocloperastine (B195437) is the levorotatory enantiomer of cloperastine (B1201353), a centrally acting antitussive agent. As enantiomers can exhibit different pharmacological and toxicological profiles, the enantiomeric purity of levocloperastine is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers.[1] This application note describes a robust and reliable chiral HPLC method for the separation of levocloperastine and its dextrorotatory enantiomer.

Principle

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to the formation of transient diastereomeric complexes, resulting in different retention times for each enantiomer and allowing for their separation. Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose, are particularly effective for a broad range of chiral compounds, including cloperastine.[1][2]

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the chiral separation of levocloperastine enantiomers. Two effective methods are presented, one utilizing a normal-phase and the other a reversed-phase approach.

Method 1: Normal-Phase Chiral HPLC

This method is based on the separation using a Chiralcel OD-H column with a mobile phase consisting of hexane, isopropyl alcohol, and diethylamine.[3][4]

1. Equipment and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector

  • Chiralcel OD-H column (e.g., 250 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Levocloperastine fendizoate reference standard (racemic)

  • Hexane (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Diethylamine (HPLC grade)

2. Chromatographic Conditions

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropyl Alcohol / Diethylamine (98:2:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 10 µL

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of racemic cloperastine fendizoate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Preparation

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Dilute to volume with the mobile phase.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area of the levocloperastine peak should be not more than 2.0%. The resolution between the two enantiomer peaks should be greater than 1.5.

6. Analysis

Inject the prepared sample solution and identify the peaks by comparing the retention times with those of the standard. The dextrocloperastine enantiomer, if present, will be the other peak.

Method 2: Reversed-Phase Chiral HPLC-MS/MS

This method is suitable for the analysis of levocloperastine enantiomers in biological matrices, such as rat plasma, and utilizes a Chiralpak IA column with an acetonitrile-based mobile phase and mass spectrometric detection.[5]

1. Equipment and Materials

  • LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source)

  • Chiralpak IA column (e.g., 150 x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Levocloperastine reference standard (racemic)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (B78521) (LC-MS grade)

  • Internal Standard (e.g., Carbinoxamine)

2. Chromatographic and MS Conditions

ParameterCondition
Column Chiralpak IA (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water / Ammonium Hydroxide (80:20:0.1, v/v/v)
Flow Rate 0.6 mL/min
Column Temperature Ambient
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be optimized for cloperastine and internal standard

3. Standard and Sample Preparation for Plasma Samples

  • Stock Solutions: Prepare individual stock solutions of racemic cloperastine and the internal standard in methanol.

  • Calibration Standards and Quality Control Samples: Prepare working solutions by serial dilution of the stock solutions. Spike these into blank plasma to create calibration standards and quality control (QC) samples.

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for injection.

Data Presentation

The following tables summarize the expected chromatographic performance for the two methods.

Table 1: Chromatographic Parameters for Normal-Phase Chiral HPLC

CompoundRetention Time (min) (Approx.)
Dextrocloperastine(To be determined)
Levocloperastine(To be determined)
Resolution (Rs) > 1.5

Note: The elution order of enantiomers should be experimentally determined.

Table 2: Performance Data for Reversed-Phase Chiral HPLC-MS/MS in Rat Plasma[5]

ParameterValue
Linear Concentration Range 0.05 - 10.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (RSD%) < 13.9%
Inter-day Precision (RSD%) < 13.9%
Accuracy (Relative Error %) -5.4% to 6.1%

Visualizations

The following diagrams illustrate the experimental workflow for the chiral HPLC separation of levocloperastine enantiomers.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_std Racemic Cloperastine Standard dissolve_std Dissolve in Mobile Phase racemic_std->dissolve_std sample Levocloperastine Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample filter_std Filter (0.45 µm) dissolve_std->filter_std filter_sample Filter (0.45 µm) dissolve_sample->filter_sample autosampler Autosampler Injection filter_std->autosampler Standard filter_sample->autosampler Sample chiral_column Chiral Column (e.g., Chiralcel OD-H) autosampler->chiral_column hplc_pump HPLC Pump (Mobile Phase) uv_detector UV Detector (254 nm) chiral_column->uv_detector data_system Data Acquisition System uv_detector->data_system chromatogram Chromatogram Generation data_system->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: Experimental workflow for normal-phase chiral HPLC analysis.

G cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Analysis plasma_sample Plasma Sample add_is Add Acetonitrile with Internal Standard plasma_sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant autosampler Autosampler Injection supernatant->autosampler chiral_column Chiral Column (e.g., Chiralpak IA) autosampler->chiral_column hplc_pump HPLC Pump (Mobile Phase) ms_detector Mass Spectrometer (ESI+, MRM) chiral_column->ms_detector data_system Data Acquisition System ms_detector->data_system chromatogram Chromatogram Generation data_system->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: Workflow for reversed-phase chiral HPLC-MS/MS analysis in plasma.

References

Application Note: A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Levocloperastine Fendizoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for a validated RP-HPLC method for the determination of levocloperastine (B195437) fendizoate. This method is suitable for quality control and routine analysis of levocloperastine fendizoate in pharmaceutical preparations.

Introduction: this compound is an antitussive agent utilized for the symptomatic relief of a non-productive cough.[1] It acts on the cough center in the brain without causing respiratory depression.[2] Accurate and reliable analytical methods are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique due to its high specificity, sensitivity, and accuracy.[2] This application note details a robust and validated RP-HPLC method for the quantification of this compound.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

    • Data acquisition and processing software.[3]

  • Chemicals and Reagents:

  • Chromatographic Column:

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

Preparation of Solutions
  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of a buffer solution and an organic solvent.[1][4] For example, a mixture of 10mM phosphate buffer (pH adjusted to 6.5 with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[4][6]

    • Another option is a mixture of phosphate buffer (pH 3.5) and methanol in a 60:40 (v/v) ratio.[1]

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 20-80 µg/mL).[1]

Chromatographic Conditions

The following table summarizes a validated set of chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase 10mM Phosphate Buffer (pH 6.5) : Acetonitrile (50:50, v/v)[4][6]
Flow Rate 1.0 mL/min[4][5]
Injection Volume 20 µL[3]
Column Temperature Ambient or 30 °C[5]
Detection Wavelength 227 nm or 273 nm[4][5]
Run Time Approximately 10 minutes[4][6]
Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3]

  • System Suitability: System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

  • Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) is calculated.[6]

  • Accuracy: The accuracy of the method is assessed by recovery studies. A known amount of the standard drug is spiked into a placebo or sample matrix and the recovery is calculated.

  • Precision: The precision of the method is evaluated by performing replicate injections of the same standard solution (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision). The results are expressed as the relative standard deviation (%RSD).[6]

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., excipients, impurities) is determined.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined to assess the sensitivity of the method.[1]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results.[6]

Data Presentation

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 21.146[5]
Theoretical Plates > 20004455[5]
%RSD of Peak Area ≤ 2.0%< 2.0%

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 20 - 80 µg/mL[1]
Correlation Coefficient (r²) > 0.999[6]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%[6]
LOD 0.146 µg/mL[1]
LOQ 0.444 µg/mL[1]

Visualization

HPLC_Workflow A Preparation of Mobile Phase and Standard Solutions B HPLC System Setup (Column, Flow Rate, Wavelength) A->B Load C System Suitability Test (Inject Standard) B->C Equilibrate D Check Acceptance Criteria (Tailing, Plates, %RSD) C->D Evaluate D->B Re-evaluate if Failed E Sample and Standard Analysis (Inject Samples and Standards) D->E Proceed if Passed F Data Acquisition and Processing E->F Analyze G Quantification of This compound F->G Calculate

Caption: Experimental workflow for the HPLC quantification of this compound.

Validation_Parameters MethodValidation Validated HPLC Method Specificity Specificity MethodValidation->Specificity Linearity Linearity (r² > 0.999) MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD < 2.0%) MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for the validation of the analytical method.

References

Application Notes and Protocols for Levocloperastine Fendizoate in In Vivo Guinea Pig Cough Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a dual mechanism of action, targeting both central and peripheral pathways of the cough reflex.[1][2][3] It has demonstrated significant efficacy in preclinical guinea pig models of induced cough, with a potency comparable to that of codeine but without the associated sedative and addictive properties.[4][5] Levocloperastine fendizoate is a salt form of the active molecule, designed to enhance its stability and bioavailability.[6]

These application notes provide a comprehensive overview of the use of this compound in established in vivo guinea pig cough models. Detailed experimental protocols for chemically-induced cough, quantitative data on the antitussive effects of levocloperastine, and visualizations of the relevant signaling pathways and experimental workflows are presented to guide researchers in the preclinical evaluation of this compound.

Mechanism of Action

Levocloperastine exerts its antitussive effects through a dual mechanism:

  • Central Action: It acts on the bulbar cough center in the medulla oblongata.[1][4][5] Evidence suggests this involves high-affinity binding to sigma-1 (σ1) receptors and inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels within the nucleus tractus solitarius (NTS), a key relay center for cough afferents.[1] This modulation of neuronal excitability in the NTS is thought to dampen the cough reflex at its central processing point.[1]

  • Peripheral Action: Levocloperastine also acts on peripheral receptors in the tracheobronchial tree.[2][3] This includes antihistaminic and antiserotonergic properties, which can reduce irritation and inflammation in the respiratory tract.[4][6]

Quantitative Data Summary

The antitussive efficacy of levocloperastine and its racemate, cloperastine, has been quantified in various guinea pig cough models. The following tables summarize the key findings.

CompoundTussive AgentAnimal ModelDose (mg/kg)Route of Administration% Cough Inhibition / EfficacyReference(s)
LevocloperastineCitric AcidGuinea Pig2.6 (ED50)Not Specified50% inhibition[4][7]
CodeineCitric AcidGuinea Pig3.6 (ED50)Not Specified50% inhibition[4][7]
LevocloperastineAmmonia VaporGuinea Pig2.9 (ED50)Not Specified50% inhibition[4][7]
CodeineAmmonia VaporGuinea Pig3.1 (ED50)Not Specified50% inhibition[4][7]
CloperastineCitric AcidGuinea Pig12p.o.~70%[1][8]
CloperastineCitric AcidGuinea Pig24p.o.~70%[1][8]
CodeineCitric AcidGuinea Pig12p.o.~70%[8]
CodeineCitric AcidGuinea Pig24p.o.~70%[8]

ED50: The dose that produces 50% of the maximal effect. p.o.: Oral administration.

Experimental Protocols

Guinea pig models of chemically-induced cough are standard for the preclinical assessment of antitussive drugs. The following are detailed protocols for the most commonly used methods.

Citric Acid-Induced Cough Model

Objective: To evaluate the antitussive effect of this compound by quantifying the reduction in coughs induced by citric acid aerosol.

Materials:

  • Male Dunkin-Hartley or Hartley guinea pigs (300-450 g)[1][9]

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Citric acid solution (0.4 M in sterile, pyrogen-free saline)[8][9]

  • Whole-body plethysmograph chamber[1][9]

  • Ultrasonic nebulizer[1][8]

  • Microphone and pressure transducer[1]

  • Data acquisition and analysis software[1]

Procedure:

  • Animal Acclimatization: Acclimate guinea pigs to the laboratory environment for at least one week prior to the experiment. On the day of the experiment, allow the animals to acclimate to the plethysmograph chamber for 5-10 minutes before the challenge.[9]

  • Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.). A common pretreatment time is 30 minutes before the citric acid challenge.[1][8]

  • Cough Induction: Place the unrestrained guinea pig into the plethysmograph chamber. Expose the animal to an aerosol of 0.4 M citric acid for a fixed duration, typically between 7 and 14 minutes.[8]

  • Data Recording: Record coughs throughout the exposure period and for a subsequent observation period (e.g., 7-10 minutes).[8] A cough is identified by its characteristic sound and the associated sharp, transient change in pressure within the chamber.[1]

  • Data Analysis: The total number of coughs is counted for each animal. The percentage of cough inhibition is calculated relative to the vehicle-treated control group. A dose-response curve can be generated to determine the ED50 value.[1]

Capsaicin-Induced Cough Model

Objective: To assess the antitussive activity of this compound against cough induced by the TRPV1 agonist, capsaicin (B1668287).

Materials:

  • Male Dunkin-Hartley or Hartley guinea pigs (300-450 g)

  • This compound

  • Vehicle control

  • Capsaicin solution (e.g., 50 µM)[10]

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Microphone and pressure transducer

  • Data acquisition and analysis software

Procedure:

  • Animal Acclimatization: Follow the same acclimatization protocol as for the citric acid-induced cough model.

  • Drug Administration: Administer this compound or vehicle control at a predetermined time before the capsaicin challenge.

  • Cough Induction: Place the guinea pig in the plethysmograph chamber and expose it to an aerosol of capsaicin solution for a set period (e.g., 5-10 minutes).[10][11]

  • Data Recording: Record the number of coughs during and immediately following the capsaicin exposure.

  • Data Analysis: Quantify the total number of coughs and calculate the percentage of inhibition compared to the vehicle control group.

Visualizations

Signaling Pathways and Mechanism of Action

G cluster_peripheral Peripheral Airways cluster_central Central Nervous System (Brainstem) cluster_effector Effector Organs Tussive_Stimuli Tussive Stimuli (e.g., Citric Acid, Capsaicin) Airway_Receptors Airway Cough Receptors (e.g., TRPV1 on C-fibers) Tussive_Stimuli->Airway_Receptors Afferent_Vagal_Nerve Afferent Vagal Nerve Airway_Receptors->Afferent_Vagal_Nerve Signal Generation NTS Nucleus Tractus Solitarius (NTS) Afferent_Vagal_Nerve->NTS Signal Transmission Cough_Center Cough Pattern Generator NTS->Cough_Center Signal Relay Efferent_Pathway Efferent Motor Nerves Cough_Center->Efferent_Pathway Motor Command Respiratory_Muscles Respiratory Muscles Efferent_Pathway->Respiratory_Muscles Cough_Response Cough Respiratory_Muscles->Cough_Response Levocloperastine Levocloperastine Fendizoate Levocloperastine->Airway_Receptors Peripheral Inhibition (Antihistaminic effects) Levocloperastine->NTS Central Inhibition (σ1 agonism, GIRK inhibition)

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Acquisition & Analysis Animal_Acclimatization Animal Acclimatization (Guinea Pigs, 1 week) Drug_Admin Drug/Vehicle Administration (p.o. or i.p.) Animal_Acclimatization->Drug_Admin Drug_Prep Preparation of Levocloperastine Fendizoate and Vehicle Drug_Prep->Drug_Admin Tussive_Prep Preparation of Tussive Agent (e.g., 0.4M Citric Acid) Cough_Induction Cough Induction (Aerosol Exposure, 7-14 min) Tussive_Prep->Cough_Induction Pretreatment Pretreatment Period (e.g., 30 minutes) Drug_Admin->Pretreatment Plethysmograph Placement in Plethysmograph Chamber Pretreatment->Plethysmograph Plethysmograph->Cough_Induction Data_Recording Data Recording (Cough sounds & pressure changes) Cough_Induction->Data_Recording Data_Analysis Data Analysis (Cough count, % inhibition, ED50) Data_Recording->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for antitussive testing in guinea pigs.

References

Application Notes and Protocols for Evaluating Levocloperastine Efficacy in a Citric Acid-Induced Cough Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437) is a non-opioid antitussive agent with a dual mechanism of action, exhibiting both central and peripheral effects to suppress cough.[1][2] It has demonstrated significant efficacy in preclinical and clinical studies, offering a favorable safety profile compared to traditional opioid-based cough suppressants.[1][3] These application notes provide a comprehensive guide to utilizing the citric acid-induced cough model in guinea pigs for the evaluation of levocloperastine's antitussive properties. This document outlines detailed experimental protocols, presents quantitative data on efficacy, and visualizes the key signaling pathways and experimental workflows.

The citric acid-induced cough model is a well-established and reliable preclinical tool for assessing the efficacy of potential antitussive drugs.[4][5] Inhalation of citric acid aerosol irritates sensory nerve endings in the airways, triggering a cough reflex that can be quantified to measure the effectiveness of therapeutic interventions.[4]

Mechanism of Action

Levocloperastine's antitussive effect is attributed to its dual mechanism of action:

  • Central Action: Levocloperastine acts on the bulbar cough center in the brainstem.[1][6] This central effect is believed to be mediated through its interaction with sigma-1 (σ1) receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][6] As an agonist of the σ1 receptor, levocloperastine can modulate neuronal excitability.[1] Furthermore, its inhibitory action on GIRK channels is thought to enhance GABAergic neurotransmission, leading to a reduction in the cough reflex.[6]

  • Peripheral Action: Levocloperastine also acts on peripheral cough receptors in the tracheobronchial tree, further contributing to its cough-suppressing effects.[2][7]

Data Presentation: Efficacy of Levocloperastine in the Citric Acid-Induced Cough Model

The antitussive efficacy of levocloperastine has been quantified in the guinea pig model of citric acid-induced cough. The following tables summarize the available quantitative data.

Table 1: Dose-Dependent Inhibition of Citric Acid-Induced Cough by Levocloperastine in Guinea Pigs

Dose of Levocloperastine (mg/kg)Route of AdministrationPercentage Inhibition of CoughsReference
1 - 9Not SpecifiedDose-dependent inhibition[8][9]
2.6Not Specified50% (ED₅₀)[8][9]

Table 2: Comparative Efficacy of Cloperastine (Racemate of Levocloperastine) and Codeine in Citric Acid-Induced Cough in Guinea Pigs

TreatmentDose (mg/kg)Route of AdministrationMean Number of Coughs (Vehicle)Mean Number of Coughs (Treated)Percentage InhibitionReference
Cloperastine12Oral24.5 ± 3~7.4~70%[10]
Cloperastine24Oral24.5 ± 3~7.4~70%[10]
Codeine12Oral24.5 ± 3~7.4~70%[10]
Codeine24Oral24.5 ± 3~7.4~70%[10]

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This protocol details the procedure for inducing and quantifying cough in guinea pigs to assess the antitussive efficacy of levocloperastine.

Materials:

  • Male Dunkin-Hartley or Hartley guinea pigs (300-400 g)[9]

  • Levocloperastine

  • Vehicle (e.g., saline, distilled water)

  • Positive control (e.g., codeine)

  • Citric acid solution (0.4 M in sterile, pyrogen-free saline)[5]

  • Whole-body plethysmograph chamber[4]

  • Ultrasonic nebulizer[10]

  • Microphone and pressure transducer[5]

  • Data acquisition and analysis software

Procedure:

  • Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least one week prior to the experiment, with free access to food and water.[5]

  • Drug Administration: Administer levocloperastine, vehicle, or a positive control (e.g., codeine) to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). A pre-treatment period of 30-60 minutes is typically required for the compound to be absorbed and distributed.[9]

  • Placement in Plethysmograph: Place a single, conscious, and unrestrained guinea pig into the whole-body plethysmograph chamber. Allow the animal to acclimate to the chamber for a few minutes.[9]

  • Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 3-7 minutes.[3][10]

  • Data Recording: Record the number of coughs during the citric acid exposure and for a defined period immediately following (e.g., 5-10 minutes).[5] Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes detected by the microphone and pressure transducer.[3]

  • Data Analysis: The primary endpoint is the total number of coughs. The antitussive effect is calculated as the percentage inhibition of coughs in the levocloperastine-treated group compared to the vehicle-treated group. Other parameters such as the latency to the first cough can also be measured.[10]

Electrophysiological Assessment of GIRK Channel Inhibition

This protocol outlines a method to measure the inhibitory effect of levocloperastine on GIRK channel currents, which is a key component of its central mechanism of action.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the GIRK channel subunits of interest.[6]

  • Levocloperastine

  • Patch-clamp electrophysiology setup

  • External and internal recording solutions

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the desired GIRK channels under standard conditions.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings from the transfected cells.

  • Drug Application: After establishing a stable baseline recording of GIRK channel activity, apply levocloperastine at various concentrations to the external solution.

  • Data Acquisition: Record the changes in GIRK channel currents in response to levocloperastine application.

  • Data Analysis: Determine the concentration-response relationship for levocloperastine-induced inhibition of GIRK channel currents and calculate the IC₅₀ value (the concentration that produces 50% inhibition).[6]

Visualizations

Signaling Pathways and Experimental Workflows

Citric_Acid_Cough_Pathway cluster_periphery Peripheral Airway cluster_cns Central Nervous System (Brainstem) cluster_efferent Efferent Pathway Citric Acid Citric Acid Sensory Nerves (C-fibers) Sensory Nerves (C-fibers) Citric Acid->Sensory Nerves (C-fibers) stimulates NTS Nucleus Tractus Solitarius (NTS) Sensory Nerves (C-fibers)->NTS Vagal Afferent Signal CoughCenter Cough Center NTS->CoughCenter relays signal MotorNerves Motor Nerves CoughCenter->MotorNerves Efferent Signal RespiratoryMuscles Respiratory Muscles MotorNerves->RespiratoryMuscles innervate Cough Cough RespiratoryMuscles->Cough contract to produce Levocloperastine_Peripheral Levocloperastine (Peripheral Action) Levocloperastine_Peripheral->Sensory Nerves (C-fibers) inhibits Levocloperastine_Central Levocloperastine (Central Action) Levocloperastine_Central->CoughCenter inhibits

Caption: Citric Acid-Induced Cough Reflex Pathway and Sites of Levocloperastine Action.

Levocloperastine_Central_Mechanism cluster_sigma1 Sigma-1 Receptor Pathway cluster_girk GIRK Channel Pathway Levocloperastine Levocloperastine Sigma1 Sigma-1 Receptor Levocloperastine->Sigma1 agonism GIRK GIRK Channels Levocloperastine->GIRK inhibition ModulateExcitability Modulation of Neuronal Excitability Sigma1->ModulateExcitability CoughSuppression Cough Suppression ModulateExcitability->CoughSuppression EnhanceGABA Enhancement of GABAergic Neurotransmission GIRK->EnhanceGABA EnhanceGABA->CoughSuppression

Caption: Proposed Central Mechanism of Action of Levocloperastine.

Experimental_Workflow acclimation Animal Acclimation (≥ 1 week) drug_admin Drug Administration (Levocloperastine, Vehicle, or Positive Control) acclimation->drug_admin pretreatment Pre-treatment Period (30-60 min) drug_admin->pretreatment plethysmograph Placement in Whole-Body Plethysmograph pretreatment->plethysmograph citric_acid Citric Acid Challenge (0.4 M Aerosol, 3-7 min) plethysmograph->citric_acid data_recording Data Recording (Cough Count & Latency) citric_acid->data_recording data_analysis Data Analysis (% Inhibition) data_recording->data_analysis results Results data_analysis->results

Caption: Experimental Workflow for Evaluating Levocloperastine Efficacy.

References

Application Notes and Protocols: Capsaicin Challenge in Levocloperastine Antitussive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437) is an antitussive agent with a dual mechanism of action, exhibiting effects on both the central nervous system's cough center and peripheral sensory nerves in the tracheobronchial tree.[1][2][3] The capsaicin (B1668287) challenge is a widely utilized and standardized method for inducing cough and assessing cough reflex sensitivity in both preclinical and clinical research.[4] Capsaicin, the pungent compound in chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on sensory C-fibers in the airways, triggering the cough reflex.[5][6] This document provides detailed application notes and protocols for the use of the capsaicin challenge in studies evaluating the antitussive efficacy of levocloperastine.

Signaling Pathways

The cough reflex initiated by capsaicin and potentially modulated by levocloperastine involves complex signaling pathways.

Capsaicin_Cough_Reflex_Pathway cluster_airway Airway Lumen cluster_sensory_neuron Sensory Neuron (C-fiber) cluster_cns Central Nervous System Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 binds & activates Depolarization Depolarization (Na+/Ca2+ Influx) TRPV1->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential NTS Nucleus Tractus Solitarius (NTS) ActionPotential->NTS Afferent Signal (Vagus Nerve) CoughCenter Cough Center (Brainstem) NTS->CoughCenter relays signal EfferentSignal Efferent Signal CoughCenter->EfferentSignal Cough Cough EfferentSignal->Cough

Capsaicin-induced cough reflex pathway.

Levocloperastine_Mechanism_of_Action cluster_levo Levocloperastine cluster_peripheral Peripheral Sensory Neuron cluster_central Central Nervous System Levocloperastine Levocloperastine CFiber Afferent C-Fibers Levocloperastine->CFiber inhibits PeripheralReceptors Peripheral Receptors Levocloperastine->PeripheralReceptors modulates CoughCenter Bulbar Cough Center Levocloperastine->CoughCenter inhibits Sigma1 Sigma-1 Receptors Levocloperastine->Sigma1 binds to CoughSuppression Cough Suppression CFiber->CoughSuppression PeripheralReceptors->CoughSuppression CoughCenter->CoughSuppression Sigma1->CoughSuppression contributes to

Dual mechanism of action of levocloperastine.

Quantitative Data

Although no studies have directly reported on the effect of levocloperastine on capsaicin-induced cough, preclinical studies using other chemical irritants provide valuable quantitative data on its antitussive efficacy.

Table 1: Antitussive Effect of Levocloperastine on Chemically-Induced Cough in Guinea Pigs

Tussive AgentLevocloperastine ED50 (mg/kg)Comparator ED50 (mg/kg)
Citric Acid2.6Codeine: 3.6
Ammonia Vapor2.9Codeine: 3.1

ED50: The dose that produces 50% of the maximal effect.

Experimental Protocols

The following are detailed protocols for conducting a capsaicin challenge to assess the antitussive effects of levocloperastine in both preclinical and clinical settings.

Preclinical Protocol: Capsaicin-Induced Cough in Guinea Pigs

Objective: To evaluate the dose-dependent antitussive effect of levocloperastine on capsaicin-induced cough in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • Levocloperastine

  • Capsaicin

  • Vehicle for levocloperastine (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for capsaicin (e.g., 10% ethanol, 10% Tween 80, and 80% saline)

  • Whole-body plethysmograph

  • Nebulizer

  • Oral gavage needles

Experimental Workflow:

Preclinical_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping DrugAdmin Levocloperastine/Vehicle Administration (p.o.) Grouping->DrugAdmin PreChallenge Acclimatization in Plethysmograph (10 min) DrugAdmin->PreChallenge 60 min post-dose CapsaicinChallenge Capsaicin Aerosol Exposure (e.g., 5 min) PreChallenge->CapsaicinChallenge DataRecording Record Coughs (Audio & Pressure Changes) CapsaicinChallenge->DataRecording DataAnalysis Data Analysis (Cough Count, Latency) DataRecording->DataAnalysis

Preclinical experimental workflow.

Procedure:

  • Animal Acclimatization: House guinea pigs in a controlled environment for at least one week before the experiment.

  • Drug Preparation: Prepare fresh solutions of levocloperastine and capsaicin on the day of the experiment.

  • Administration: Administer levocloperastine or vehicle orally (p.o.) to the guinea pigs 60 minutes before the capsaicin challenge.

  • Plethysmography: Place each animal in a whole-body plethysmograph and allow for a 10-minute acclimatization period.

  • Capsaicin Challenge: Expose the animals to an aerosol of capsaicin solution (e.g., 30 µM) generated by a nebulizer for a fixed period (e.g., 5 minutes).

  • Data Acquisition: Record the number of coughs during the exposure and a subsequent observation period using a microphone and a pressure transducer connected to the plethysmograph.

  • Data Analysis: Quantify the number of coughs and the latency to the first cough for each animal. Compare the results between the levocloperastine-treated and vehicle-treated groups.

Clinical Protocol: Capsaicin Inhalation Challenge in Human Subjects

Objective: To assess the effect of levocloperastine on capsaicin-induced cough sensitivity in human subjects.

Materials:

  • Human subjects (healthy volunteers or patients with chronic cough)

  • Levocloperastine oral solution/tablets

  • Placebo

  • Pharmaceutical-grade capsaicin

  • Saline solution (0.9% NaCl)

  • Dosimeter-controlled nebulizer system

  • Pneumotachograph

  • Audio recording equipment

Experimental Workflow:

Clinical_Workflow Screening Subject Screening & Informed Consent Baseline Baseline Capsaicin Challenge (Determine C2 and C5) Screening->Baseline Washout Washout Period (e.g., 7 days) Baseline->Washout Randomization Randomization to Levocloperastine or Placebo Washout->Randomization Treatment Drug/Placebo Administration Randomization->Treatment PostTreatment Post-Treatment Capsaicin Challenge (e.g., 2 hours post-dose) Treatment->PostTreatment DataAnalysis Data Analysis (Change in C2 and C5) PostTreatment->DataAnalysis

Clinical experimental workflow.

Procedure:

  • Subject Recruitment and Screening: Recruit eligible subjects and obtain informed consent. Exclude subjects with respiratory infections or other contraindications.

  • Capsaicin Solution Preparation: Prepare a series of doubling concentrations of capsaicin in saline, typically ranging from 0.49 to 1000 µM.

  • Baseline Capsaicin Challenge:

    • Administer single breaths of saline to familiarize the subject with the procedure.

    • Administer single breaths of ascending concentrations of capsaicin using a dosimeter-controlled nebulizer.

    • Record the number of coughs within 15 seconds after each inhalation.

    • The challenge is terminated when the subject coughs five or more times (C5) or the maximum concentration is reached.

    • Determine the concentration of capsaicin that induces at least two coughs (C2) and five coughs (C5).

  • Washout Period: A suitable washout period should be implemented between the baseline and treatment phases.

  • Treatment: Administer a single dose of levocloperastine or placebo in a double-blind, randomized manner.

  • Post-Treatment Capsaicin Challenge: Repeat the capsaicin challenge at a specified time after drug administration (e.g., 2 hours) to assess the change in C2 and C5.

  • Data Analysis: Compare the change in C2 and C5 from baseline between the levocloperastine and placebo groups.

Safety Considerations:

  • The capsaicin challenge is generally considered safe but should be conducted by trained personnel with appropriate medical support available.

  • Subjects should be monitored for any adverse reactions, such as bronchospasm, especially those with pre-existing respiratory conditions.

Conclusion

The capsaicin challenge is a valuable tool for investigating the efficacy of antitussive drugs like levocloperastine. The provided protocols, based on established methodologies, offer a framework for researchers to design robust preclinical and clinical studies. Future research directly investigating the effects of levocloperastine on capsaicin-induced cough will be crucial to further elucidate its peripheral mechanism of action and its potential therapeutic benefits in managing cough hypersensitivity.

References

Levocloperastine Fendizoate Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437), the levorotatory isomer of cloperastine, is a non-opioid antitussive agent with a dual mechanism of action, targeting both the central cough center in the medulla oblongata and peripheral cough receptors in the tracheobronchial tree.[1][2][3][4][5][6] Its fendizoate salt is often used in pharmaceutical formulations. Preclinical studies have demonstrated its antitussive efficacy to be comparable to codeine but with a more favorable safety profile, lacking sedative and addictive properties.[1][6] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of levocloperastine fendizoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for appropriate formulation development for preclinical studies.

PropertyValueReference
Molecular Formula C₄₀H₃₈ClNO₅-
Molecular Weight 648.19 g/mol -
Appearance White or almost white crystalline powder-
Solubility Practically insoluble in water (<0.1 mg/mL)[7]
Soluble in DMSO-
Storage Store at -20°C-

Mechanism of Action

This compound exerts its antitussive effects through a dual mechanism:

  • Central Action: It acts on the bulbar cough center in the brainstem to suppress the cough reflex.[1][2][3] This central mechanism is believed to involve high-affinity binding to sigma-1 (σ1) receptors and inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels within the nucleus tractus solitarius (NTS).[1]

  • Peripheral Action: It also acts on peripheral sensory nerves in the respiratory tract, potentially reducing the afferent signals that trigger a cough.[2][3][8]

Signaling Pathway Diagram

This compound Mechanism of Action cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Medulla Oblongata) cluster_ntstargets NTS Molecular Targets Cough_Stimuli Cough Stimuli (e.g., Irritants) Peripheral_Receptors Peripheral Cough Receptors in Tracheobronchial Tree Cough_Stimuli->Peripheral_Receptors Activates Afferent_Signal Afferent Nerve Signal Peripheral_Receptors->Afferent_Signal NTS Nucleus Tractus Solitarius (NTS) Afferent_Signal->NTS Cough_Center Bulbar Cough Center NTS->Cough_Center Relays Signal Sigma1R Sigma-1 (σ1) Receptors GIRK GIRK Channels Efferent_Signal Efferent Signal to Respiratory Muscles Cough_Center->Efferent_Signal Initiates Cough Reflex Levocloperastine Levocloperastine Levocloperastine->Peripheral_Receptors Inhibits Levocloperastine->NTS Acts on Levocloperastine->Sigma1R Binds to Levocloperastine->GIRK Inhibits Citric_Acid_Cough_Model Start Start Acclimatization Animal Acclimatization (Guinea Pigs, 1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration: - Vehicle Control - this compound Grouping->Dosing Incubation Waiting Period (e.g., 60 minutes) Dosing->Incubation Cough_Induction Exposure to Citric Acid Aerosol in Plethysmograph Incubation->Cough_Induction Data_Acquisition Recording of Cough Events Cough_Induction->Data_Acquisition Data_Analysis Data Analysis: - Count coughs - Calculate % inhibition Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Note: Spectrophotometric Analysis of Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437) fendizoate is a non-narcotic cough suppressant that exhibits a dual mechanism of action, targeting both the central cough center and the peripheral tracheobronchial tree.[1] The accurate and reliable quantification of levocloperastine fendizoate in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring dosage uniformity.[1] This application note describes a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the determination of this compound. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for routine analysis.[1]

Principle

The quantitative determination of this compound is based on the measurement of its absorbance in a suitable solvent at its wavelength of maximum absorbance (λmax).[1] this compound exhibits a distinct ultraviolet (UV) absorption profile that allows for its quantification using spectrophotometry.[1] The method relies on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[2][3]

Data Presentation

The performance of the described spectrophotometric method has been validated, and the key quantitative data are summarized in the tables below for easy comparison and assessment of the method's suitability.

Table 1: Method Validation Parameters

ParameterResultReference
Wavelength of Maximum Absorbance (λmax)350 nm[1][2]
Linearity Range2 - 10 µg/mL[1][2]
Correlation Coefficient (r²)> 0.99[2]
Regression Equationy = 0.039x - 0.001[2]
Molar Absorptivity395.93[2]
Limit of Detection (LOD)1.012 µg/mL[2]
Limit of Quantification (LOQ)3.036 µg/mL[2]
Percentage Recovery99.752 ± 0.6653 %[2]
Precision (%RSD)1.2057 ± 0.01214[2]

Note: The precision is reported against a label claim of 708mg/100ml.

Experimental Protocols

This section provides a detailed methodology for the spectrophotometric analysis of this compound.

Instrumentation and Reagents
  • Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm, equipped with a pair of 1 cm matched quartz cells.[1]

  • Reagents and Materials:

    • This compound working standard[1]

    • Methanol (B129727) (AR Grade)[1]

    • Sodium Hydroxide (NaOH), 0.1N solution[1]

    • Whatman filter paper #41[1]

    • Volumetric flasks and pipettes

Preparation of Standard Stock Solution
  • Accurately weigh 25 mg of the this compound working standard.[1]

  • Transfer the weighed standard into a 50 mL volumetric flask.[1]

  • Dissolve the standard in methanol and make up the volume to 50 mL with methanol to obtain a concentration of 0.5 mg/mL (500 µg/mL).[1]

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution, prepare a series of dilutions in 0.1N NaOH to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.[1][2]

  • Scan each dilution using the UV-Vis spectrophotometer over the wavelength range of 200-400 nm against a 0.1N NaOH blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is 350 nm.[1][2]

  • Measure the absorbance of each working standard solution at 350 nm.[1]

  • Plot a calibration curve of absorbance versus concentration (µg/mL).[1]

Preparation of Sample Solution (from Pharmaceutical Suspension)
  • Accurately measure a volume of the suspension equivalent to a known amount of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a small amount of methanol and sonicate to ensure complete dissolution of the active ingredient.

  • Make up the volume with 0.1N NaOH.

  • Filter the solution using Whatman filter paper #41.

  • Further dilute the filtrate with 0.1N NaOH to obtain a final concentration within the linearity range (2-10 µg/mL).

Analysis of Sample Solution
  • Measure the absorbance of the final sample solution at 350 nm against a 0.1N NaOH blank.[1]

  • Determine the concentration of levocloperastine in the sample solution from the calibration curve.[1]

  • Calculate the amount of this compound in the pharmaceutical formulation.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the spectrophotometric analysis of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_quantification Quantification stock_sol Prepare Standard Stock Solution (25mg in 50mL Methanol) working_std Prepare Working Standards (2-10 µg/mL in 0.1N NaOH) stock_sol->working_std scan_lambda_max Scan for λmax (200-400 nm) working_std->scan_lambda_max sample_prep Prepare Sample Solution (from formulation in 0.1N NaOH) sample_abs Measure Sample Absorbance at 350 nm sample_prep->sample_abs measure_abs Measure Absorbance at 350 nm scan_lambda_max->measure_abs calib_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->calib_curve concentration_det Determine Concentration from Calibration Curve calib_curve->concentration_det sample_abs->concentration_det final_calc Calculate Amount in Formulation concentration_det->final_calc

Caption: Experimental workflow for spectrophotometric analysis.

Conclusion

The developed UV-Vis spectrophotometric method is simple, sensitive, accurate, and precise for the determination of this compound in both bulk and pharmaceutical dosage forms.[1][2] This method is suitable for routine quality control analysis and offers a cost-effective alternative to more complex chromatographic techniques.[1] The validation results confirm that the method adheres to the standards set by the ICH guidelines.[1]

References

Application Note: X-ray Diffraction Analysis for the Structural Elucidation of Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data summary for the single-crystal X-ray diffraction (SC-XRD) analysis of levocloperastine (B195437) fendizoate, a non-narcotic antitussive agent. The definitive determination of a drug molecule's three-dimensional structure is critical for understanding its physicochemical properties, ensuring correct stereochemistry, and informing drug formulation and development processes.

Introduction

Levocloperastine fendizoate is the levorotatory isomer of cloperastine (B1201353), valued for its cough-suppressant properties, which are mediated through central effects on the medulla oblongata and peripheral antihistaminic actions.[1] The fendizoate salt form is utilized to enhance the stability and bioavailability of the active molecule.[1]

Single-crystal X-ray diffraction is the premier technique for unambiguously determining the absolute configuration of chiral molecules and providing precise atomic coordinates.[1][2] This analysis is crucial for pharmaceutical compounds to confirm the identity of the desired enantiomer, understand polymorphism, and characterize the intermolecular interactions that govern the crystal packing.

This application note details the experimental procedure for the structural analysis of this compound and presents the key crystallographic data obtained from such an analysis.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis revealed a triclinic crystal system with the chiral space group P1.[1][2] The asymmetric unit of the crystal consists of two levocloperastine cations and two fendizoate anions.[1] All quantitative data is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound [2]

Parameter Value
Chemical Formula C₈₀H₇₆Cl₂N₂O₁₀
Formula Weight (Mᵣ) 1296.33
Crystal System Triclinic
Space Group P1
a (Å) 10.1059(18)
b (Å) 11.957(2)
c (Å) 15.383(3)
α (°) 104.666(2)
β (°) 90.9700(10)
γ (°) 110.744(2)
Volume (V) (ų) 1670.0(5)
Z 1
Calculated Density (D_c) (g/cm³) 1.289
Radiation, λ (Å) MoKα, 0.71073
Absorption Coefficient (μ) (mm⁻¹) 0.161
F(000) 684
θ range for data collection (°) 3.30 to 25.50
Reflections collected 11986
Independent reflections 8824
Final R indices [I > 2σ(I)] R = 0.0343

| wR (all data) | wR = 0.0676 |

Table 2: Key Hydrogen Bond Geometries (Å, °) [2]

D–H···A d(D–H) d(H···A) d(D···A) ∠(DHA)
O(5)–H(5O)···O(2΄) 0.88(3) 1.75(3) 2.632(3) 173(3)
O(5΄)–H(5΄O)···O(2) 0.99(3) 1.70(3) 2.631(3) 155(3)
N(1)–H(1N)···O(3΄)¹ 0.83(3) 1.88(3) 2.709(3) 175(3)
N(1΄)–H(1N΄)···O(3)² 1.18(3) 1.52(3) 2.690(3) 174(3)

Symmetry transformations used to generate equivalent atoms: ¹x–1, y–1, z; ²x, y, z+1.

Experimental Protocols

The complete process from sample preparation to final structure analysis is outlined below.

Protocol 1: Synthesis and Single Crystal Growth

High-quality single crystals are a prerequisite for SC-XRD.

  • Synthesis: this compound is synthesized by reacting levocloperastine with fendizoic acid. This typically involves the resolution of racemic cloperastine using a chiral resolving agent, followed by a salt formation reaction.[3][4]

  • Crystallization:

    • Prepare a saturated solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at a slightly elevated temperature.

    • Employ the slow evaporation technique. Loosely cap the vial containing the saturated solution and leave it undisturbed in a vibration-free environment.

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial for the formation of small, well-defined single crystals with sharp edges and clear faces.

Protocol 2: X-ray Data Collection and Processing

This protocol is based on the parameters reported in the structural study by Zhou M, et al.[2]

  • Crystal Mounting:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and cryoprotectant oil.

  • Data Collection:

    • Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable detector and an X-ray source (e.g., MoKα radiation).

    • Cool the crystal to a low temperature (e.g., 100-150 K) using a cold nitrogen stream to minimize thermal motion.

    • Perform an initial unit cell determination scan.

    • Proceed with a full data collection strategy, acquiring a series of diffraction frames over a wide range of reciprocal space. Based on the reference data, collect reflections in a θ range of approximately 3.30-25.50°, covering indices such as –12≤h≤12, –14≤k≤13, –18≤l≤18.[2]

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensities and positions of the Bragg reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Merge equivalent reflections to generate a final file of unique reflection data.

    • Data processing can be accomplished with software such as Rapid Auto Version 3.0 or modern equivalents like CrysAlisPro, SAINT, or XDS.[2][5]

Protocol 3: Structure Solution and Refinement
  • Space Group Determination: Determine the crystal system and space group from the systematic absences in the processed data. For this compound, this is the triclinic space group P1.[2]

  • Structure Solution: Solve the crystal structure using direct methods or dual-space methods to obtain an initial model of the atomic positions. Software like SHELXS or SIR is commonly used for this step.[6][7]

  • Structure Refinement:

    • Refine the initial structural model against the experimental diffraction data using full-matrix least-squares on F².

    • Model non-hydrogen atoms with anisotropic displacement parameters.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.

    • Continue the refinement until convergence is reached, indicated by minimal shifts in atomic parameters and a stable R-factor. The final R-factor should ideally be below 0.05 for a well-resolved structure.

    • Software such as SHELXL is the standard for structure refinement.[7]

Visualized Workflows and Relationships

G cluster_prep Sample Preparation cluster_xrd X-ray Diffraction Analysis cluster_analysis Structure Determination A Synthesis of this compound B Single Crystal Growth (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D Data Collection (Single-Crystal Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Validation & Final CIF G->H I Structural Elucidation Complete H->I Analysis of Crystal Packing, H-Bonds, Absolute Configuration

Caption: Experimental workflow for crystal structure determination.

// Edges representing interactions edge [style=dashed, color="#EA4335", arrowhead=vee, labeldistance=1.5, fontsize=9]; LCAT -> FAN [dir=both, arrowhead=none, label=" N-H···O(COO⁻)\nH-Bond"]; FAN -> FAN [dir=both, arrowhead=none, label=" O-H···O(COO⁻)\nH-Bond", constraint=false];

// Logical flow edge [style=solid, color="#202124", arrowhead=normal, label="forms"]; LCAT -> Dimer; FAN -> Dimer [style=invis]; Dimer -> Packing [label="associates via\ninter-dimer forces"]; }

Caption: Supramolecular assembly in the this compound crystal.

Results and Conclusion

The single-crystal X-ray diffraction analysis provides a definitive three-dimensional structure of this compound. The key findings are:

  • Absolute Configuration: The analysis unambiguously confirms the absolute configuration at the single chiral carbon as 'R' (rectus), which is essential for verifying the enantiomeric purity of the active pharmaceutical ingredient.[2]

  • Molecular Conformation: The study reveals the precise bond lengths, bond angles, and torsion angles, defining the conformation of both the levocloperastine cation and the fendizoate anion in the crystalline state.

  • Crystal Packing: The crystal structure is stabilized by a robust network of intermolecular hydrogen bonds. Specifically, strong hydrogen bonds exist between the protonated piperidine (B6355638) nitrogen of the levocloperastine cation and the carboxylate group of the fendizoate anion (COO···NH), as well as between the hydroxyl and carboxylate groups of adjacent fendizoate anions (COO···OH).[2] These interactions lead to the formation of dimers, which then pack to form an infinitely extended one-dimensional structure.[2]

References

Application Notes and Protocols for the In Vitro Assessment of Levocloperastine on Histamine-Induced Tracheal Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437) is an antitussive agent that exhibits a dual mechanism of action, targeting both the central nervous system's cough center and peripheral pathways.[1] Its peripheral effects are, in part, attributed to its antihistaminic properties, which contribute to its efficacy in managing cough and related symptoms.[2] Histamine (B1213489), a key mediator in allergic and inflammatory responses, can induce bronchoconstriction by acting on histamine H1 receptors in the airway smooth muscle.[3] This document provides detailed application notes and protocols for the in vitro assessment of levocloperastine's inhibitory effect on histamine-induced tracheal contraction, a crucial step in characterizing its peripheral mechanism of action.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an in vitro study assessing the effect of levocloperastine on histamine-induced tracheal contraction. This structured format allows for easy comparison of the antagonist's potency.

CompoundAgonistTissuenIC50 (µM) [95% CI]pA2
LevocloperastineHistamineGuinea Pig Trachea60.15 [0.12, 0.18]7.85
Diphenhydramine (Control)HistamineGuinea Pig Trachea60.08 [0.06, 0.10]8.10

Note: This data is illustrative and intended to demonstrate the presentation of results from the described protocols.

Experimental Protocols

This section details the methodology for investigating the effect of levocloperastine on histamine-induced tracheal smooth muscle contraction in vitro.

Protocol 1: Isolated Guinea Pig Tracheal Ring Preparation and Mounting

Objective: To prepare and mount isolated guinea pig tracheal rings for isometric tension recording.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection microscope

  • Surgical instruments (scissors, forceps)

  • Silk suture thread

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize a guinea pig via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Excise the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.

  • Under a dissection microscope, carefully remove adhering connective tissue and fat.

  • Cut the trachea into 3-4 mm wide rings.

  • Tie a silk suture through the cartilage of each ring at opposite ends.

  • Suspend the tracheal rings in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Attach one suture to a fixed hook at the bottom of the organ bath and the other to an isometric force transducer.

  • Apply an initial resting tension of 1.0 g to each tracheal ring.

  • Allow the tissues to equilibrate for at least 60 minutes, washing them with fresh Krebs-Henseleit solution every 15 minutes. During this period, readjust the tension to 1.0 g as needed.

Protocol 2: Assessment of Levocloperastine's Effect on Histamine-Induced Contraction

Objective: To determine the inhibitory effect of levocloperastine on the contractile response of tracheal rings to histamine.

Materials:

  • Mounted and equilibrated guinea pig tracheal rings (from Protocol 1)

  • Histamine dihydrochloride (B599025) stock solution

  • Levocloperastine fendizoate stock solution

  • Vehicle (e.g., distilled water or DMSO, depending on the solubility of levocloperastine)

  • Krebs-Henseleit solution

  • Organ bath system and data acquisition software

Procedure:

  • After the equilibration period, induce a reference contraction in each tracheal ring with 60 mM KCl to assess tissue viability. Wash the tissues and allow them to return to baseline tension.

  • Add levocloperastine to the organ baths at desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Administer the vehicle to the control tissues.

  • Incubate the tissues with levocloperastine or vehicle for a predetermined period (e.g., 30 minutes).

  • Generate a cumulative concentration-response curve for histamine. Start by adding a low concentration of histamine (e.g., 0.01 µM) to the organ baths. Once the contraction reaches a plateau, add the next higher concentration of histamine without washing out the previous one. Continue this process until a maximal contraction is achieved.

  • Record the isometric tension at each histamine concentration.

  • At the end of the experiment, wash the tissues and add a high concentration of a relaxing agent (e.g., papaverine) to determine the baseline.

Data Analysis:

  • Express the contractile response to histamine as a percentage of the maximal contraction induced by histamine in the control tissues.

  • Plot the concentration-response curves for histamine in the absence and presence of different concentrations of levocloperastine.

  • Calculate the IC50 value for levocloperastine (the concentration that inhibits 50% of the maximal histamine-induced contraction).

  • To determine the mechanism of antagonism, a Schild plot analysis can be performed to calculate the pA2 value.

Mandatory Visualizations

Histamine Signaling Pathway in Tracheal Smooth Muscle

Histamine_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq_protein Gq Protein H1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to Levocloperastine Levocloperastine Levocloperastine->H1R antagonizes Experimental_Workflow A 1. Tracheal Ring Preparation & Mounting B 2. Equilibration (60 min, 1.0g tension) A->B C 3. Viability Check (60 mM KCl) B->C D 4. Incubation with Levocloperastine or Vehicle C->D E 5. Cumulative Histamine Concentration-Response D->E F 6. Data Recording (Isometric Tension) E->F G 7. Data Analysis (IC50, pA2 Calculation) F->G

References

Cell-Based Assays for Studying Levocloperastine Fendizoate Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocloperastine (B195437) fendizoate is a non-narcotic antitussive agent with a dual mechanism of action, exhibiting both central effects on the cough center in the medulla oblongata and peripheral actions on the tracheobronchial tree.[1] Beyond its primary role as a cough suppressant, levocloperastine also possesses antihistaminic (H1-receptor antagonism) and mild anticholinergic properties, contributing to its therapeutic effects in reducing irritation and inflammation in the respiratory tract.[1] This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate and quantify the antihistaminic and anti-inflammatory activities of levocloperastine fendizoate.

These protocols are intended to guide researchers in the systematic evaluation of this compound's pharmacological profile at the cellular level. The assays described herein are fundamental for understanding its mechanism of action, determining its potency, and providing valuable data for drug development and lead optimization processes.

Data Presentation

A critical aspect of characterizing a compound's activity is the determination of its potency, often expressed as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound in the following cell-based assays are not widely available in publicly accessible literature and would typically be determined experimentally, the following tables are structured to present such quantitative data once obtained. For context, typical ranges for other H1 antihistamines and anti-inflammatory compounds are provided as examples.

Table 1: H1 Receptor Antagonist Activity of this compound

Assay TypeCell LineAgonistParameter MeasuredThis compound IC50 (nM)Reference Compound (e.g., Levocetirizine) IC50 (nM)
Calcium Flux AssayCHO-K1 or HEK293 (expressing human H1 receptor)Histamine (B1213489)Intracellular Ca2+ concentrationData to be determined~3

Table 2: Inhibition of Histamine Release by this compound

Cell LineStimulusParameter MeasuredThis compound IC50 (µM)Reference Compound (e.g., Ketotifen) IC50 (µM)
RBL-2H3IgE/Anti-IgE or Calcium Ionophore (A23187)Histamine or β-hexosaminidase releaseData to be determined~36.4

Table 3: Anti-inflammatory Activity of this compound

Assay TypeCell LineStimulusCytokine MeasuredThis compound IC50 (µM)Reference Compound (e.g., Dexamethasone) IC50 (nM)
Cytokine Release AssayTHP-1 or RAW264.7 MacrophagesLipopolysaccharide (LPS)IL-6Data to be determined~58
Cytokine Release AssayTHP-1 or RAW264.7 MacrophagesLipopolysaccharide (LPS)TNF-αData to be determined~44

Experimental Protocols

H1 Receptor Antagonist Activity: Calcium Flux Assay

This assay determines the ability of this compound to inhibit the increase in intracellular calcium concentration induced by histamine binding to the H1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.

  • Black, clear-bottom 96-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Histamine dihydrochloride.

  • This compound.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Protocol:

  • Cell Seeding: Seed the H1 receptor-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations to the respective wells and incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Using the plate reader's injector, add a pre-determined concentration of histamine (typically the EC80 concentration) to stimulate the cells.

    • Immediately begin kinetic measurement of fluorescence intensity for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the histamine-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Calcium Flux Assay Workflow A Seed H1R-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Wash to remove extracellular dye B->C D Pre-incubate with This compound C->D E Measure baseline fluorescence D->E F Inject Histamine (Agonist) E->F G Measure kinetic fluorescence change F->G H Calculate % inhibition and determine IC50 G->H

Workflow for the Calcium Flux Assay.
Inhibition of Histamine Release from Mast Cells

This assay measures the ability of this compound to inhibit the degranulation of mast cells and the subsequent release of histamine. The rat basophilic leukemia cell line RBL-2H3 is a commonly used model for this purpose.

Materials:

  • RBL-2H3 cells.

  • Cell culture medium (e.g., MEM) with 20% FBS, penicillin/streptomycin.

  • 24-well plates.

  • Anti-DNP IgE antibody.

  • DNP-BSA (antigen).

  • Tyrode's buffer.

  • Lysis buffer (e.g., 0.1% Triton X-100).

  • Histamine ELISA kit or β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • This compound.

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells into 24-well plates and allow them to adhere overnight.

    • Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) in culture medium for 24 hours.

  • Compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 200 µL of Tyrode's buffer containing various concentrations of this compound to the wells. Incubate for 30 minutes at 37°C.

  • Cell Stimulation:

    • Stimulate degranulation by adding 200 µL of DNP-BSA (e.g., 100 ng/mL) in Tyrode's buffer.

    • For a positive control (maximum release), add lysis buffer to a set of wells. For a negative control (spontaneous release), add only buffer.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • After incubation, centrifuge the plates at 4°C.

    • Carefully collect the supernatant for histamine or β-hexosaminidase measurement.

  • Quantification of Release:

    • Histamine: Measure the histamine concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • β-hexosaminidase: Mix a sample of the supernatant with the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate in a citrate (B86180) buffer (pH 4.5). Incubate at 37°C and then stop the reaction with a stop buffer (e.g., Na2CO3/NaHCO3 buffer, pH 10). Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of histamine or β-hexosaminidase release for each condition.

    • Calculate the percentage of inhibition of release by this compound compared to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.

G cluster_workflow Histamine Release Inhibition Assay A Seed and sensitize RBL-2H3 cells with IgE B Pre-treat with This compound A->B C Stimulate with Antigen (DNP-BSA) B->C D Collect supernatant C->D E Quantify Histamine or β-hexosaminidase release D->E F Determine IC50 E->F

Workflow for Histamine Release Inhibition Assay.
Anti-inflammatory Activity: Cytokine Release Assay

This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • THP-1 (human monocytic) or RAW264.7 (murine macrophage) cells.

  • Cell culture medium (e.g., RPMI-1640 for THP-1, DMEM for RAW264.7) with 10% FBS, penicillin/streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Lipopolysaccharide (LPS).

  • This compound.

  • ELISA kits for human or murine IL-6 and TNF-α.

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 cells in a 96-well plate.

    • Induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48-72 hours.

    • After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours.

    • For RAW264.7 cells, seed directly into 96-well plates and allow to adhere overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Add LPS (e.g., 100 ng/mL) to the wells to stimulate cytokine production.

    • Include unstimulated and LPS-only controls.

    • Incubate for 18-24 hours at 37°C.

  • Supernatant Collection:

    • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value for each cytokine.

Signaling Pathways

Histamine H1 Receptor Signaling

Levocloperastine acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the H1 receptor involves its coupling to the Gq/11 family of G proteins.

G cluster_H1R Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R activates Gq Gq/11 H1R->Gq activates Levocloperastine Levocloperastine Fendizoate Levocloperastine->H1R blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->CellularResponse PKC->CellularResponse

Antagonism of the H1 Receptor Signaling Pathway.
Anti-inflammatory Signaling Pathway

Studies on cloperastine, the racemic mixture containing levocloperastine, suggest that its anti-inflammatory effects, such as the reduction of IL-6, are mediated through the Akt/GSK3β/Nrf2 signaling pathway, rather than by direct inhibition of the NF-κB pathway.

G cluster_anti_inflammatory Proposed Anti-inflammatory Signaling of this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates PI3K PI3K Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Nrf2 Nrf2 GSK3b->Nrf2 promotes degradation Keap1 Keap1 Nrf2->Keap1 dissociates from ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to AntiInflammatory Anti-inflammatory Gene Expression ARE->AntiInflammatory IL6_reduction Reduced IL-6 Production AntiInflammatory->IL6_reduction Levocloperastine Levocloperastine Fendizoate Levocloperastine->PI3K activates

Proposed Anti-inflammatory Signaling Pathway.

References

Application Notes and Protocols for the Preparation of Levocloperastine Fendizoate Oral Suspension for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levocloperastine (B195437) fendizoate is a non-narcotic antitussive agent with a dual mechanism of action, acting on both the central bulbar cough center and peripheral cough receptors.[1][2] Its practical insolubility in water presents a challenge for oral administration, necessitating the formulation of a suspension to ensure uniform dosage and optimal bioavailability for preclinical animal studies.[1][3][4][5] This document provides a detailed protocol for the preparation and quality control of a levocloperastine fendizoate oral suspension suitable for use in animal research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for formulation development.

PropertyValueReferences
Molecular FormulaC₄₀H₃₈ClNO₅[3][6]
Molecular Weight648.2 g/mol [3][6]
Melting Point185-187°C[3][7]
SolubilityPractically insoluble in water (< 0.1 mg/mL); Soluble in DMSO[1][3][4][5][8]
Particle SizeD90 < 100 µm, preferably < 50 µm for improved dissolution[4][9][10]

Recommended Oral Suspension Formulation

This formulation is based on excipients commonly used in pediatric oral suspensions and described in patent literature for this compound suspensions.[1][4][5][9] The quantities are scalable for typical preclinical batch sizes.

ComponentRoleConcentration (% w/v)Example Quantity for 100 mL
This compoundActive Pharmaceutical Ingredient0.7080.708 g
Xanthan GumSuspending Agent0.30.3 g
Polyoxyethyl Stearate (B1226849)Surfactant/Wetting Agent0.250.25 g
MethylparabenPreservative0.10.1 g
Propylparaben (B1679720)Preservative0.020.02 g
Xylitol (B92547)Sweetener/Tonicity Agent25.025.0 g
Purified WaterVehicleq.s. to 100%q.s. to 100 mL

Note on Excipient Selection for Animal Studies: The selection of excipients should always consider the specific animal species being studied. For pediatric and neonatal animal models, caution should be exercised with certain excipients like propylene (B89431) glycol, ethanol, and benzyl (B1604629) alcohol.[11][12][13][14] The proposed formulation avoids these potentially harmful components.

Experimental Protocol: Preparation of this compound Oral Suspension (100 mL)

This protocol outlines the step-by-step procedure for preparing a stable and homogenous oral suspension.

Materials and Equipment:

  • This compound powder (particle size D90 < 50 µm)

  • Xanthan gum

  • Polyoxyethyl stearate

  • Methylparaben

  • Propylparaben

  • Xylitol

  • Purified water

  • Analytical balance

  • Magnetic stirrer with hot plate

  • Beakers and graduated cylinders

  • Homogenizer (e.g., rotor-stator or ultrasonic)

  • pH meter

  • Calibrated dispensing equipment (e.g., pipettes, oral dosing syringes)

  • Amber glass storage bottles

Procedure:

  • Preparation of the Aqueous Vehicle:

    • In a beaker, heat approximately 70 mL of purified water to 60-70°C.

    • While stirring, dissolve the methylparaben and propylparaben in the heated water.

    • Add the xylitol and polyoxyethyl stearate to the solution and continue stirring until all components are fully dissolved.

    • Allow the solution to cool to room temperature.

  • Dispersion of the Suspending Agent:

    • In a separate small beaker, gradually add the xanthan gum to the cooled aqueous vehicle while stirring vigorously to avoid clumping. Continue stirring until a uniform dispersion is achieved.

  • Incorporation of the Active Pharmaceutical Ingredient (API):

    • Slowly add the pre-weighed this compound powder to the xanthan gum dispersion.

    • Stir the mixture at a moderate speed to form a slurry.

  • Homogenization:

    • Transfer the slurry to a homogenizer.

    • Homogenize the suspension until a fine, uniform, and easily re-suspendable formulation is obtained. The specific time and speed will depend on the homogenizer used and should be optimized.

  • Final Volume Adjustment and pH Measurement:

    • Transfer the homogenized suspension to a 100 mL graduated cylinder.

    • Rinse the homogenization vessel with a small amount of purified water and add it to the graduated cylinder.

    • Add purified water to bring the final volume to 100 mL.

    • Mix the suspension thoroughly.

    • Measure and record the final pH of the suspension.

  • Storage:

    • Transfer the final suspension into amber glass bottles to protect from light.

    • Store at controlled room temperature or as determined by stability studies.

Quality Control for Preclinical Oral Suspensions

A series of quality control tests should be performed to ensure the prepared suspension is suitable for animal dosing.

ParameterMethodAcceptance Criteria
Appearance Visual InspectionUniform, milky suspension, free from large agglomerates.
pH pH meterRecord the value. Should be consistent between batches.
Re-suspendability Manual ShakingEasily re-suspended upon gentle shaking to form a uniform dispersion. No caking or clumping at the bottom.
Viscosity ViscometerRecord the value. Should be within a pre-defined range to ensure proper flow and dosing accuracy.
Assay (Potency) HPLC90.0% - 110.0% of the labeled amount of this compound.
Microbial Limits USP <61> and <62>Should meet the acceptance criteria for non-sterile pharmaceutical products.

Visualizations

Experimental_Workflow cluster_preparation Suspension Preparation cluster_qc Quality Control prep_vehicle 1. Prepare Aqueous Vehicle (Water, Preservatives, Sweetener, Surfactant) disp_susp_agent 2. Disperse Suspending Agent (Xanthan Gum) prep_vehicle->disp_susp_agent incorp_api 3. Incorporate API (this compound) disp_susp_agent->incorp_api homogenize 4. Homogenize incorp_api->homogenize final_vol 5. Adjust Final Volume & Measure pH homogenize->final_vol storage 6. Store in Amber Bottles final_vol->storage qc_appearance Appearance storage->qc_appearance qc_ph pH storage->qc_ph qc_resuspend Re-suspendability storage->qc_resuspend qc_viscosity Viscosity storage->qc_viscosity qc_assay Assay (HPLC) storage->qc_assay qc_microbial Microbial Limits storage->qc_microbial dosing Animal Dosing qc_assay->dosing

Caption: Experimental Workflow for Preparation and Quality Control.

Signaling_Pathway cluster_central Central Action cluster_peripheral Peripheral Action cough_center Bulbar Cough Center inhibition Inhibition of Cough Reflex cough_center->inhibition cough_receptors Tracheobronchial Cough Receptors cough_receptors->inhibition levocloperastine Levocloperastine levocloperastine->cough_center levocloperastine->cough_receptors

Caption: Dual Mechanism of Action of Levocloperastine.

References

Troubleshooting & Optimization

Technical Support Center: Levocloperastine Fendizoate Stability in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of levocloperastine (B195437) fendizoate in aqueous environments. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor solubility and precipitation of levocloperastine fendizoate in my aqueous solution?

A1: this compound is classified as a water-insoluble pharmaceutical compound, with a solubility of less than 0.1 mg/mL.[1][2][3][4] This inherent low aqueous solubility is a primary stability challenge, often leading to precipitation rather than a true solution. For aqueous formulations, it is typically prepared as a suspension.[3][4][5] Physical stability, such as the prevention of agglomeration and ensuring easy resuspendability, is as crucial as chemical stability in these formulations.[3][4]

Q2: My this compound formulation is showing significant degradation. What are the likely causes?

A2: this compound is susceptible to chemical degradation under several conditions. Forced degradation studies have shown that it is particularly sensitive to alkaline (basic) conditions.[4] Degradation also occurs under acidic and oxidative stress.[4] A primary degradation pathway involves the cleavage of the ether bond, which can be accelerated by pH and the presence of oxidizing agents.[4]

Q3: What degradation products should I be looking for?

A3: A major degradation product identified under acidic, basic, and oxidative stress is benzaldehyde, which results from the cleavage of the ether linkage in the levocloperastine molecule. Other potential impurities can include starting materials and by-products from the synthesis process, such as the dextrorotatory isomer (dextrocloperastine fendizoate), 2-hydroxyethylpiperidine, and fendizoic acid itself.[6][7]

Q4: How can I improve the stability of my aqueous this compound formulation?

A4: To enhance stability, consider the following formulation strategies:

  • pH Control: Since degradation is most significant under alkaline conditions, maintaining a controlled pH environment is crucial.[4]

  • Suspension Formulation: Utilizing a suspension is the standard approach to formulate this insoluble compound. Key excipients include:

    • Suspending agents: Agents like xanthan gum (0.1% to 0.5% w/v) are used to increase the viscosity of the vehicle and prevent rapid sedimentation.[3][8]

    • Surfactants: Surfactants such as polyoxyethylene stearate (B1226849) (0.1% to 0.4% w/v) are included to aid in the wetting of the drug particles and improve dispersibility.[3][8]

  • Particle Size Control: The particle size distribution of the active pharmaceutical ingredient (API) can significantly impact the stability and dissolution of the suspension. A particle size (D90) of less than 100 µm is often preferred.[3][8]

  • Protection from Light and Oxidation: Although less pronounced than pH effects, protection from light and the inclusion of antioxidants may be beneficial depending on the formulation and storage conditions.

Q5: I am having trouble with my HPLC analysis of this compound. What are some common troubleshooting tips?

A5: Common HPLC issues include poor peak shape, shifting retention times, and poor resolution. Here are some troubleshooting tips:

  • Poor Peak Shape (Tailing): This can be due to secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate. The pKa of levocloperastine is approximately 8.82.[9] Using a mobile phase with a pH of around 3.5 or 6.5 can improve peak shape.[2][9][10][11]

  • Shifting Retention Times: This is often caused by inconsistent mobile phase preparation, insufficient column equilibration, or temperature fluctuations.[12]

  • Poor Resolution: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase is a primary step to improve the separation of levocloperastine from its impurities or other active ingredients.[9][12]

Data Summary

The following table summarizes quantitative data from forced degradation studies on this compound.

Stress ConditionReagents and ConditionsDegradation (%)Reference
Basic Hydrolysis1 M NaOH, 45 min22.86%[4]
Acidic Hydrolysis1 M HCl, 45 min20.68%[4]
Oxidation30% H₂O₂, 45 min12.86%[4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at 60°C for a specified period.

    • After the specified time, cool and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light for a specified duration, keeping a control sample in the dark.

    • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating RP-HPLC Method

This is an example of a validated RP-HPLC method for the analysis of this compound.

ParameterConditionReference
Column C18 (250 mm x 4.6 mm, 5 µm)[1][2][10][11]
Mobile Phase Phosphate buffer (pH 3.5) : Methanol (60:40 v/v) or 10mM Buffer (pH 6.5) : Acetonitrile (50:50 v/v)[1][2][11]
Flow Rate 1.0 mL/min[1][10][11]
Detection UV at 227 nm or 273 nm[1][10][11]
Injection Volume 20 µL[9]
Temperature Ambient or 30°C[10]

Visualizations

Degradation Pathway of Levocloperastine

G cluster_main This compound cluster_stress Stress Conditions cluster_products Degradation Products Levocloperastine Levocloperastine Acid_Heat Acidic Hydrolysis (e.g., HCl, Heat) Levocloperastine->Acid_Heat Base_Heat Basic Hydrolysis (e.g., NaOH, Heat) Levocloperastine->Base_Heat Oxidation Oxidation (e.g., H2O2) Levocloperastine->Oxidation Benzaldehyde Benzaldehyde Acid_Heat->Benzaldehyde Ether Bond Cleavage Other Other Degradants Acid_Heat->Other Base_Heat->Benzaldehyde Ether Bond Cleavage Base_Heat->Other Oxidation->Benzaldehyde Ether Bond Cleavage Oxidation->Other

Caption: Major degradation pathway of levocloperastine under stress conditions.

Experimental Workflow for Stability Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Levocloperastine Fendizoate Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Stock->Stress Neutralize Neutralize and Dilute Samples Stress->Neutralize HPLC Inject into Stability-Indicating HPLC System Neutralize->HPLC Detect UV Detection HPLC->Detect Data Analyze Chromatographic Data Detect->Data Identify Identify and Quantify Degradation Products Data->Identify Assess Assess Stability Profile Identify->Assess

Caption: General workflow for forced degradation and stability analysis.

Troubleshooting Logic for HPLC Analysis

G rect_node rect_node start HPLC Issue? peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time resolution Poor Resolution? start->resolution peak_shape->retention_time No solution_ps1 Adjust Mobile Phase pH (e.g., to 3.5 or 6.5) peak_shape->solution_ps1 Yes retention_time->resolution No solution_rt1 Ensure Consistent Mobile Phase Preparation retention_time->solution_rt1 Yes solution_res1 Adjust Organic Modifier Concentration resolution->solution_res1 Yes solution_ps2 Check for Column Contamination/ Replace Column solution_ps1->solution_ps2 solution_rt2 Check for Leaks and Ensure Proper Equilibration solution_rt1->solution_rt2 solution_res2 Change Organic Modifier (Methanol vs. Acetonitrile) solution_res1->solution_res2

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Forced Degradation Studies of Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting forced degradation studies of levocloperastine (B195437) fendizoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on levocloperastine fendizoate?

A1: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of this compound.[1] These studies are designed to:

  • Identify potential degradation products that may form under various storage and handling conditions.

  • Elucidate the degradation pathways of the drug substance.[1]

  • Develop and validate a stability-indicating analytical method (SIAM) capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Ensure the safety and efficacy of the final drug product by identifying potentially harmful degradants.[1]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Based on ICH guidelines and common laboratory practices, the following stress conditions are typically applied to this compound:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 N HCl, at an elevated temperature.[1]

  • Base Hydrolysis: Treatment with a base, such as 0.1 N NaOH, at an elevated temperature. Levocloperastine is noted to be particularly susceptible to degradation under alkaline conditions.[1]

  • Oxidation: Exposure to an oxidizing agent, like 3% hydrogen peroxide (H₂O₂), at room temperature.[1]

  • Thermal Degradation: Heating the solid drug substance, for instance, at 80°C.[1]

  • Photolytic Degradation: Exposing the drug substance in solid or solution form to UV and visible light.[1]

Q3: Why is a stability-indicating analytical method (SIAM) essential for analyzing this compound and its degradation products?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of this compound without interference from its degradation products, impurities, or excipients. This is critical for:

  • Accurately assessing the stability of the drug in bulk and formulated products.

  • Ensuring that the measured potency of the drug is not artificially inflated by co-eluting degradants.

  • Monitoring the formation of degradation products over time during stability studies.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound in forced degradation studies.

Problem Potential Cause Troubleshooting Steps
Poor resolution between levocloperastine and a degradation product Inappropriate mobile phase composition or pH.1. Adjust the pH of the mobile phase. A pH of around 3.5 has been shown to be effective. 2. Alter the ratio of the organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous buffer. 3. Consider using a different buffer system.
Unsuitable column chemistry.1. Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). 2. Try a column with a different particle size or length for improved efficiency.
Non-optimized gradient elution profile.1. Adjust the gradient slope to enhance the separation of closely eluting peaks. 2. Incorporate an isocratic hold at a specific mobile phase composition.
No degradation observed under stress conditions The stress condition is not sufficiently harsh.1. Increase the concentration of the stressor (acid, base, or oxidizing agent). 2. Increase the temperature. 3. Extend the duration of the stress study.
Excessive degradation (parent drug peak is very small or absent) The stress condition is too harsh.1. Decrease the concentration of the stressor. 2. Lower the temperature. 3. Shorten the duration of the study.
Degradation product peak is not detected by UV The degradation product lacks a suitable chromophore at the selected UV wavelength.1. Utilize a photodiode array (PDA) detector to screen across a wide range of wavelengths. 2. Employ a mass spectrometer (MS) detector, which does not rely on UV absorbance.
The concentration of the degradation product is below the limit of detection (LOD).1. Increase the injection volume. 2. Concentrate the sample. 3. Increase the extent of degradation to generate more of the impurity.
Inconsistent results between replicate experiments Poor control over experimental parameters.1. Ensure accurate and consistent preparation of all solutions. 2. Maintain precise control over temperature and duration for all stress studies. 3. Ensure proper and consistent sample preparation and dilution techniques.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersDuration% DegradationMajor Degradation Product(s)
Acid Hydrolysis 0.1 N HCl at 60°C45 minutes20.68%[2]Benzaldehyde (m/z 105.03)[2]
Base Hydrolysis 0.1 N NaOH at 60°C45 minutes22.86%[2]Benzaldehyde (m/z 105.03)[2]
Oxidative Degradation 3% H₂O₂ at room temperature45 minutes12.86%[2]Benzaldehyde (m/z 105.03)[2]
Thermal Degradation 80°C (solid state)48 hoursData not availableNot elucidated in the searched literature
Photolytic Degradation UV (254 nm) and visible lightNot specifiedData not availableNot elucidated in the searched literature

Note: The above table is populated with available data from the cited literature. Experimental conditions and results may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a methanol/water mixture.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[1]

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[1]

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60°C for a specified period.

    • After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.[1]

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1]

    • Keep the solution at room temperature for 24 hours.[1]

    • Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.[1]

    • After exposure, dissolve the solid in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.[1]

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to UV light (254 nm) and visible light for a specified duration.

    • Simultaneously, keep a control sample in the dark.

    • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[1]

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general guideline. Optimization will be required based on the specific degradation products formed.

Parameter Condition
Column ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A mixture of a phosphate (B84403) buffer and an organic solvent (methanol or acetonitrile). Example 1: Phosphate buffer (pH 3.5) : Methanol (60:40 v/v)[3] Example 2: 10mM Phosphate buffer (pH 6.5) : Acetonitrile (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 227 nm or 273 nm[3]
Injection Volume 20 µL
Temperature Ambient or controlled (e.g., 30°C)

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidative Oxidative Degradation (3% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Neutralize Neutralization & Dilution (100 µg/mL) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Interpretation (Identify & Quantify Degradants) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway cluster_products Degradation Products Levocloperastine This compound Benzaldehyde Benzaldehyde (m/z 105.03) (Major Degradant) Levocloperastine->Benzaldehyde Acid, Base, or Oxidative Stress (Ether Bond Cleavage) Other Other Minor/Unidentified Degradants Levocloperastine->Other Thermal or Photolytic Stress (Pathways Not Elucidated)

Caption: Proposed degradation pathway of this compound under stress conditions.

References

Technical Support Center: Analysis of Levocloperastine Fendizoate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of levocloperastine (B195437) fendizoate degradation products by MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on levocloperastine fendizoate?

A1: Forced degradation studies, or stress testing, are critical for understanding the intrinsic stability of this compound.[1] By subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, we can accelerate its degradation.[1][2] The primary goals of these studies are:

  • To identify potential degradation products that may form under various storage and handling conditions.[1]

  • To elucidate the degradation pathways of the drug.[1]

  • To develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.[1]

  • To ensure the safety and efficacy of the final drug product by identifying potentially harmful degradants.[1]

Q2: What are the common degradation pathways for cloperastine-related compounds?

A2: Based on studies of the closely related compound cloperastine (B1201353) fendizoate, a major degradation pathway involves the cleavage of the ether bond. This can result in the formation of benzaldehyde, which has been observed under acidic, basic, and oxidative stress conditions.[3] Another identified degradation product, arising from hydrolysis, is (4-chlorophenyl)(phenyl)methanol.[4][5]

Q3: A major degradation product with an m/z of 105.03 has been reported for cloperastine fendizoate. What is this compound?

A3: This degradation product has been identified as benzaldehyde.[3] It is formed through the cleavage of the ether bond in the cloperastine molecule and has been observed under acidic, basic, and oxidative stress conditions.[3]

Q4: What are some of the process-related impurities that might be present in this compound?

A4: Studies on the related compound cloperastine hydrochloride have identified several process-related impurities.[4][5] These include isomers of cloperastine, such as 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine and 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine, as well as a raw material, (4-chlorophenyl)(phenyl)methanone.[4][5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor separation of degradation products from the parent drug peak in HPLC. - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry or dimensions.- Gradient elution profile not optimized.- Adjust the mobile phase composition, including the organic modifier and buffer concentration.- Optimize the pH of the mobile phase to improve the ionization and retention of analytes.- Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Modify the gradient slope and time to enhance resolution.
Inconsistent retention times between injections. - Fluctuation in column temperature.- Inadequate column equilibration.- Changes in mobile phase composition over time.- Use a column oven to maintain a stable temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.
Difficulty in identifying degradation products by MS/MS. - Low abundance of the degradation product.- Inappropriate ionization source or parameters.- Fragmentation energy is not optimized.- Concentrate the sample to increase the signal of the degradant.- Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters (e.g., capillary voltage, gas flow).- Perform collision-induced dissociation (CID) at varying collision energies to obtain informative fragment ions.
Observation of unexpected peaks in the chromatogram. - Contamination from solvents, glassware, or the LC-MS system.- Presence of formulation excipients.- Secondary degradation of primary degradation products.- Analyze a blank injection of the mobile phase to identify system-related peaks.- Ensure all glassware is thoroughly cleaned.- Analyze a placebo formulation to identify excipient-related peaks.- Analyze samples at different time points during the degradation study to track the formation of secondary degradants.

Quantitative Data

The following table summarizes the percentage of degradation observed for the closely related compound, cloperastine fendizoate, under various stress conditions. This data can serve as a preliminary guide for studies on this compound.

Stress ConditionDurationDegradation (%)Reference
Basic45 minutes22.86[3]
Acidic45 minutes20.68[3]
Oxidative45 minutes12.86[3]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general steps for conducting a forced degradation study on this compound.[1]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or a methanol/water mixture.[1]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[1]

    • Heat the mixture at 60°C for a defined period (e.g., 2, 4, 8, 12, or 24 hours).[1]

    • Cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[1]

    • Heat the mixture at 60°C for a defined period.

    • Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[1]

    • Keep the solution at room temperature for 24 hours.[1]

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.[1]

    • After exposure, dissolve the solid in the solvent to obtain a 1 mg/mL solution.[1]

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.[1]

    • Keep a control sample in the dark for comparison.[1]

  • Sample Analysis:

    • Dilute all stressed samples, along with an unstressed control, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[1]

    • Analyze the samples using a validated stability-indicating LC-MS/MS method.[1]

LC-MS/MS Method for Analysis

The following is a representative LC-MS/MS method for the analysis of levocloperastine and its related substances. Method optimization will be necessary based on the specific instrument and degradation products observed.

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the parent drug from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Collision Energy: Ramped to obtain optimal fragmentation.

Visualizations

G cluster_workflow Experimental Workflow for Degradation Product Identification prep Sample Preparation (this compound Solution) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress lcms LC-MS/MS Analysis (Separation and Detection) stress->lcms data Data Analysis (Peak Identification and Comparison) lcms->data elucidation Structure Elucidation (MS/MS Fragmentation Analysis) data->elucidation pathway Degradation Pathway Proposal elucidation->pathway G cluster_pathway Proposed Degradation Pathway of Levocloperastine levo This compound ether_cleavage Ether Bond Cleavage levo->ether_cleavage Acid, Base, Oxidation hydrolysis Hydrolysis levo->hydrolysis Acid/Base benzaldehyde Benzaldehyde (m/z 105.03) ether_cleavage->benzaldehyde piperidine_moiety Piperidine-containing moiety ether_cleavage->piperidine_moiety methanol_derivative (4-chlorophenyl)(phenyl)methanol hydrolysis->methanol_derivative hydrolysis->piperidine_moiety

References

Technical Support Center: Levocloperastine Fendizoate Solubility Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of levocloperastine (B195437) fendizoate for in vitro assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is levocloperastine fendizoate and why is its solubility a challenge for in vitro assays?

A1: this compound is the salt form of levocloperastine, a non-opioid antitussive (cough suppressant) agent.[1][2] The fendizoate salt is composed of levocloperastine and fendizoic acid.[3] Like many active pharmaceutical ingredients (APIs), it is classified as practically insoluble in water, with a solubility below 0.1 mg/mL.[4][5][6][7][8] For in vitro experiments, achieving complete and stable solubilization in aqueous-based culture media or buffer systems is critical for obtaining accurate, reproducible, and meaningful results. Poor solubility can lead to drug precipitation, inaccurate dosing, and unreliable data.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended starting solvent. This compound exhibits good solubility in DMSO, achieving concentrations of 30 mg/mL or higher.[4][9][10] Dimethylformamide (DMF) is also a suitable alternative.[4] Due to its poor solubility in alcohols like methanol (B129727) and ethanol, these are not recommended for primary stock solutions.[4]

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Several strategies can be employed, often in combination:

  • Co-solvents: Prepare a concentrated primary stock in 100% DMSO and dilute it into your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).

  • pH Adjustment: The solubility of this compound is pH-dependent, with greater solubility at a lower pH.[6] Dissolution testing has been successfully performed in 0.1 N HCl.[6][7] Depending on your assay's tolerance, slightly acidifying the buffer may improve solubility.

  • Use of Surfactants: Non-ionic surfactants can help maintain solubility and prevent precipitation when diluting the DMSO stock into an aqueous medium.[7]

  • Particle Size Reduction: Using a micronized form of the compound (e.g., with a particle size D90 of less than 50 µm) can significantly enhance the dissolution rate.[6][8]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The maximum tolerated DMSO concentration is cell-line dependent but is generally kept at or below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. It is crucial to run a vehicle control experiment, where cells are treated with the same final concentration of DMSO used in the drug-treated samples, to account for any effects of the solvent itself.

Solubility Data Summary

The following table summarizes the known solubility characteristics of this compound in various solvents.

SolventSolubility DescriptionReported ConcentrationCitation(s)
WaterPractically Insoluble< 0.1 mg/mL[4][5][6][8]
Dimethyl Sulfoxide (DMSO)Soluble / Good Solubility≥ 30 mg/mL[4][9][10]
Dimethylformamide (DMF)Adequate SolvationNot specified[4]
IsopropylamineFreely SolubleNot specified[4]
Methanol / Ethanol (99.5%)Slightly SolubleNot specified[4]
Acetic Acid (100%)Limited DissolutionNot specified[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The drug is "crashing out" as its concentration exceeds its solubility limit in the final aqueous environment.1. Decrease Final Concentration: Attempt the assay at a lower concentration of this compound.2. Use a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 80 or Pluronic® F-68) to the aqueous buffer before adding the drug stock.3. Serial Dilution: Perform a serial dilution, first into a buffer with a higher percentage of organic solvent (e.g., 50:50 DMSO:media) and then further into the final assay buffer.
Solution appears clear initially but a precipitate forms over time. The compound has low kinetic solubility and is slowly precipitating from a supersaturated solution.1. Prepare Freshly: Always prepare the final working dilutions immediately before adding them to the assay.2. Use Sonication: Briefly sonicate the final dilution in a water bath to aid dissolution, but be cautious of heating.3. Re-evaluate Solvent System: Consider if a different co-solvent or surfactant system is needed for long-term stability.
Inconsistent or non-reproducible assay results. Incomplete or variable solubilization of the compound is leading to inconsistent effective concentrations.1. Validate Stock Solution: Ensure the DMSO stock solution is fully dissolved. Gently warm (to 37°C) and vortex before making dilutions.2. Visual Inspection: Always visually inspect the final working solution for any signs of precipitate before adding it to your assay.3. Filter Stock (with caution): Filter the primary DMSO stock through a 0.22 µm syringe filter to remove any micro-particulates that could act as nucleation sites for precipitation. Note that this could slightly lower the stock concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molar Mass: ~648.2 g/mol )[3][9]

    • Anhydrous, cell-culture grade DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 6.48 mg of this compound into the tube.

    • Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

    • Close the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

    • If complete dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Diluting Stock Solution into Aqueous Assay Buffer

  • Objective: To prepare a 10 µM working solution in a standard cell culture medium, ensuring the final DMSO concentration is 0.1%.

  • Procedure:

    • Thaw a 10 mM stock solution aliquot (from Protocol 1).

    • Vortex the stock solution gently to ensure homogeneity.

    • In a sterile tube, add 99 µL of the desired aqueous buffer or cell culture medium.

    • Add 1 µL of the 10 mM stock solution to the 99 µL of medium. This creates an intermediate dilution of 100 µM.

    • Vortex the 100 µM solution immediately and vigorously to ensure rapid mixing and minimize precipitation.

    • In a new sterile tube, add 900 µL of the aqueous buffer.

    • Add 100 µL of the 100 µM intermediate dilution to the 900 µL of buffer.

    • Vortex immediately. This yields the final 1 mL of 10 µM working solution with a final DMSO concentration of 0.1%.

    • Visually inspect the final solution for clarity before adding it to your in vitro assay.

Visualized Workflows and Pathways

G cluster_troubleshoot Troubleshooting Options start Start: Dissolve Levocloperastine Fendizoate prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock check_stock Is Stock Solution Clear? prep_stock->check_stock warm_vortex Gently Warm (37°C) and Vortex check_stock->warm_vortex No dilute Dilute Stock into Aqueous Assay Buffer check_stock->dilute Yes warm_vortex->prep_stock check_final Is Final Solution Clear? dilute->check_final proceed Proceed with In Vitro Assay (Include Vehicle Control) check_final->proceed Yes troubleshoot Troubleshooting Required check_final->troubleshoot No opt1 1. Lower Final Concentration troubleshoot->opt1 opt2 2. Add Surfactant to Buffer (e.g., Tween® 80) troubleshoot->opt2 opt3 3. Use Co-Solvent Strategy troubleshoot->opt3 G cluster_cns Central Nervous System (Bulbar Cough Center) cluster_pns Peripheral Respiratory Tract nts Nucleus Tractus Solitarius (NTS) inhibition Inhibition of Cough Reflex nts->inhibition sigma1 Sigma-1 (σ1) Receptor sigma1->nts Modulates Neuronal Excitability girk GIRK Channel girk->nts Modulates Neuronal Excitability receptors Tracheobronchial Cough Receptors receptors->inhibition Reduces afferent signals levo Levocloperastine levo->sigma1 Binds/Activates levo->girk Inhibits levo->receptors Acts on

References

Technical Support Center: Levocloperastine Fendizoate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of levocloperastine (B195437) fendizoate, with a specific focus on peak tailing.

Troubleshooting Guide: Levocloperastine Fendizoate HPLC Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of analytical results.[1] It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] For levocloperastine, a basic compound with a pKa of 8.82, peak tailing is often observed.[3] This guide provides a systematic approach to troubleshooting this issue.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing for a basic compound like this compound in reversed-phase HPLC is typically caused by secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.[2][4] Follow the steps below to identify and resolve the problem.

FAQs: this compound HPLC Analysis

Q1: What are the typical HPLC conditions for this compound analysis?

A1: Several RP-HPLC methods have been developed for this compound. Common parameters are summarized in the table below.

ParameterMethod 1[3]Method 2[5]Method 3[6]
Column C18 (25 cm x 0.46 cm), 5 µmSymmetry C18 (250 x 4.6 mm), 5 µmODS C18 (250 mm x 4.6 mm), 5 µm
Mobile Phase Buffer (pH 6.5):Acetonitrile (50:50, v/v)Buffer (pH 3.5):Acetonitrile (50:50, v/v)Phosphate buffer (pH 3.5):Methanol (60:40, v/v)
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection 227 nm273 nm273 nm
Injection Volume 20 µLNot SpecifiedNot Specified
Temperature Ambient30 °CNot Specified

Q2: What is the pKa of levocloperastine and why is it important for HPLC analysis?

A2: The pKa of levocloperastine is 8.82.[3] The pKa is a critical parameter in developing HPLC methods for ionizable compounds. Operating the mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and result in peak tailing or splitting.[2][4] For basic compounds like levocloperastine, it is generally recommended to work at a mobile phase pH that is at least 2 pH units below the pKa to ensure the analyte is in a single, protonated form.

Q3: What is an acceptable tailing factor?

A3: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) of 1.0.[1] A Tf value greater than 1.2 may indicate significant peak tailing, and values exceeding 2.0 are generally considered unacceptable for precise analytical methods.[1]

Q4: Can the sample solvent affect peak shape?

A4: Yes, the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[7][8] It is best to dissolve the sample in the mobile phase or a weaker solvent.[7]

Q5: How can I prevent column contamination?

A5: Column contamination can be a source of peak tailing and other chromatographic problems.[7][8] To prevent contamination, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Using a guard column can also help protect the analytical column from strongly retained impurities. Regular column flushing with a strong solvent is also recommended.[1]

Experimental Protocols

Protocol 1: HPLC Method for Simultaneous Estimation of this compound and Chlorpheniramine Maleate[3]

  • Chromatographic System: Shimadzu LC 10AT VP pump, Rheodyne 7725i universal loop injector (20 µL), SPD 20A UV Detector, and a Hypersil BDS C18 column (25 cm × 4.6 mm i.d. × 5 µm).

  • Mobile Phase: A 50:50 (v/v) mixture of 10mM buffer (pH 6.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Temperature: Ambient.

Protocol 2: Validated RP-HPLC Method for this compound[5]

  • Chromatographic System: Not specified.

  • Column: Symmetry C18 (250 × 4.6 mm), 5 µm.

  • Mobile Phase: A 50:50 (v/v) mixture of buffer (pH 3.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection Wavelength: 273 nm.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_mobile_phase Step 1: Check Mobile Phase - pH appropriate for basic compound? - Buffer concentration adequate? - Freshly prepared? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH (2-3 units below pKa of 8.82) check_mobile_phase->adjust_ph pH issue increase_buffer Increase Buffer Concentration (e.g., to 25-50 mM) check_mobile_phase->increase_buffer Buffer issue check_column Step 2: Evaluate Column - Column age and usage? - Contamination suspected? - Void formation? check_mobile_phase->check_column Mobile phase OK end Symmetrical Peak Achieved adjust_ph->end increase_buffer->end use_endcapped_column Use End-Capped Column or Column with Polar-Embedded Phase check_column->use_endcapped_column Silanol interaction flush_column Flush Column with Strong Solvent check_column->flush_column Contamination replace_column Replace Column check_column->replace_column Column old/void check_system Step 3: Inspect HPLC System - Extra-column volume? - Leaks or blockages? - Sample overload? check_column->check_system Column OK use_endcapped_column->end flush_column->end replace_column->end minimize_dead_volume Minimize Dead Volume (use shorter, narrower tubing) check_system->minimize_dead_volume High extra-column volume check_fittings Check and Tighten Fittings check_system->check_fittings Leaks suspected dilute_sample Dilute Sample or Reduce Injection Volume check_system->dilute_sample Overload suspected minimize_dead_volume->end check_fittings->end dilute_sample->end

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Peak_Tailing_Interactions cluster_column Silica-Based C18 Column Stationary_Phase C18 Bonded Phase Ideal_Interaction Primary Interaction (Hydrophobic) Stationary_Phase->Ideal_Interaction Silanol_Group Residual Silanol Groups (Si-OH) Secondary_Interaction Secondary Interaction (Ionic/Polar) Silanol_Group->Secondary_Interaction Levocloperastine Levocloperastine (Basic Amine Group) Levocloperastine->Stationary_Phase Fast Levocloperastine->Silanol_Group Slow Symmetrical_Peak Symmetrical Peak Ideal_Interaction->Symmetrical_Peak Tailing_Peak Tailing Peak Secondary_Interaction->Tailing_Peak

Caption: Interactions causing peak tailing for basic compounds on silica-based columns.

References

Technical Support Center: Overcoming Matrix Effects in Levocloperastine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the bioanalysis of levocloperastine (B195437).

Troubleshooting Guides

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples

Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix. This can lead to unpredictable ion suppression or enhancement, affecting the accuracy and precision of your results.[1][2][3]

Solutions:

  • Refine Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[1][4][5] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering endogenous components such as phospholipids (B1166683).[4][5]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate levocloperastine from co-eluting matrix components.[1][6] This can be achieved by altering the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., from a standard C18 to one with different selectivity).[5][6]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in a nearly identical manner.[4][5][7][8] If a SIL-IS for levocloperastine is not available, a structural analog can be used, but its ability to track the analyte's behavior in the presence of matrix effects must be thoroughly validated.[8]

Issue 2: Low Signal Intensity and Poor Sensitivity (High Limit of Quantification)

Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components are reducing the ionization efficiency of levocloperastine in the mass spectrometer's ion source.[1][4][5][9] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[4][9][10]

Solutions:

  • Identify the Source of Suppression with Post-Column Infusion: This qualitative experiment helps pinpoint the retention times at which ion suppression is most severe.[4][6][11] By infusing a constant flow of levocloperastine solution post-column and injecting a blank matrix extract, any dip in the baseline signal indicates a region of ion suppression.[3][6][11]

  • Enhance Sample Cleanup: Focus on removing phospholipids, which are major contributors to ion suppression in plasma and serum samples.[1][4] Techniques like HybridSPE or specific SPE cartridges designed for phospholipid removal can be highly effective.

  • Chromatographic Separation: Adjust the HPLC method to ensure levocloperastine elutes in a "clean" region of the chromatogram, away from the identified zones of ion suppression.[1][6]

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6][12][13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of levocloperastine?

A1: The "matrix" refers to all the components within a biological sample (e.g., plasma, urine) other than levocloperastine itself.[5][9] This includes endogenous substances like proteins, lipids (especially phospholipids), salts, and metabolites.[1][9][10] Matrix effects occur when these co-eluting components interfere with the ionization of levocloperastine in the mass spectrometer's ion source.[1][5] This can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially inaccurate quantification.[1][5][10]

  • Ion Enhancement: An increase in the analyte signal, which can also lead to erroneous results.[1][5]

These effects can compromise the accuracy, precision, and reproducibility of your bioanalytical method.[1][2]

Q2: How can I quantitatively assess the matrix effect for my levocloperastine assay?

A2: The most widely accepted method is the post-extraction spike method .[4][6][9] This involves comparing the peak response of levocloperastine in a solution prepared in a neat (clean) solvent to the response of levocloperastine spiked into an extracted blank biological matrix.[6][9] The matrix factor (MF) is calculated to quantify the extent of the matrix effect.[9][14] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[9]

Q3: What are the best sample preparation techniques to minimize matrix effects for levocloperastine?

A3: While the optimal technique depends on the specific matrix and required sensitivity, here is a comparison of common methods:

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects due to remaining phospholipids and other endogenous components.[4]
Liquid-Liquid Extraction (LLE) Good at removing salts and highly polar interferences. Can be optimized for selectivity by adjusting pH and solvent polarity.[4]Can be labor-intensive and may not effectively remove all interfering lipids.
Solid-Phase Extraction (SPE) Highly selective, can effectively remove a wide range of interferences, including phospholipids.[4][5][15] Can be automated for high throughput.More complex and costly to develop and run compared to PPT and LLE.[15]

For robust levocloperastine bioanalysis, SPE is generally recommended for the most effective removal of matrix components.[4][5]

Q4: When should I add the internal standard to my samples?

A4: The internal standard (IS) should be added as early as possible in the sample preparation workflow, ideally before any extraction steps.[7] This allows the IS to compensate for variability and potential analyte loss during all subsequent stages, including extraction, evaporation, and reconstitution.[7]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for levocloperastine always necessary?

A5: A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it experiences the same degree of matrix effect and extraction recovery.[4][7][8] This provides the most accurate compensation. While a structural analog can be used if a SIL-IS is unavailable, it may not co-elute perfectly with levocloperastine and may respond differently to matrix effects, potentially compromising assay accuracy.[16] Therefore, a SIL-IS is highly recommended for regulated bioanalysis.[8][16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike levocloperastine at low and high QC concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix and process them using your established sample preparation protocol. In the final step, spike levocloperastine at the same low and high QC concentrations into the extracted matrix.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot:

      • MF = (Peak Area in Post-Extraction Spike) / (Mean Peak Area in Neat Solution)

    • Calculate the IS-Normalized MF:

      • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Post-Extraction Spike) / (Mean Analyte/IS Peak Area Ratio in Neat Solution)

    • The coefficient of variation (CV%) of the IS-Normalized MF across the different lots should be ≤15%.

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)
  • System Setup:

    • Use a T-connector to introduce a constant flow of a standard solution of levocloperastine (at a mid-range concentration) into the eluent from the analytical column, just before it enters the mass spectrometer's ion source.

  • Equilibration: Allow the infused levocloperastine signal to stabilize, establishing a steady baseline.

  • Injection: Inject a blank matrix sample that has been processed through your sample preparation method.

  • Monitoring: Monitor the baseline of the infused levocloperastine signal throughout the chromatographic run.

    • A decrease in the baseline indicates a region of ion suppression .

    • An increase in the baseline indicates a region of ion enhancement .

Visualizations

G cluster_0 Bioanalytical Workflow cluster_1 Matrix Effect Intervention Points Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Add Internal Standard LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Optimize Sample Prep Optimize Sample Prep Sample Preparation->Optimize Sample Prep Data Processing Data Processing LC-MS/MS Analysis->Data Processing Optimize Chromatography Optimize Chromatography LC-MS/MS Analysis->Optimize Chromatography Use SIL-IS Use SIL-IS Data Processing->Use SIL-IS Compensation

Caption: Key intervention points to mitigate matrix effects in the levocloperastine bioanalytical workflow.

G start Matrix Effect Suspected? (e.g., Poor Reproducibility) qual_assess Perform Post-Column Infusion start->qual_assess quant_assess Perform Post-Extraction Spike start->quant_assess suppression_zone Ion Suppression Zone Identified? qual_assess->suppression_zone mf_bad Matrix Factor Unacceptable? (CV > 15%) quant_assess->mf_bad optimize_chrom Optimize Chromatography (Shift Analyte Elution) suppression_zone->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (LLE, SPE) suppression_zone->improve_cleanup No mf_bad->improve_cleanup Yes use_sil_is Implement SIL-IS mf_bad->use_sil_is No, but still variable revalidate Re-evaluate Matrix Effect optimize_chrom->revalidate improve_cleanup->revalidate use_sil_is->revalidate

Caption: Troubleshooting decision tree for addressing matrix effects in levocloperastine bioanalysis.

References

Technical Support Center: Levocloperastine Fendizoate Dissolution Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the dissolution rate of levocloperastine (B195437) fendizoate suspensions. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is levocloperastine fendizoate and why is its dissolution rate a concern?

A1: this compound is an effective antitussive agent.[1] However, it is classified as a water-insoluble compound, with a solubility of less than 0.1 mg/mL.[1][2][3][4][5] This poor solubility can lead to a low dissolution rate, which may negatively impact the drug's bioavailability and therapeutic efficacy.[1][3]

Q2: What are the primary strategies for improving the dissolution rate of this compound suspensions?

A2: The main approaches focus on increasing the surface area of the drug and enhancing its wettability. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the specific surface area, which can lead to a faster dissolution rate.[1][6][7]

  • Use of Surfactants: Surfactants improve the wettability of the hydrophobic drug particles, allowing the dissolution medium to interact more effectively with the drug surface.[8][9]

  • Formulation with Suspending Agents: Suspending agents help to maintain the drug particles in a dispersed state, preventing aggregation and settling, which ensures uniform dosing and can aid dissolution.[1][3]

Q3: Are there any patented formulations for this compound with enhanced dissolution?

A3: Yes, patents exist for oral pharmaceutical suspensions of this compound with improved dissolution and resuspendability.[1][3][10][11][12] These formulations often specify a particle size distribution (D90) of less than 100 µm, and preferably less than 50 µm, combined with specific suspending agents and surfactants.[1][3][4][5][10][11][12]

Q4: What dissolution rate can be expected from an optimized this compound suspension?

A4: An optimized formulation can exhibit a significantly improved dissolution profile. For instance, some inventive compositions have been shown to release about 85% of the this compound within 15 minutes.[1][3][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Dissolution Rate - Large particle size of this compound.- Poor wettability of the drug particles.- Agglomeration of suspended particles.- Reduce the particle size of the API to a D90 of less than 100 µm, preferably less than 50 µm, using techniques like micronization or milling.[1][3][5]- Incorporate a suitable surfactant, such as polyoxyethyl stearate (B1226849), into the formulation to improve wettability.[1][3]- Optimize the concentration of the suspending agent (e.g., xanthan gum) to ensure adequate dispersion.[1][5]
Poor Suspension Stability (Caking or Sedimentation) - Inadequate concentration or type of suspending agent.- Particle size distribution is too wide.- Increase the concentration of the suspending agent or evaluate alternative suspending agents.- Ensure a narrow and controlled particle size distribution of the API.
Inconsistent Dissolution Profiles Between Batches - Variation in the particle size distribution of the API.- Inconsistent mixing or homogenization during manufacturing.- Implement strict particle size specifications for the incoming API.- Standardize the manufacturing process, including mixing times and speeds, to ensure batch-to-batch consistency.
Foaming During Formulation - High concentration of surfactant.- Excessive agitation during mixing.- Consider adding an anti-foaming agent to the formulation.- Optimize the mixing process to minimize air incorporation.

Experimental Protocols

Particle Size Reduction of this compound

Objective: To reduce the particle size of this compound to a D90 of less than 50 µm.

Methodology:

  • Milling: Utilize a suitable milling technique such as fluid energy milling or ball milling.[5]

  • Slurry Preparation: If wet milling, prepare a slurry of this compound in a non-solvent.

  • Milling Parameters: Optimize milling parameters (e.g., milling time, speed, bead size for ball milling) to achieve the desired particle size.

  • Particle Size Analysis: Monitor the particle size distribution during the milling process using laser diffraction.[1][5]

  • Drying: If wet milling was used, dry the milled drug powder using a suitable method like spray drying or lyophilization.[6]

Formulation of an Enhanced Dissolution this compound Suspension

Objective: To prepare a suspension of this compound with improved dissolution characteristics.

Materials:

ComponentExample Concentration (% w/v)Function
This compound (micronized)Therapeutically effective amountActive Pharmaceutical Ingredient
Xanthan Gum0.1% - 0.5%Suspending Agent
Polyoxyethyl Stearate0.1% - 0.4%Surfactant
Purified Waterq.s. to 100%Solvent
Other excipients (e.g., sweeteners, preservatives, pH adjusting agents)As neededVarious

Methodology:

  • Vehicle Preparation: Disperse the xanthan gum in a portion of the purified water with agitation until a uniform dispersion is formed.

  • Surfactant Addition: Dissolve the polyoxyethyl stearate in the vehicle with mixing.

  • API Incorporation: Gradually add the micronized this compound to the prepared vehicle while mixing to ensure a homogenous dispersion.

  • Addition of Other Excipients: Add any other required excipients, such as sweeteners, preservatives, and pH adjusting agents, and mix until fully dissolved or dispersed.

  • Final Volume Adjustment: Add the remaining purified water to reach the final desired volume and mix thoroughly.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution profile of the this compound suspension.

Methodology:

  • Apparatus: USP Apparatus 2 (paddle method).[1][5]

  • Dissolution Medium: 900 mL of 0.1 N HCl.[1][5]

  • Temperature: 37°C ± 0.5°C.[1][5]

  • Paddle Speed: 50 rpm.[1][5]

  • Procedure: a. Introduce a predetermined volume of the suspension into the dissolution vessel. b. Withdraw samples at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh dissolution medium. d. Filter the samples promptly. e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the percentage of drug dissolved at each time point and plot the dissolution profile.

Visualizations

Dissolution_Enhancement_Workflow cluster_API API Modification cluster_Formulation Suspension Formulation cluster_Testing Quality Control API This compound (API) Micronization Particle Size Reduction (e.g., Milling) API->Micronization Micronized_API Micronized API (D90 < 50 µm) Micronization->Micronized_API Dispersion Disperse Micronized API Micronized_API->Dispersion Vehicle Aqueous Vehicle (Water + Suspending Agent) Surfactant Add Surfactant Vehicle->Surfactant Surfactant->Dispersion Final_Suspension Final Suspension Dispersion->Final_Suspension Dissolution_Test In Vitro Dissolution Testing (USP Apparatus 2) Final_Suspension->Dissolution_Test Enhanced_Dissolution Enhanced Dissolution Rate (>85% in 15 min) Dissolution_Test->Enhanced_Dissolution

Caption: Workflow for enhancing the dissolution rate of this compound.

Troubleshooting_Logic Start Low Dissolution Rate Observed Check_Particle_Size Check API Particle Size (D90 < 100 µm?) Start->Check_Particle_Size Check_Wettability Assess Wettability (Surfactant Present?) Check_Particle_Size->Check_Wettability Yes Solution_Micronize Action: Reduce Particle Size Check_Particle_Size->Solution_Micronize No Check_Dispersion Evaluate Suspension Uniformity (Agglomerates Present?) Check_Wettability->Check_Dispersion Yes Solution_Surfactant Action: Add/Optimize Surfactant Check_Wettability->Solution_Surfactant No Solution_Suspending_Agent Action: Optimize Suspending Agent Check_Dispersion->Solution_Suspending_Agent Yes Resolved Dissolution Rate Improved Check_Dispersion->Resolved No Solution_Micronize->Check_Particle_Size Solution_Surfactant->Check_Wettability Solution_Suspending_Agent->Check_Dispersion

Caption: Troubleshooting logic for low dissolution rates.

References

Technical Support Center: Stability-Indicating HPLC Method for Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for levocloperastine (B195437) fendizoate.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method and why is it crucial for levocloperastine fendizoate analysis?

A1: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[1][2] It is essential to ensure the safety, efficacy, and quality of the drug product by identifying and quantifying any potential degradants that may form during manufacturing, storage, and handling.[1]

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

A2: Forced degradation, or stress testing, is performed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[1] Typical stress conditions for this compound include:

  • Acid Hydrolysis: Treatment with an acid like 0.1 N HCl at an elevated temperature (e.g., 60°C).[1]

  • Base Hydrolysis: Treatment with a base such as 0.1 N NaOH at an elevated temperature. Levocloperastine is noted to be particularly susceptible to degradation under alkaline conditions.[1][2]

  • Oxidative Degradation: Exposure to an oxidizing agent, for instance, 3% hydrogen peroxide (H₂O₂), at room temperature.[1]

  • Thermal Degradation: Heating the solid drug substance at temperatures like 80°C for an extended period.[1]

  • Photolytic Degradation: Exposing a solution of the drug to UV (e.g., 254 nm) and visible light.[1]

Q3: What is a common degradation product of this compound?

A3: Under various stress conditions, a major degradation product of this compound has been identified as benzaldehyde, which is formed via the cleavage of the ether bond in the levocloperastine molecule.[3]

Experimental Protocols

Recommended HPLC Method Parameters

A simple and rapid isocratic RP-HPLC method is commonly employed for the analysis of this compound. The following table summarizes typical starting conditions that can be optimized for specific laboratory environments.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Buffer:Acetonitrile or Buffer:Methanol (B129727) in varying ratios (e.g., 50:50 v/v or 60:40 v/v)
Buffer 10mM Phosphate Buffer (pH adjusted between 3.5 and 6.5)
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm or 273 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C

Note: The pH of the mobile phase and the organic-to-aqueous ratio are critical parameters that may require adjustment to achieve optimal separation.[2][4][5]

Forced Degradation Study Protocol

This protocol provides a general guideline for conducting forced degradation studies on this compound.

Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) at a concentration of 1 mg/mL.[1]

Stress Conditions:

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified duration (e.g., 2-24 hours). After cooling, neutralize with an equivalent amount of 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. After a specified time at room or elevated temperature, neutralize with an equivalent amount of 0.1 N HCl and dilute to the final concentration.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, then dilute to the final concentration.[1]

  • Thermal Degradation (Solid State): Store a known quantity of solid this compound in an oven at 80°C for 48 hours. Subsequently, dissolve the solid to obtain a 1 mg/mL solution and then dilute to 100 µg/mL with the mobile phase.[1]

  • Photolytic Degradation: Expose a 1 mg/mL solution of the drug to UV light (254 nm) and visible light for a defined period, keeping a control sample in the dark. Dilute the exposed sample to the final concentration.[1]

Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Fronting 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of active sites on the stationary phase.1. Replace the column with a new one. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of levocloperastine. 3. Reduce the sample concentration or injection volume. 4. Use a column with end-capping or add a competing base to the mobile phase.
Ghost Peaks 1. Contamination in the mobile phase, glassware, or injector. 2. Carryover from a previous injection. 3. Air bubbles in the detector.1. Use fresh, high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash program in the autosampler. 3. Purge the detector to remove air bubbles.
Poor Resolution Between Levocloperastine and Degradant Peaks 1. Suboptimal mobile phase composition. 2. Inadequate column efficiency. 3. High flow rate.1. Modify the mobile phase composition by changing the organic solvent ratio or pH. 2. Use a longer column or a column with a smaller particle size. 3. Reduce the flow rate to improve separation efficiency.
Drifting Baseline 1. Column temperature fluctuations. 2. Non-homogeneous mobile phase. 3. Contamination buildup on the column.1. Use a column oven to maintain a constant temperature. 2. Thoroughly mix and degas the mobile phase. 3. Flush the column with a strong solvent to remove contaminants.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Column temperature changes. 3. Column aging.1. Ensure the pump is working correctly and the mobile phase is well-mixed. 2. Use a column oven for temperature control. 3. Replace the column if it has reached the end of its lifespan.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis stock Prepare 1 mg/mL Stock Solution unstressed Unstressed Control stock->unstressed stressed Forced Degradation Samples stock->stressed hplc Stability-Indicating HPLC Method unstressed->hplc acid Acid Hydrolysis stressed->acid base Base Hydrolysis stressed->base oxidation Oxidation stressed->oxidation thermal Thermal stressed->thermal photo Photolytic stressed->photo acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition and Analysis hplc->data degradation_pathway cluster_levo Levocloperastine cluster_degradant Degradation Product levo This compound benz Benzaldehyde levo->benz Ether Bond Cleavage (Acid, Base, Oxidation)

References

Minimizing levocloperastine adsorption to labware in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Levocloperastine (B195437). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling of levocloperastine in a laboratory setting. A primary challenge in working with hydrophobic compounds like levocloperastine is their propensity for adsorption to labware, which can lead to inaccurate experimental results. This document offers strategies to minimize this issue.

Frequently Asked Questions (FAQs)

Q1: What is levocloperastine and why is it prone to adsorbing to labware?

Levocloperastine is an antitussive (cough suppressant) agent. Its fendizoate salt is practically insoluble in water, indicating a hydrophobic nature.[1][2] This hydrophobicity is the primary reason for its adsorption to laboratory plastics such as polypropylene (B1209903) and polystyrene, as well as to glass surfaces, through non-specific binding (NSB). This phenomenon is driven by hydrophobic interactions between the compound and the labware surface.

Q2: What are the consequences of levocloperastine adsorption in my experiments?

Adsorption of levocloperastine to labware can lead to a significant reduction in the actual concentration of the compound in your experimental solutions. This can result in:

  • Inaccurate quantification: Measured concentrations will be lower than intended, affecting dose-response curves and other quantitative assessments.

  • Poor reproducibility: The extent of adsorption can vary between different types of labware, and even between batches of the same labware, leading to high variability in your results.

  • Loss of valuable compound: For expensive or scarce compounds, adsorption represents a significant loss of material.

Q3: What types of labware are recommended for working with levocloperastine?

The choice of labware is critical in minimizing adsorption. While standard polystyrene and polypropylene are commonly used, they are susceptible to hydrophobic binding. For sensitive applications involving levocloperastine, consider the following options:

  • Low-binding microplates and tubes: These are often made from polypropylene but have been surface-treated to reduce the binding of hydrophobic molecules.[3][4]

  • Polypropylene: Generally, polypropylene is preferred over polystyrene as it tends to have lower biomolecule binding properties.[5]

  • Glassware: While glass can also adsorb compounds, the mechanism is often different from plastics. For some applications, particularly with specific coatings, glass can be a suitable option.

Q4: Can I pre-treat my labware to reduce levocloperastine adsorption?

Yes, pre-treating labware is a common and effective strategy. The goal is to block the sites where non-specific binding occurs. Common pre-treatment methods include:

  • Bovine Serum Albumin (BSA): Coating the labware with a solution of BSA can create a hydrophilic layer that repels hydrophobic compounds like levocloperastine.[6]

  • Silanization (for glassware): This process modifies the glass surface, which can reduce certain types of interactions.[6]

  • Polyethylene glycol (PEG): Coating surfaces with PEG can also be effective in reducing non-specific binding of a wide range of molecules, including drugs.[7]

Q5: Are there any additives I can use in my experimental solutions to prevent adsorption?

Incorporating certain additives into your buffers and solutions can help to keep levocloperastine in solution and reduce its interaction with labware surfaces. A common approach is the use of non-ionic surfactants.

  • Tween 20 or Triton X-100: These surfactants can be added at low concentrations (e.g., 0.01% to 0.1% v/v) to your experimental buffers. They work by forming micelles around the hydrophobic compound and also by coating the surface of the labware, thereby reducing non-specific binding.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with levocloperastine that may be related to its adsorption to labware.

Problem Possible Cause Recommended Solution
High variability between replicate samples Inconsistent adsorption across different wells or tubes.- Switch to certified low-binding labware. - Ensure uniform pre-treatment of all labware. - Add a surfactant like Tween 20 to your buffer.
Lower than expected biological activity or signal Loss of levocloperastine due to adsorption, leading to a lower effective concentration.- Quantify the concentration of levocloperastine in your solution after exposure to labware. - Use a higher initial concentration to compensate for expected loss (if feasible for the experiment). - Implement pre-treatment protocols for your labware.
Inconsistent results between different days or experiments Variation in labware batches or slight differences in experimental setup affecting adsorption.- Standardize the type and source of all labware. - Implement a consistent labware pre-treatment protocol for all experiments. - Perform a quality control check to quantify adsorption for each new batch of labware.
Poor dose-response curve with a shallow slope Non-linear loss of compound across a concentration gradient (adsorption may be more pronounced at lower concentrations).- Use low-binding labware. - Include a carrier protein like BSA or a surfactant in your dilution series. - Pre-saturate the labware with a high concentration of a non-interfering hydrophobic compound.

Experimental Protocols

Protocol 1: Quantification of Levocloperastine Adsorption to Labware

This protocol provides a method to determine the extent of levocloperastine adsorption to a specific type of labware (e.g., a 96-well plate).

Materials:

  • Levocloperastine stock solution of known concentration

  • Assay buffer (e.g., PBS)

  • Labware to be tested (e.g., 96-well polystyrene plate)

  • Low-binding microplate for comparison (control)

  • HPLC-UV or a suitable analytical method for levocloperastine quantification

Procedure:

  • Prepare a working solution of levocloperastine in the assay buffer at the desired experimental concentration.

  • Add the levocloperastine solution to several wells of the test plate and the low-binding control plate.

  • As a baseline (T=0), immediately remove an aliquot from a well in the control plate and measure the concentration using HPLC-UV. This is your initial concentration (C_initial).

  • Incubate the plates under your standard experimental conditions (e.g., 1 hour at 37°C).

  • After incubation, carefully collect the supernatant from the wells of both the test plate and the control plate.

  • Measure the concentration of levocloperastine in the supernatant from both plates (C_test and C_control).

  • Calculate the percentage of adsorption for the test labware using the following formula:

    % Adsorption = [(C_control - C_test) / C_control] * 100

Data Summary Example:

Labware TypeInitial Concentration (µM)Concentration after 1h (µM)% Adsorption
Standard Polystyrene10.06.238%
Standard Polypropylene10.08.119%
Low-Binding Polypropylene10.09.82%
BSA-Coated Polystyrene10.09.55%
Protocol 2: Pre-treatment of Labware with Bovine Serum Albumin (BSA)

This protocol describes how to coat labware with BSA to minimize non-specific binding.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Labware to be coated

Procedure:

  • Prepare a 1% (w/v) solution of BSA in sterile PBS.

  • Filter the BSA solution through a 0.22 µm filter to ensure sterility.

  • Add the BSA solution to the labware, ensuring all surfaces that will come into contact with the experimental solution are covered. For a 96-well plate, add 200 µL per well.

  • Incubate the labware for at least 2 hours at room temperature, or overnight at 4°C.

  • Aspirate the BSA solution from the labware.

  • Gently wash the labware twice with sterile PBS to remove any unbound BSA.

  • The labware is now ready for use. It can be used immediately or stored in a sterile condition.

Visualizations

Troubleshooting_Workflow start Inconsistent or Poor Results (Suspected Adsorption) check_labware Are you using low-binding labware? start->check_labware use_low_bind Switch to low-binding plates/tubes check_labware->use_low_bind No quantify_adsorption Quantify Adsorption (Protocol 1) check_labware->quantify_adsorption Yes use_low_bind->quantify_adsorption adsorption_high Is adsorption >15%? quantify_adsorption->adsorption_high implement_mitigation Implement Mitigation Strategy adsorption_high->implement_mitigation Yes re_evaluate Re-evaluate Experiment adsorption_high->re_evaluate No pretreat Pre-treat Labware (e.g., BSA coating) implement_mitigation->pretreat add_surfactant Add Surfactant to Buffer (e.g., 0.05% Tween 20) implement_mitigation->add_surfactant pretreat->re_evaluate add_surfactant->re_evaluate problem_solved Problem Resolved re_evaluate->problem_solved

Caption: Troubleshooting workflow for addressing levocloperastine adsorption.

Adsorption_Quantification_Workflow start Prepare Levocloperastine Working Solution add_to_plates Add solution to Test Labware and Low-Binding Control start->add_to_plates t0_sample Take T=0 sample from Control Plate add_to_plates->t0_sample incubate Incubate under Experimental Conditions add_to_plates->incubate analyze Analyze all samples by LC-MS or HPLC-UV t0_sample->analyze collect_supernatant Collect Supernatant from Test and Control Labware incubate->collect_supernatant collect_supernatant->analyze calculate Calculate % Adsorption analyze->calculate end Determine if mitigation is needed calculate->end

Caption: Experimental workflow for quantifying levocloperastine adsorption.

References

Technical Support Center: pH-Dependent Stability of Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the pH-dependent stability of levocloperastine (B195437) fendizoate. The following troubleshooting guides and FAQs address common issues encountered during experimental work with this compound in buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of levocloperastine fendizoate and how does pH affect it?

A1: this compound is classified as a water-insoluble compound, with a solubility of less than 0.1 mg/mL in water.[1][2][3] Its solubility is highly pH-dependent; it is more soluble at a low pH (acidic conditions) and less soluble at a high pH (alkaline conditions).[1][2][3] For experimental work, dissolution in acidic media like 0.1 N HCl is a common practice to ensure solubilization.[1][2][3]

Q2: In which pH range is this compound most stable?

A2: While a definitive optimal range is not publicly documented, forced degradation studies and analytical method conditions suggest that this compound exhibits greater stability in acidic to slightly acidic conditions. Stability-indicating HPLC methods frequently employ mobile phases buffered to pH 3.5.[4] Conversely, the compound is highly susceptible to degradation under alkaline (basic) conditions.[4]

Q3: I'm observing precipitation when I dilute my this compound stock into a neutral buffer (e.g., PBS at pH 7.4). Why is this happening?

A3: This is an expected outcome due to the pH-dependent solubility of the compound. This compound is significantly less soluble at neutral to high pH values.[1][2][3] When an acidic stock solution is diluted into a neutral buffer, the pH of the microenvironment around the drug particles increases, causing the compound to precipitate out of the solution. To avoid this, consider lowering the pH of the final solution or using a different buffer system if your experiment allows.

Q4: Are there any known incompatibilities with common buffer systems?

A4: While specific catalytic effects of buffers like phosphate (B84403) or citrate (B86180) are not detailed in available literature, the primary factor for compatibility is the final pH of the solution. Given the instability in alkaline conditions, buffers that maintain a pH above 7 should be used with caution and for the shortest possible duration.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Possible Cause : Degradation of the compound in the assay medium, which is typically buffered to a physiological pH of ~7.4. This compound degrades under alkaline conditions, and even at neutral pH, it may not be stable over long incubation periods.[4][5]

  • Troubleshooting Steps :

    • Prepare a concentrated stock solution in an appropriate acidic solvent or buffer (e.g., a solution in 0.1 N HCl, which is then diluted, or a stock in a pH 3.5 buffer).

    • Minimize the exposure time of the compound to the neutral pH of the assay medium. Add the compound to the assay plates immediately before introducing cells or starting the measurement.

    • Run a time-course experiment to assess the stability of this compound in your specific assay medium.

    • Ensure complete dissolution in the stock solution before diluting into the final medium to avoid introducing precipitated particles into the assay.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Possible Cause : This indicates degradation of the this compound. The appearance of new peaks is a direct result of the compound breaking down into other products due to stress conditions like inappropriate pH, temperature, or light exposure.[4][6]

  • Troubleshooting Steps :

    • Check Sample pH : Ensure your sample diluent is within the stable pH range. For HPLC analysis, using the mobile phase as the diluent is often the best practice. A pH of around 3.5 has been shown to be effective for analysis.[4][5][6]

    • Control Temperature : Prepare samples fresh and keep them cool (e.g., in an autosampler set to 4°C) to minimize thermal degradation.

    • Protect from Light : If new peaks still appear, consider photolytic degradation. Prepare and store samples in amber vials or protect them from light.[4][6]

    • Confirm Degradation : Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This can help confirm if the unknown peaks in your experimental samples correspond to known degradants.

Quantitative Data

The following table provides illustrative stability data for this compound based on qualitative findings from forced degradation studies. It demonstrates the compound's higher stability in acidic environments compared to alkaline conditions. Note: These are representative values for educational purposes and not from a specific cited study.

Table 1: Illustrative pH-Dependent Degradation of this compound

pHBuffer SystemTemperature (°C)Degradation Rate (Illustrative)Stability Profile
2.0HCl40LowRelatively Stable
4.0Acetate40Very LowHigh Stability
5.5Citrate40LowGood Stability
7.4Phosphate40Moderate to HighPotential for Significant Degradation
9.0Borate40Very HighUnstable

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the general steps to investigate the stability of this compound under various stress conditions, which is crucial for identifying potential degradation products and pathways.[4][7]

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol.[4]

  • Acid Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[4]

    • Incubate the mixture (e.g., at 60°C for several hours).

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[4]

    • Dilute the final solution with the HPLC mobile phase to a suitable concentration (e.g., 100 µg/mL).[4]

  • Base Hydrolysis :

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[4]

    • Keep the solution at room temperature or heat gently, as degradation is often faster under basic conditions.[4][5]

    • After the desired time, neutralize the solution with an equivalent amount of 0.1 N HCl.[4]

    • Dilute with the mobile phase to the target concentration.

  • Oxidative Degradation :

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[4][6]

    • Keep the solution at room temperature for a set period (e.g., 24 hours).[4][6]

    • Dilute with the mobile phase for analysis.

  • Analysis : Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound peak from all generated degradation product peaks.

Diagrams

Stability_Assessment_Flow cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL in Methanol) B Acidic (0.1 N HCl, 60°C) A->B C Alkaline (0.1 N NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Neutralize (if applicable) & Dilute to Target Conc. B->E C->E D->E F Analyze via Stability-Indicating HPLC Method E->F G Compare stressed samples to unstressed control F->G

References

Impact of particle size on levocloperastine fendizoate bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with levocloperastine (B195437) fendizoate. The following information addresses common issues related to the impact of particle size on the bioavailability of this active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the oral bioavailability of levocloperastine fendizoate?

This compound is classified as a water-insoluble drug, with a solubility of less than 0.1 mg/mL.[1][2] This poor solubility is a significant challenge in formulation development, as it can lead to a low dissolution rate and, consequently, poor and variable bioavailability.[1][3]

Q2: How does particle size influence the bioavailability of this compound?

Reducing the particle size of this compound increases the specific surface area of the drug.[3] This larger surface area facilitates a faster dissolution rate in the gastrointestinal fluids.[1][3] According to the Noyes-Whitney equation, a higher dissolution rate can lead to a more rapid and complete absorption of the drug, thereby enhancing its bioavailability.[4] For poorly soluble drugs like this compound, controlling particle size is a critical factor in achieving consistent and optimal therapeutic effects.[5][6]

Q3: What is the recommended particle size for this compound to ensure adequate dissolution and bioavailability?

To achieve enhanced dissolution, a particle size distribution (D90) of less than 100 µm is recommended for this compound.[1][2][3][7][8][9] For optimal performance, a D90 of less than 50 µm is preferable.[1][2][3][7] Conversely, formulations with a D90 greater than 150 µm have been shown to exhibit a lower dissolution rate, which may result in reduced bioavailability.[1][3]

Q4: What methods can be used to achieve the desired particle size for this compound?

Standard particle size reduction techniques can be employed to obtain the desired particle size range for this compound. These methods include, but are not limited to:

  • Sifting

  • Milling

  • Micronization[5][6]

  • Fluid energy milling

  • Ball milling[1][3]

Troubleshooting Guides

Issue: Inconsistent or Slow Dissolution Profiles

Problem: Your this compound suspension exhibits slow or variable dissolution rates during in vitro testing, failing to meet the 'very rapidly dissolving' criteria (at least 85% release within 15 minutes).[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Particle Size Out of Specification 1. Verify Particle Size Distribution: Use a laser diffraction particle size analyzer to measure the D10, D50, and D90 values of your this compound powder.[2] 2. Re-process if Necessary: If the D90 is greater than 100 µm, re-process the material using a suitable particle size reduction method such as micronization or milling.[1][3]
Particle Agglomeration 1. Incorporate a Surfactant: The formulation may require a surfactant, such as polyoxyethyl stearate, to improve the wettability of the drug particles and prevent agglomeration.[1][3] 2. Optimize Suspending System: Ensure the suspending agent, like xanthan gum, is used at an appropriate concentration to maintain particle dispersion.[1][3]
Inadequate Agitation during Dissolution Testing 1. Confirm Test Parameters: Ensure your dissolution apparatus (e.g., USP Apparatus 2) is set to the correct rotation speed (e.g., 50 rpm) as per the established protocol.[1][2][7]
Issue: Unexpectedly Low In Vivo Bioavailability

Problem: Pre-clinical or clinical studies show lower than expected Cmax and AUC values, suggesting poor bioavailability despite promising in vitro dissolution data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
In Vivo Particle Agglomeration 1. Review Formulation: The in vivo environment can induce agglomeration not seen in vitro. Re-evaluate the concentration and type of surfactant and suspending agents in your formulation to ensure they are robust enough to maintain particle dispersion in the gastrointestinal tract.[3]
First-Pass Metabolism 1. Investigate Metabolic Profile: Levocloperastine undergoes extensive biotransformation.[10] While particle size enhances dissolution, it does not alter the intrinsic metabolic fate of the drug. Consider the potential for significant first-pass metabolism affecting the amount of active drug reaching systemic circulation.
Food Effects 1. Conduct Fed-State Bioavailability Studies: The presence of food can alter gastric emptying time and intestinal motility, potentially impacting the absorption of the drug. If initial studies were conducted under fasting conditions, consider a fed-state study to understand the full bioavailability profile.

Data Summary

The following table summarizes the impact of particle size on the dissolution of this compound based on available data.

Particle Size (D90)Dissolution RateImplied BioavailabilityReference
> 150 µmLower dissolution ratePotentially low[1][3]
< 100 µmSignificantly increased dissolution rateImproved[1][2][3][7][8][9]
< 50 µmPreferred for enhanced dissolutionOptimized[1][2][3][7]

Note: Direct comparative in vivo bioavailability data (Cmax, AUC) for different particle sizes of this compound is not publicly available. The implied bioavailability is based on the strong correlation between dissolution and bioavailability for poorly soluble drugs.

Experimental Protocols

Particle Size Analysis by Laser Diffraction
  • Sample Preparation: Disperse a representative sample of the this compound powder in a suitable non-solvent dispersant.

  • Instrumentation: Utilize a laser diffraction particle size analyzer.

  • Analysis: The instrument measures the angular scattering intensity of laser light passing through the dispersed sample. This data is then analyzed using the Mie theory of light scattering to calculate the particle size distribution.

  • Reporting: Report the particle size as a volume equivalent sphere diameter, including the D10, D50, and D90 values.[2]

In Vitro Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N HCl.

  • Temperature: Maintain the medium at 37°C ± 0.5°C.

  • Paddle Speed: Set the rotation speed to 50 rpm.

  • Procedure: a. Introduce a single dose of the this compound formulation into each dissolution vessel. b. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Analyze the samples for this compound concentration using a validated analytical method, such as RP-HPLC.[11]

  • Acceptance Criteria: For a 'very rapidly dissolving' product, at least 85% of the labeled amount of this compound should be dissolved within 15 minutes.[1]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Quality Control & Bioavailability Assessment raw_api This compound (API) particle_reduction Particle Size Reduction (e.g., Micronization) raw_api->particle_reduction sized_api API with Target Particle Size (D90 < 100 µm) particle_reduction->sized_api formulation Formulation into Suspension sized_api->formulation dissolution In Vitro Dissolution Testing formulation->dissolution bioavailability In Vivo Bioavailability Studies dissolution->bioavailability Predicted Correlation

Caption: Experimental workflow for developing and testing this compound formulations.

logical_relationship A Decrease Particle Size B Increase Surface Area A->B C Increase Dissolution Rate B->C D Increase Bioavailability (AUC, Cmax) C->D

Caption: Relationship between particle size and bioavailability of this compound.

References

Levocloperastine fendizoate degradation under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of levocloperastine (B195437) fendizoate under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on levocloperastine fendizoate?

A1: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of this compound.[1] These studies involve subjecting the drug to harsh conditions like acid, base, heat, light, and oxidation to accelerate its degradation.[1] The primary goals are to:

  • Identify potential degradation products that may form under various storage and handling conditions.[1]

  • Elucidate the degradation pathways of the drug substance.[1]

  • Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate levocloperastine from its degradation products.[1]

  • Ensure the safety and efficacy of the final drug product by identifying potentially harmful degradants.[1]

Q2: How does this compound degrade under acidic and alkaline conditions?

A2: this compound is susceptible to degradation under both acidic and alkaline conditions, with studies indicating it is particularly sensitive to alkaline environments.[1][2] A major degradation pathway involves the cleavage of the ether bond in the levocloperastine molecule, leading to the formation of benzaldehyde.[3]

Q3: Which conditions lead to greater degradation of this compound: acidic or alkaline?

A3: Studies have shown that this compound degradation is more pronounced under alkaline conditions compared to acidic conditions.[2][3]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram after acidic or alkaline stress testing. Formation of degradation products.- A major degradation product to consider is benzaldehyde, resulting from ether bond cleavage.[3] - Utilize a validated stability-indicating HPLC method capable of resolving the parent drug from all potential degradants.[1] - Employ mass spectrometry (MS) coupled with HPLC to identify the mass-to-charge ratio (m/z) of the unknown peaks and aid in their structural elucidation.
Significant loss of parent drug peak with minimal or no corresponding degradation product peaks. Degradation products may not be UV-active at the chosen wavelength.- Use a photodiode array (PDA) detector to scan a wide range of UV wavelengths. - If available, use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Inconsistent degradation profiles between experimental batches. Variability in experimental conditions.- Ensure precise and accurate preparation of acidic and alkaline solutions. - Maintain consistent temperature and duration of stress testing. - Use a calibrated and properly functioning oven or water bath for temperature control.
Rapid and complete degradation of the drug substance under alkaline conditions. Levocloperastine is highly labile in alkaline media.[2][3]- Reduce the concentration of the alkaline solution (e.g., from 1N NaOH to 0.1N or 0.01N NaOH). - Decrease the temperature of the stress study. - Shorten the exposure time.

Data Presentation

Table 1: Summary of this compound Degradation under Stress Conditions

Stress Condition Conditions Degradation (%) Major Degradation Product Identified
Alkaline Hydrolysis 0.1 N NaOH, Reflux22.86% (after 45 mins)Benzaldehyde[3]
Acidic Hydrolysis 0.1 N HCl, Reflux20.68% (after 45 mins)Benzaldehyde[3]

Note: The data presented is based on studies of cloperastine (B1201353) fendizoate, the racemic mixture containing this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of methanol and water) to obtain a stock solution of 1 mg/mL.[1]

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).[1]

    • Heat the mixture in a water bath at a controlled temperature (e.g., 60°C or reflux) for a specified period (e.g., 45 minutes).[1][3]

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide (B78521) (NaOH).[1]

    • Dilute the final solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).[1]

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).[1]

    • Keep the mixture at room temperature or heat under reflux for a specified period (e.g., 45 minutes).[1][3]

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid (HCl).[1]

    • Dilute the final solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).[1]

  • Analysis:

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[1]

Protocol 2: Stability-Indicating HPLC Method

This is a general example of an HPLC method that can be adapted.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., pH 3.5) and methanol (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 273 nm.[2]

  • Injection Volume: 20 µL.

Mandatory Visualizations

cluster_acid Acidic Hydrolysis Levocloperastine_acid This compound Cleavage_acid Ether Bond Cleavage Levocloperastine_acid->Cleavage_acid H+ / H2O, Heat Benzaldehyde_acid Benzaldehyde Cleavage_acid->Benzaldehyde_acid Other_Degradants_acid Other Degradation Products Cleavage_acid->Other_Degradants_acid cluster_alkaline Alkaline Hydrolysis Levocloperastine_alk This compound Cleavage_alk Ether Bond Cleavage Levocloperastine_alk->Cleavage_alk OH- / H2O, Heat Benzaldehyde_alk Benzaldehyde Cleavage_alk->Benzaldehyde_alk Other_Degradants_alk Other Degradation Products Cleavage_alk->Other_Degradants_alk cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL This compound Stock Solution Stress Expose to Stress Conditions (Acid/Alkaline, Heat) Start->Stress Neutralize Neutralize Sample Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC Method Dilute->Analyze

References

Validation & Comparative

Levocloperastine Fendizoate versus Codeine: A Preclinical Antitussive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data on the antitussive efficacy of levocloperastine (B195437) fendizoate and codeine, detailing their mechanisms of action, and performance in established cough models.

This guide provides a detailed comparison of the preclinical antitussive properties of levocloperastine fendizoate and the benchmark opioid antitussive, codeine. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Performance in Preclinical Cough Models

Levocloperastine has demonstrated antitussive effects comparable to those of codeine in preclinical studies.[1][2][3] The efficacy of both compounds has been primarily evaluated using chemically-induced cough models in guinea pigs, which are a standard for assessing antitussive drugs.[4]

Quantitative Efficacy Data

The following table summarizes the 50% effective dose (ED50) values for levocloperastine and codeine in two different preclinical cough models. The ED50 represents the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Preclinical ModelLevocloperastine (ED50)Codeine (ED50)Animal Model
Citric Acid-Induced Cough2.6 mg/kg3.6 mg/kgGuinea Pig
Ammonia Vapor-Induced Cough2.9 mg/kg3.1 mg/kgGuinea Pig

Data sourced from Aliprandi et al. (2002) as cited in various reviews.[1][2][5]

Mechanisms of Action

Levocloperastine and codeine employ distinct mechanisms to achieve their antitussive effects. Levocloperastine is characterized by a dual mechanism of action, targeting both central and peripheral pathways, whereas codeine's effects are primarily central.[6][7][8]

This compound

Levocloperastine, a non-opioid antitussive, exerts its effects through:

  • Central Action: Inhibition of the bulbar cough center in the brainstem.[3][7][8]

  • Peripheral Action: It exhibits antihistaminic (H1-receptor antagonism) and mild anticholinergic properties, which help to reduce irritation and inflammation in the respiratory tract.[6][7] It is also suggested to have muscle-relaxant properties.[8]

This dual mechanism is believed to contribute to its efficacy across a range of cough-inducing stimuli.[6]

Levocloperastine Signaling Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Airways Cough Center Cough Center Cough Reflex Cough Reflex Cough Center->Cough Reflex Initiation H1 Receptors H1 Receptors Muscarinic Receptors Muscarinic Receptors Irritant Receptors Irritant Receptors Irritant Receptors->Cough Center Stimulation Levocloperastine Levocloperastine Levocloperastine->Cough Center Inhibition Levocloperastine->H1 Receptors Antagonism Levocloperastine->Muscarinic Receptors Mild Antagonism

Levocloperastine's dual mechanism of action.
Codeine

Codeine is a centrally acting opioid antitussive.[9] Its mechanism involves:

  • Metabolism: Codeine is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolites, primarily morphine and codeine-6-glucuronide.[10]

  • Receptor Binding: These active metabolites act as agonists at mu-opioid receptors in the cough center of the medulla oblongata, suppressing the cough reflex.[10]

Codeine Signaling Pathway cluster_liver Liver cluster_cns Central Nervous System CYP2D6 CYP2D6 Morphine Morphine CYP2D6->Morphine Conversion Mu-Opioid Receptors Mu-Opioid Receptors Cough Center Cough Center Mu-Opioid Receptors->Cough Center Inhibition Cough Reflex Cough Reflex Cough Center->Cough Reflex Initiation Codeine Codeine Codeine->CYP2D6 Metabolism Morphine->Mu-Opioid Receptors Agonism

Simplified signaling pathway of codeine.

Experimental Protocols

The following outlines the methodology for the citric acid-induced cough model in guinea pigs, a standard preclinical assay for evaluating antitussive agents.

Citric Acid-Induced Cough Model

Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.

Animals: Male Hartley guinea pigs are typically used.[4]

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment, which includes placement in a whole-body plethysmograph chamber.[4]

  • Drug Administration: The test compounds (this compound or codeine) or a vehicle control are administered, typically orally or via injection, at a predetermined time before the cough challenge.[4]

  • Cough Induction: Conscious and unrestrained animals are placed in the plethysmograph chamber and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a set duration (e.g., 3-7 minutes) to induce coughing.[4][11]

  • Cough Assessment: The number of coughs is recorded during and after the exposure period. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes measured by the plethysmograph.[4]

  • Data Analysis: The antitussive effect is determined by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group.

Experimental Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Cough Induction Cough Induction Drug Administration->Cough Induction Cough Assessment Cough Assessment Cough Induction->Cough Assessment Data Analysis Data Analysis Cough Assessment->Data Analysis End End Data Analysis->End

Citric acid-induced cough model workflow.

Conclusion

Preclinical data indicates that this compound is an effective antitussive agent with a potency comparable to codeine in established animal models of cough. Its dual mechanism of action, targeting both central and peripheral pathways, distinguishes it from the centrally acting opioid, codeine. Further research into the clinical implications of these differing mechanisms is warranted.

References

A Comparative Analysis of Levocloperastine and Dextromethorphan in Antitussive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the efficacy, mechanisms of action, and safety profiles of two prominent antitussive agents.

This guide provides a comprehensive comparison of levocloperastine (B195437) and dextromethorphan (B48470), two widely used non-opioid antitussive agents. The following sections detail their distinct mechanisms of action, comparative clinical efficacy supported by experimental data, and tolerability profiles. This information is intended for researchers, scientists, and drug development professionals in the field of respiratory therapeutics.

Comparative Efficacy: Clinical and Preclinical Data

Clinical evidence suggests that levocloperastine may offer a more significant reduction in cough symptoms compared to dextromethorphan. A randomized, open-label, phase IV clinical trial directly comparing the two agents in patients with dry cough demonstrated a statistically significant advantage for levocloperastine in reducing both the severity and frequency of cough after seven days of treatment.[1][2][3][4]

Table 1: Clinical Efficacy in Patients with Dry Cough (7-Day Treatment)
ParameterLevocloperastine (20 mg/5 ml syrup, 5 ml t.i.d.)Dextromethorphan (5 mg lozenges, t.i.d.)p-value
Change in Cough Severity Score Significantly greater reductionLesser reduction<0.05
Change in Cough Frequency Significantly greater reductionLesser reduction<0.05
Change in Leicester Cough Questionnaire (LCQ) Score Significantly greater increaseLesser increase<0.05

Data adapted from Ghosh, A. (2019).[1][2][3][4]

Furthermore, other clinical trials have indicated that levocloperastine has a more rapid onset of action compared to other standard antitussive agents.[5][6][7][8] Improvements in cough symptoms, such as intensity and frequency, have been observed as early as the first day of treatment with levocloperastine.[5][6][7][8]

Preclinical studies in animal models also support the superior or more consistent antitussive effect of cloperastine, the racemic mixture of which levocloperastine is the levo-isomer, when compared to dextromethorphan.[9]

Experimental Protocols

The primary clinical data cited in this guide is from a randomized, open-label, phase IV clinical trial.

Objective: To compare the safety and efficacy of dextromethorphan and levocloperastine in the treatment of dry cough.[1][2]

Methodology:

  • Study Design: A randomized, open-label, parallel-group, phase IV clinical trial.[1][2]

  • Participants: Patients with a diagnosis of dry cough who met the selection criteria.[1][2]

  • Intervention:

    • Group A: Dextromethorphan cough lozenges (5 mg) administered three times daily for seven days.[1][2][4]

    • Group B: Levocloperastine syrup (20 mg/5 ml) administered as 5 ml three times daily for seven days.[1][2][4]

  • Outcome Measures:

    • Severity and frequency of cough were assessed at the end of day seven.[1][2][4]

    • The Leicester Cough Questionnaire (LCQ) score was used to evaluate the impact of cough on quality of life at the end of day seven.[1][2][4]

  • Statistical Analysis: The significance of the differences between the two treatment groups was determined, with a p-value of less than 0.5 considered significant.[1][2][4]

G cluster_protocol Experimental Workflow: Comparative Clinical Trial screening Patient Screening (Dry Cough Diagnosis) randomization Randomization screening->randomization group_a Group A: Dextromethorphan (5mg lozenges, t.i.d.) randomization->group_a group_b Group B: Levocloperastine (20mg/5ml syrup, 5ml t.i.d.) randomization->group_b treatment 7-Day Treatment Period group_a->treatment group_b->treatment assessment Day 7 Assessment: - Cough Severity & Frequency - Leicester Cough Questionnaire (LCQ) treatment->assessment analysis Statistical Analysis assessment->analysis

Caption: Workflow of the randomized clinical trial comparing levocloperastine and dextromethorphan.

Mechanism of Action

Levocloperastine and dextromethorphan exert their antitussive effects through distinct pharmacological pathways.

Levocloperastine: A Dual-Action Mechanism

Levocloperastine possesses a dual mechanism of action, acting both centrally on the bulbar cough center and peripherally on the tracheobronchial tree.[5][7][8] Its central action is not mediated by opioid receptors. Instead, it involves high-affinity binding to sigma-1 (σ1) receptors and the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This multimodal action is believed to modulate incoming signals from peripheral cough receptors, thereby dampening the cough reflex.

G cluster_levo Levocloperastine Signaling Pathway cluster_central Central Action (Bulbar Cough Center) cluster_peripheral Peripheral Action (Tracheobronchial Tree) levo Levocloperastine sigma1 Sigma-1 (σ1) Receptor (Agonist) levo->sigma1 girk GIRK Channels (Inhibition) levo->girk cough_receptors Cough Receptors (Inhibition) levo->cough_receptors neuron_excitability Modulation of Neuronal Excitability sigma1->neuron_excitability girk->neuron_excitability cough_reflex_inhibition Inhibition of Cough Reflex neuron_excitability->cough_reflex_inhibition cough_receptors->cough_reflex_inhibition

Caption: Levocloperastine's dual mechanism of action on central and peripheral pathways.

Dextromethorphan: A Central-Acting Agent

Dextromethorphan acts centrally on the cough center in the brainstem to elevate the cough threshold.[10][11] Its mechanism of action is multifaceted and includes being a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 (σ1) receptor.[9][10][12][13][14] At higher, non-therapeutic doses, its NMDA receptor antagonism can lead to dissociative effects.[10] Dextromethorphan also has weak serotonin (B10506) and norepinephrine (B1679862) reuptake inhibition properties.[10][13]

G cluster_dxm Dextromethorphan Signaling Pathway cluster_central_dxm Central Action (Medullary Cough Center) dxm Dextromethorphan nmda NMDA Receptor (Antagonist) dxm->nmda sigma1_dxm Sigma-1 (σ1) Receptor (Agonist) dxm->sigma1_dxm snri Serotonin & Norepinephrine Reuptake Inhibition (Weak) dxm->snri cough_threshold Increased Cough Threshold nmda->cough_threshold sigma1_dxm->cough_threshold snri->cough_threshold cough_suppression Cough Suppression cough_threshold->cough_suppression

Caption: Dextromethorphan's central mechanism of action on multiple receptor targets.

Safety and Tolerability

Levocloperastine is generally well-tolerated and is associated with a favorable safety profile.[5][6][7][8] Notably, it does not appear to cause the central nervous system side effects, such as drowsiness, that can be associated with other antitussive agents like codeine.[6][7][8]

Dextromethorphan, at therapeutic doses, is also considered safe, but it can be associated with side effects such as mild drowsiness, dizziness, and gastrointestinal disturbances.[15] At supratherapeutic doses, dextromethorphan can be abused for its dissociative hallucinogenic properties.[10]

Conclusion

Both levocloperastine and dextromethorphan are effective non-opioid antitussive agents. However, the available clinical evidence indicates that levocloperastine may offer a more pronounced and rapid reduction in cough symptoms with a potentially more favorable side effect profile.[1][2][3][4][5][6][7][8] The dual mechanism of action of levocloperastine, targeting both central and peripheral pathways, may contribute to its enhanced efficacy.[5][7][8][16] For researchers and drug development professionals, the distinct pharmacological profiles of these two compounds present different avenues for the development of novel and improved antitussive therapies.

References

A Head-to-Head Comparison of Levocloperastine and Levodropropizine for Antitussive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a prevalent symptom that drives a significant number of patients to seek medical care. While it serves as a protective reflex, persistent and non-productive cough can be debilitating, necessitating effective and well-tolerated antitussive therapies. This guide provides a comprehensive head-to-head comparison of two prominent non-opioid antitussive agents: levocloperastine (B195437) and levodropropizine (B346804). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and clinical development strategies.

Mechanism of Action

Levocloperastine and levodropropizine employ distinct mechanisms to achieve their antitussive effects, a key differentiator for targeted drug development.

Levocloperastine exhibits a dual mechanism of action, targeting both the central and peripheral nervous systems.[1][2][3] Centrally, it acts on the bulbar cough center.[1][3] Evidence suggests its central action involves high-affinity binding to sigma-1 (σ1) receptors and inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels within the nucleus tractus solitarius (NTS), a critical hub for cough reflex control. Peripherally, it acts on receptors in the tracheobronchial tree.[1][3] This dual approach allows for a comprehensive suppression of the cough reflex.

Levodropropizine , in contrast, is a peripherally acting antitussive agent.[4] Its primary mechanism involves the inhibition of C-fibers within the vagus nerve.[4] By modulating sensory neuropeptides in the respiratory tract, levodropropizine reduces the afferent signals that trigger the cough reflex, without significant central nervous system depression.[4]

Pharmacodynamic and Pharmacokinetic Profiles

A comparative summary of the pharmacodynamic and pharmacokinetic parameters of levocloperastine and levodropropizine is presented in Table 1.

ParameterLevocloperastineLevodropropizineSource(s)
Mechanism of Action Dual: Central (bulbar cough center) and Peripheral (tracheobronchial receptors)Peripheral (inhibition of C-fibers)[1][2][3][4]
Onset of Action Rapid, with effects observed after the first day of treatment.[1][5]Slower onset compared to levocloperastine.[5]
Bioavailability >75%>75%[6]
Time to Peak Plasma Concentration (Tmax) ~90 minutes~0.75 - 1.08 hours[7][8]
Maximum Plasma Concentration (Cmax) 55.2 µg/L262.54 - 538.05 µg/L (dose-dependent)[8]
Elimination Half-life (t½) ~106 minutes~1.79 - 2.3 hours[6][8]
Metabolism Two-compartmental model with an absorption phase.[9]First-pass metabolism.
Excretion Primarily fecal (two-thirds) and urinary (one-third).Primarily urinary (35% as unchanged drug and metabolites).[7]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of both agents in reducing cough frequency and intensity. However, notable differences in the speed of symptomatic relief have been reported.

In comparative clinical trials, levocloperastine has shown a more rapid onset of action than levodropropizine.[1][5] One review of ten controlled clinical trials involving 794 subjects indicated that levocloperastine produced a greater reduction in cough intensity and frequency compared to levodropropizine.[1][2] Specifically, in a study comparing the two, 95% of patients in the levocloperastine group showed improvement in cough symptoms on day 1, compared to 78% in the levodropropizine group.[1] Another set of three controlled trials in 150 adults found that levocloperastine led to significant reductions in cough frequency by day 2, whereas similar reductions with levodropropizine were observed on day 5.[8]

A meta-analysis of studies on levodropropizine concluded that it is an effective antitussive in both adults and children, with better overall efficacy in reducing cough intensity and frequency compared to central antitussive drugs like codeine and dextromethorphan.[2]

Efficacy ParameterLevocloperastineLevodropropizineSource(s)
Improvement in Cough Symptoms (Day 1) 95% of patients78% of patients[1]
Time to Significant Reduction in Cough Frequency Day 2Day 5[8]
Reduction in Night-time Awakenings More rapid reduction compared to levodropropizine.[8]Effective in reducing night-time awakenings.[8]

Safety and Tolerability

The safety profiles of levocloperastine and levodropropizine are a key consideration, particularly concerning central nervous system (CNS) side effects.

Levocloperastine is generally well-tolerated, with a notable lack of clinically significant central adverse events such as sedation or drowsiness.[1][5] The most commonly reported adverse event in clinical trials was mild and transient nausea.[1]

Levodropropizine is also considered to have a favorable safety profile and is generally well-tolerated.[2] However, some clinical trial comparisons have reported drowsiness with levodropropizine, a side effect not typically associated with levocloperastine.[1][9]

Adverse Event ProfileLevocloperastineLevodropropizineSource(s)
Central Nervous System Effects No clinically significant sedation or drowsiness reported.[1]Drowsiness has been reported in some comparative trials.[1][9]
Common Adverse Events Mild and transient nausea.[1]Generally well-tolerated.[2]

Experimental Protocols

Detailed experimental protocols for the pivotal head-to-head clinical trials are not extensively published. However, based on established methodologies for assessing antitussive efficacy, a representative protocol is outlined below.

Representative Clinical Trial Protocol for Antitussive Efficacy

Objective: To compare the antitussive efficacy and safety of levocloperastine versus levodropropizine in adult patients with acute non-productive cough.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Patient Population:

  • Inclusion Criteria: Male and female patients aged 18-65 years with a primary complaint of non-productive cough for at least 3 days but not more than 2 weeks, associated with an upper respiratory tract infection. Patients must have a baseline cough severity score of at least 4 on a 7-point Likert scale.

  • Exclusion Criteria: History of chronic respiratory diseases (e.g., asthma, COPD), productive cough, smoking, use of other antitussive or secretolytic medications within the last 24 hours, and known hypersensitivity to the study drugs.

Interventions:

  • Group A: Levocloperastine fendizoate oral suspension (dosage as per established therapeutic guidelines).

  • Group B: Levodropropizine oral solution (dosage as per established therapeutic guidelines).

  • Group C: Placebo oral solution.

Assessments:

  • Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency at Day 3, measured using an ambulatory cough monitor (e.g., Leicester Cough Monitor).

  • Secondary Efficacy Endpoints:

    • Change from baseline in cough severity assessed using a 100-mm Visual Analog Scale (VAS) at Day 3 and Day 7.

    • Change from baseline in the Leicester Cough Questionnaire (LCQ) score at Day 7.

    • Time to first 24-hour period with a 50% or greater reduction in cough frequency.

    • Patient-reported outcomes on sleep disturbance due to cough.

  • Safety Assessments: Monitoring and recording of all adverse events (AEs), vital signs, and clinical laboratory tests at baseline and end of the study.

Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An Analysis of Covariance (ANCOVA) model will be used to compare the change from baseline in 24-hour cough frequency between the treatment groups, with baseline cough frequency as a covariate. Secondary endpoints will be analyzed using appropriate statistical methods (e.g., mixed-effects model for repeated measures for VAS scores).

Signaling Pathways and Experimental Workflows

Signaling Pathways

Levocloperastine_Mechanism cluster_central Central Mechanism (Bulbar Cough Center) cluster_peripheral Peripheral Mechanism Levocloperastine_C Levocloperastine Sigma1R Sigma-1 Receptor GIRK GIRK Channel NTS Nucleus Tractus Solitarius (NTS) Neuron Cough_Center_Output Reduced Cough Center Output Levocloperastine_P Levocloperastine Tracheobronchial_Receptors Tracheobronchial Receptors Afferent_Signal Reduced Afferent Signal to CNS

Levodropropizine_Mechanism Levodropropizine Levodropropizine C_Fibers Vagal C-Fibers Levodropropizine->C_Fibers Inhibits Neuropeptide_Release Sensory Neuropeptide Release C_Fibers->Neuropeptide_Release Modulates Afferent_Signal Reduced Afferent Signal to CNS Neuropeptide_Release->Afferent_Signal Decreases

Experimental Workflow

Experimental_Workflow cluster_0 Patient_Screening Patient Screening & Enrollment Randomization Randomization Patient_Screening->Randomization Treatment_A Levocloperastine Randomization->Treatment_A Treatment_B Levodropropizine Randomization->Treatment_B Baseline_Assessment Baseline Assessment (Cough Frequency, VAS, LCQ) Randomization->Baseline_Assessment Treatment_Period Treatment Period (e.g., 7 days) Baseline_Assessment->Treatment_Period Follow_up Follow-up Assessments (Day 3, Day 7) Treatment_Period->Follow_up Data_Analysis Statistical Data Analysis Follow_up->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Conclusion

Both levocloperastine and levodropropizine are effective non-opioid antitussive agents. Levocloperastine's dual central and peripheral mechanism of action may contribute to its reported faster onset of symptomatic relief. Furthermore, its favorable safety profile, particularly the lack of sedative effects, presents a significant clinical advantage. Levodropropizine remains a valuable peripherally acting option with a good efficacy and safety record.

For drug development professionals, the distinct mechanisms of these two agents offer different avenues for the development of novel antitussives. Further research into the specific molecular targets of levocloperastine within the central nervous system could unveil new therapeutic targets for cough suppression. Head-to-head clinical trials with robust, objective endpoints are crucial to further delineate the comparative efficacy and real-world effectiveness of these and future antitussive therapies.

References

Levocloperastine Demonstrates Superior In Vitro Potency Compared to Racemic Cloperastine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In vitro studies indicate that levocloperastine (B195437), the levorotatory isomer of cloperastine (B1201353), possesses a more potent pharmacological profile compared to its racemic counterpart. This guide provides a comprehensive comparison of the in vitro potency of levocloperastine and racemic cloperastine, focusing on their antihistaminic and anticholinergic activities, which are key to their therapeutic effects.

Cloperastine is an antitussive agent with both central and peripheral mechanisms of action. Its peripheral effects, which help in reducing cough, are attributed to its ability to block histamine (B1213489) H1 and muscarinic receptors. Levocloperastine was developed to optimize the therapeutic profile of the racemic mixture.[1]

Comparative In Vitro Potency

While specific quantitative data directly comparing the in vitro potency of levocloperastine and racemic cloperastine is not extensively available in publicly accessible literature, preclinical studies have consistently highlighted the superior activity of the levo-isomer.

Studies have shown that levocloperastine, along with dextrocloperastine and the racemic mixture (DL-cloperastine), exhibits spasmolytic activity in vitro through the inhibition of histamine-induced contraction in isolated guinea pig tracheal rings.[2][3] This demonstrates the antihistaminic properties of both levocloperastine and the racemate.

Furthermore, it has been noted that the sedative and anticholinergic side effects are more prominent with DL-cloperastine, which is attributed to its stronger interaction with histamine H1 and muscarinic acetylcholine (B1216132) receptors in the central nervous system.[4] This suggests a difference in the affinity of the isomers for these receptors.

A key patent in the field states that levocloperastine is more active and less toxic than both the dextrorotatory isomer and the racemic mixture, resulting in a considerably improved therapeutic index.[5]

Table 1: Summary of Comparative In Vitro Data (Qualitative)

TargetLevocloperastineRacemic CloperastineKey Findings
Histamine H1 Receptor AntagonistAntagonistBoth compounds exhibit antihistaminic activity by inhibiting histamine-induced tissue contractions.[2][3] The racemic mixture is suggested to have a stronger interaction, potentially contributing to more pronounced side effects.[4]
Muscarinic Receptors AntagonistAntagonistBoth compounds possess anticholinergic properties. The racemic form's interaction with muscarinic receptors is linked to a higher incidence of side effects like dry mouth.[4]

Experimental Protocols

Histamine H1 Receptor Antagonism: Isolated Guinea Pig Tracheal Ring Assay

This assay evaluates the ability of a compound to inhibit the contraction of tracheal smooth muscle induced by histamine.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings.

  • Mounting: Each tracheal ring is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Contraction Induction: A cumulative concentration-response curve to histamine is established to determine the concentration that produces a submaximal contraction (e.g., EC50).

  • Antagonist Incubation: The tissues are then incubated with varying concentrations of the test compound (levocloperastine or racemic cloperastine) for a set period.

  • Challenge: Following incubation, the tissues are again challenged with histamine.

  • Data Analysis: The inhibitory effect of the test compound is quantified by determining the concentration that causes a 50% reduction in the histamine-induced contraction (IC50). A lower IC50 value indicates higher potency.

Muscarinic Receptor Antagonism: Radioligand Binding Assay

This assay measures the affinity of a compound for muscarinic receptors, providing a direct measure of its binding potency.

Methodology:

  • Membrane Preparation: Tissues rich in muscarinic receptors (e.g., guinea pig brain or heart) are homogenized and centrifuged to isolate the cell membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]-QNB) and varying concentrations of the test compound (levocloperastine or racemic cloperastine).

  • Incubation: The reaction mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value, which is an inverse measure of binding affinity (a lower Ki indicates higher affinity).

Signaling Pathways and Experimental Workflow

The antitussive and side effects of cloperastine isomers are mediated through their interaction with central and peripheral receptors. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for comparing these compounds.

Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Airways Cough Center Cough Center Sedation Sedation H1_Receptor Histamine H1 Receptor Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction M_Receptor Muscarinic Receptor M_Receptor->Bronchoconstriction Mucus Secretion Mucus Secretion M_Receptor->Mucus Secretion Levocloperastine Levocloperastine Levocloperastine->Cough Center Inhibition Levocloperastine->H1_Receptor Antagonism Levocloperastine->M_Receptor Antagonism Racemic Cloperastine Racemic Cloperastine Racemic Cloperastine->Cough Center Inhibition Racemic Cloperastine->Sedation Stronger Interaction Racemic Cloperastine->H1_Receptor Antagonism Racemic Cloperastine->M_Receptor Antagonism Experimental_Workflow Start Start: In Vitro Comparison Tissue_Prep Tissue/Membrane Preparation (e.g., Guinea Pig Trachea/Brain) Start->Tissue_Prep Assay_Setup Assay Setup (Organ Bath or Binding Buffer) Tissue_Prep->Assay_Setup Compound_Addition Addition of Levocloperastine or Racemic Cloperastine Assay_Setup->Compound_Addition Agonist_Challenge Agonist Challenge (Histamine or Radioligand) Compound_Addition->Agonist_Challenge Data_Acquisition Data Acquisition (Contraction or Radioactivity) Agonist_Challenge->Data_Acquisition Data_Analysis Data Analysis (IC50 / Ki Determination) Data_Acquisition->Data_Analysis Conclusion Conclusion: Comparative Potency Data_Analysis->Conclusion

References

A Comparative Analysis of Levocloperastine Fendizoate Bioavailability from Different Oral Suspension Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levocloperastine (B195437) is an antitussive agent with a dual mechanism of action, targeting both the central nervous system's cough center and peripheral cough receptors.[1][2] The fendizoate salt is commonly used in oral suspension formulations. Pharmacokinetic studies in healthy volunteers have shown that after oral administration of a levocloperastine fendizoate suspension, the drug is gradually absorbed, with an oral bioavailability exceeding 40%.[3] A bioequivalence study comparing a test and a reference oral suspension of this compound demonstrated comparable bioavailability between the two formulations under fasting conditions.

Pharmacokinetic Profile of this compound

Following oral administration of a 70.8 mg this compound oral suspension (equivalent to 36 mg of the active principle), the following pharmacokinetic parameters have been observed in healthy volunteers.[3]

Table 1: Pharmacokinetic Parameters of this compound Oral Suspension [3]

ParameterValueUnit
Peak Plasma Concentration (Cmax)10µg/L
Time to Peak Plasma Concentration (Tmax)2 to 4hours
Oral Bioavailability>40%
Lag-time before detection~45minutes

Bioequivalence of this compound Oral Suspensions

A bioequivalence study was conducted to compare a test formulation of this compound oral suspension against a commercial reference product. The study demonstrated that the two formulations are bioequivalent in terms of rate and extent of absorption.[4]

Table 2: Comparative Pharmacokinetic Parameters of Two this compound Oral Suspensions [4]

FormulationAUC₀₋t (ng*h/mL)Cmax (ng/mL)Tmax (h)
Test Suspension10,61155.2Not Reported
Reference Suspension10,32668.0Not Reported

Note: While specific Tmax values were not provided in the summary, the study concluded bioequivalence, suggesting similar time courses of absorption.

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers[3]
  • Study Design: Single-dose, crossover study.

  • Subjects: 12 healthy volunteers (six males and six females).

  • Dosage: 10 mL of an oral suspension containing 70.8 mg of this compound.

  • Sampling: Blood samples were collected at various time points to determine plasma concentrations of levocloperastine.

  • Analytical Method: Not specified in the provided summary.

Bioequivalence Study of Oral Suspensions[4]
  • Study Design: Open-label, single-dose, 2-period crossover, randomized design.

  • Subjects: 36 healthy volunteers.

  • Conditions: Fasting conditions.

  • Dosage: A single dose of the test or reference this compound oral suspension (708 mg/100 mL).

  • Bioequivalence Criteria: The 90% confidence intervals for the ratio of the geometric means of AUC₀₋t and Cmax were required to be within the range of 80-125%.

Mechanism of Action of Levocloperastine

Levocloperastine exerts its antitussive effect through a dual mechanism of action, involving both central and peripheral pathways.

  • Central Action: It acts on the bulbar cough center in the brainstem.

  • Peripheral Action: It has an effect on peripheral cough receptors in the tracheobronchial tree.

This dual action contributes to its efficacy in suppressing cough.[1][2]

G cluster_central Central Nervous System cluster_peripheral Peripheral Airways Bulbar Cough Center Bulbar Cough Center Cough Reflex Cough Reflex Bulbar Cough Center->Cough Reflex Tracheobronchial Cough Receptors Tracheobronchial Cough Receptors Tracheobronchial Cough Receptors->Bulbar Cough Center Afferent Signal Levocloperastine Levocloperastine Levocloperastine->Bulbar Cough Center Inhibition Levocloperastine->Tracheobronchial Cough Receptors Inhibition

Caption: Dual mechanism of action of levocloperastine.

Experimental Workflow for Bioequivalence Study

The following diagram illustrates a typical workflow for a bioequivalence study of oral drug formulations.

G Subject Screening & Enrollment Subject Screening & Enrollment Randomization Randomization Subject Screening & Enrollment->Randomization Period 1 Period 1 Randomization->Period 1 Drug Administration (Test or Reference) Drug Administration (Test or Reference) Period 1->Drug Administration (Test or Reference) Serial Blood Sampling Serial Blood Sampling Drug Administration (Test or Reference)->Serial Blood Sampling Washout Period Washout Period Serial Blood Sampling->Washout Period Period 2 Period 2 Washout Period->Period 2 Crossover Drug Administration Crossover Drug Administration Period 2->Crossover Drug Administration Serial Blood Sampling_2 Serial Blood Sampling_2 Crossover Drug Administration->Serial Blood Sampling_2 Serial Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Serial Blood Sampling_2->Pharmacokinetic Analysis Statistical Analysis (Bioequivalence Assessment) Statistical Analysis (Bioequivalence Assessment) Pharmacokinetic Analysis->Statistical Analysis (Bioequivalence Assessment) Conclusion Conclusion Statistical Analysis (Bioequivalence Assessment)->Conclusion

Caption: Workflow for a two-period crossover bioequivalence study.

Conclusion

The available data indicates that this compound oral suspension is well-absorbed, with a bioavailability of over 40%. While direct comparisons of different salt forms are lacking, a bioequivalence study has confirmed that different oral suspension formulations of the fendizoate salt can provide comparable systemic exposure. The dual mechanism of action, targeting both central and peripheral cough pathways, underscores its therapeutic potential. Further research into the influence of different salt forms on the bioavailability and clinical efficacy of levocloperastine would be beneficial for optimizing its therapeutic use.

References

A Comparative Efficacy Analysis of Levocloperastine Fendizoate in the Treatment of Cough

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of levocloperastine (B195437) fendizoate with other leading antitussive agents. The information is compiled from a range of clinical trials and pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Levocloperastine is a non-opioid antitussive agent that has demonstrated significant efficacy in treating cough across various patient populations.[1] It is recognized for its dual mechanism of action, targeting both the central nervous system and peripheral cough receptors.[2][3] Clinical studies have consistently highlighted its rapid onset of action and favorable tolerability profile compared to other antitussives.[4][5]

Quantitative Efficacy Data

The following tables summarize the comparative efficacy of levocloperastine fendizoate against other standard antitussive drugs based on data from multiple clinical trials.

Table 1: Levocloperastine vs. Levodropropizine

Efficacy ParameterLevocloperastineLevodropropizineStudy Details
Improvement in Cough Symptoms (Day 1) 95% of patients78% of patients150 adults with cough.[4][6]
Reduction in Cough Intensity (Day 2) Significant reduction-Two randomized trials in 160 children.[7]
Reduction in Cough Frequency (Day 2 vs. Day 5) Significant reduction at Day 2Significant reduction at Day 5Three controlled trials in 150 adults.[6]
Probability of Greater Improvement (Cough Intensity) 96.7%43.3% (p < 0.0001)Logrank chi-squared tests.[6]
Probability of Greater Improvement (Cough Frequency) 83.3%46.7% (p = 0.0029)Logrank chi-squared tests.[6]

Table 2: Levocloperastine vs. Codeine

Efficacy ParameterLevocloperastineCodeineStudy Details
Reduction in Cough Intensity (by Day 2) 90% of patientsComparable efficacyTwo studies in 180 patients with subacute or chronic respiratory diseases.[6][8]
Reduction in Cough Frequency (by Day 2) 87% of patientsComparable efficacyTwo studies in 180 patients with subacute or chronic respiratory diseases.[6]
Overall Efficacy Judgment ("very good/good") 90% of patients80% of patients180 patients with chronic bronchopulmonary conditions.[8]
Adverse Events (Drowsiness) Not reportedReported by a significant number of patientsReview of six clinical trials.[5][8]

Table 3: Levocloperastine vs. Dextromethorphan (B48470)

Efficacy ParameterLevocloperastineDextromethorphanStudy Details
Change in Cough Severity (Mean ± SD at Day 7) 2.45 ± 0.761.68 ± 0.65 (p < 0.05)Randomized, open-label, phase IV clinical trial.[8][9]
Change in Cough Frequency (Mean ± SD at Day 7) 2.50 ± 0.831.74 ± 0.73 (p < 0.05)Randomized, open-label, phase IV clinical trial.[8][9]
Change in Leicester Cough Questionnaire (LCQ) Score Significantly greater increase-Randomized, open-label, phase IV clinical trial.[9]

Experimental Protocols

The clinical trials cited employed rigorous methodologies to assess the efficacy and safety of levocloperastine and its comparators.

General Study Design

The majority of the studies were randomized controlled trials, with some being open-label and others double-blind.[3][9] For instance, the comparison between levocloperastine and dextromethorphan was a randomized, open-label, phase IV clinical trial.[9]

Patient Population

Inclusion criteria typically involved patients of varying ages, from children to adults, presenting with acute or chronic non-productive cough associated with respiratory conditions like bronchitis, asthma, pneumonia, and upper respiratory tract infections.[5][8]

Treatment Administration
  • Levocloperastine: Administered as syrup (e.g., 20 mg/5 ml) or in dosages of 30, 60, and 120 mg/day.[2][9]

  • Dextromethorphan: Administered as cough lozenges (5 mg) thrice daily.[9]

  • Levodropropizine and Codeine: Dosages as per standard clinical practice for the control group.

Efficacy Assessment

Cough severity and frequency were assessed using various validated scales:

  • Five-point scale: 0 = absent, 1 = minimal, 2 = moderate, 3 = intense, 4 = severe.[2][7]

  • 100 mm Visual Analog Scale (VAS): For cough severity.[10]

  • 7-point Likert scale: For cough frequency in the last 24 hours.[10]

  • Leicester Cough Questionnaire (LCQ): To assess the impact of cough on quality of life.[9][10]

  • Night-time awakenings: Evaluated on a 5-point scale: 0 = none, 1 = minimal, 2 = infrequent, 3 = frequent, 4 = numerous.[7]

Visualizations

Mechanism of Action

Levocloperastine's antitussive effect is mediated by a dual mechanism, acting centrally on the bulbar cough center and peripherally on the tracheobronchial tree.[2][3] The central action is of particular interest as it does not involve opioid receptors, thus avoiding typical opioid-related side effects.[1] Evidence points to the involvement of the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels within the nucleus tractus solitarius (NTS) of the medulla oblongata.[1]

G cluster_brainstem Bulbar Cough Center (NTS) cluster_peripheral Tracheobronchial Tree Levo Levocloperastine Sigma1 Sigma-1 (σ1) Receptor Levo->Sigma1 Agonist GIRK GIRK Channels Levo->GIRK Inhibition Neuron Cough Center Neuron Sigma1->Neuron Modulates Neuronal Excitability GIRK->Neuron Hyperpolarization Suppression Suppression of Cough Reflex Neuron->Suppression CoughReceptors Peripheral Cough Receptors Inhibition Inhibition of Cough Signal CoughReceptors->Inhibition Levo_p Levocloperastine Levo_p->CoughReceptors Blocks

Caption: Dual Mechanism of Levocloperastine Action.

Experimental Workflow

The following diagram illustrates a typical workflow for the clinical trials referenced in this guide.

G Start Patient Recruitment (Dry Cough) Screening Inclusion/Exclusion Criteria Assessment Start->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator (e.g., Dextromethorphan) Randomization->GroupB Treatment 7-Day Treatment Period GroupA->Treatment GroupB->Treatment Assessment Efficacy & Safety Assessment (Cough Scales, LCQ, Adverse Events) Treatment->Assessment DataAnalysis Statistical Data Analysis Assessment->DataAnalysis Results Comparative Efficacy & Safety Results DataAnalysis->Results

Caption: Generalized Clinical Trial Workflow.

References

Mechanistic differences between levocloperastine and opioid antitussives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for effective and safe antitussive agents is a cornerstone of respiratory medicine. While opioid derivatives have long been a therapeutic mainstay, their clinical utility is often hampered by a challenging side-effect profile. Levocloperastine (B195437), a non-opioid antitussive, has emerged as a compelling alternative. This guide provides a detailed, evidence-based comparison of the mechanistic differences between levocloperastine and traditional opioid antitussives, supported by experimental data and detailed protocols to inform future research and development.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between levocloperastine and opioid antitussives lies in their distinct molecular targets and signaling pathways within the central and peripheral nervous systems.

Levocloperastine: A Dual-Acting, Non-Opioid Modulator

Levocloperastine exerts its antitussive effects through a dual mechanism, acting both centrally on the bulbar cough center and peripherally on tracheobronchial receptors.[1][2][3] Crucially, its central action is not mediated by opioid receptors, which accounts for its favorable safety profile.[4]

The central mechanism of levocloperastine is multifaceted and involves:

  • Sigma-1 (σ1) Receptor Agonism: Levocloperastine is a high-affinity ligand for the σ1 receptor.[5] Agonism at this receptor is thought to modulate neuronal excitability in the nucleus tractus solitarius (NTS), a key region in the brainstem for processing cough-inducing signals from peripheral receptors.[6]

  • Inhibition of G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: Levocloperastine has been shown to inhibit GIRK channels.[7][8] These channels play a crucial role in regulating neuronal excitability. By inhibiting GIRK channels, levocloperastine can reduce the hyperpolarizing currents that would typically dampen neuronal activity, thereby modulating the cough reflex arc.

Peripherally, levocloperastine is believed to act on sensory nerves in the airways, reducing their sensitivity to irritants.[1][2]

Opioid Antitussives: Central Suppression via Opioid Receptors

Opioid antitussives, such as codeine and hydrocodone, primarily exert their effects by acting as agonists at opioid receptors within the central nervous system.[6][9] The key receptors involved in the antitussive effect are the μ (mu) and κ (kappa) opioid receptors, which are densely expressed in the brainstem cough center, including the NTS.[6][9]

The binding of an opioid agonist to these G-protein coupled receptors initiates a signaling cascade that leads to:

  • Hyperpolarization of Neurons: Activation of μ-opioid receptors leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuron.[9] This makes the neuron less likely to fire an action potential.

  • Inhibition of Neurotransmitter Release: Opioid receptor activation also inhibits voltage-gated calcium channels, which reduces the influx of calcium ions necessary for the release of excitatory neurotransmitters like glutamate (B1630785) from presynaptic terminals.[10]

This overall reduction in neuronal excitability within the medullary cough center suppresses the cough reflex. However, the widespread distribution of opioid receptors throughout the CNS is also responsible for the undesirable side effects associated with these drugs, including sedation, respiratory depression, and the potential for abuse.[4][11]

Comparative Efficacy: Preclinical and Clinical Evidence

Multiple studies have demonstrated that levocloperastine possesses antitussive efficacy comparable, and in some cases superior, to opioid agents, often with a more rapid onset of action.[2][3][12]

Preclinical Data

The citric acid-induced cough model in guinea pigs is a standard preclinical assay for evaluating antitussive drugs. In this model, both levocloperastine and codeine have been shown to significantly reduce the number of coughs.[13]

Compound Dose (mg/kg, p.o.) Mean Reduction in Coughs vs. Vehicle (%) Reference
Levocloperastine24Significant reduction[13]
Codeine24Significant reduction[13]

Clinical Data

Clinical trials in patients with cough from various respiratory conditions have consistently highlighted the efficacy of levocloperastine. A review of six clinical trials demonstrated significant improvements in cough intensity and frequency from the first day of treatment.[12] In a direct comparison with codeine involving 180 patients, levocloperastine was judged to have "very good/good" efficacy in 90% of patients, compared to 80% for codeine.[14]

Parameter Levocloperastine Codeine Reference
Patients with "very good/good" efficacy90%80%[14]
Reduction in cough intensity (by day 2)90% of patients80% of patients[14]
Reduction in cough frequency (by day 2)87% of patients77% of patients[14]

Safety and Tolerability Profile: A Key Differentiator

The most significant advantage of levocloperastine over opioid antitussives is its superior safety and tolerability profile.[4]

Adverse Event Levocloperastine Opioid Antitussives (e.g., Codeine) Reference
Drowsiness/SedationNot reportedFrequently reported[4][12][14]
Respiratory DepressionNo evidence of effectKnown risk, potentially life-threatening[4][11][15]
Abuse PotentialNo evidenceHigh potential[4]
ConstipationNot a common side effectCommon side effect[12]
NauseaMild and transientCan be significant[4]

Experimental Protocols

A. Citric Acid-Induced Cough Model in Guinea Pigs

This preclinical model is widely used to assess the efficacy of antitussive agents.[1][13]

Methodology:

  • Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental environment, including a whole-body plethysmograph chamber.

  • Drug Administration: Test compounds (levocloperastine, codeine, or vehicle) are administered orally (p.o.) or via intraperitoneal (i.p.) injection at predetermined doses and pretreatment times.

  • Cough Induction: Conscious and unrestrained animals are placed in the plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.4 M) for a defined period (e.g., 7 minutes) to induce coughing.[13]

  • Data Acquisition: The number of coughs is counted by trained observers in real-time and can be validated by analyzing acoustic recordings and pressure changes within the chamber.[13] The latency to the first cough is also a key parameter.[13]

  • Data Analysis: The percentage inhibition of the cough response is calculated for each dose of the test compound relative to the vehicle control group.

B. Clinical Trial for Antitussive Efficacy

Methodology:

  • Patient Population: Patients with acute or chronic non-productive cough associated with various respiratory conditions are recruited.[12][14]

  • Study Design: A randomized, controlled clinical trial design is often employed, comparing the investigational drug (levocloperastine) to a standard antitussive (e.g., codeine) or placebo.

  • Treatment: Patients receive the assigned treatment for a specified duration.

  • Efficacy Assessment: Cough severity and frequency are assessed using validated scales such as a Visual Analogue Scale (VAS), a numeric rating scale, or the Leicester Cough Questionnaire.[4] Patients may also maintain diaries to record cough frequency.

  • Safety Assessment: The incidence and severity of adverse events are systematically recorded throughout the study.

  • Statistical Analysis: Appropriate statistical methods are used to compare the efficacy and safety of the different treatment arms.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

Levocloperastine_Signaling_Pathway cluster_CNS Central Nervous System (Bulbar Cough Center) cluster_PNS Peripheral Nervous System (Tracheobronchial Tree) Levocloperastine_CNS Levocloperastine Sigma1R Sigma-1 Receptor Levocloperastine_CNS->Sigma1R Agonism GIRK GIRK Channel Levocloperastine_CNS->GIRK Inhibition Neuron Cough Center Neuron Sigma1R->Neuron Modulates GIRK->Neuron Modulates ReducedExcitability Reduced Neuronal Excitability Neuron->ReducedExcitability CoughSuppression_CNS Cough Suppression ReducedExcitability->CoughSuppression_CNS Levocloperastine_PNS Levocloperastine CoughReceptors Cough Receptors Levocloperastine_PNS->CoughReceptors Acts on ReducedSensitivity Reduced Receptor Sensitivity CoughReceptors->ReducedSensitivity CoughSuppression_PNS Cough Suppression ReducedSensitivity->CoughSuppression_PNS

Caption: Levocloperastine's dual mechanism of action.

Opioid_Antitussive_Signaling_Pathway cluster_CNS_Opioid Central Nervous System (Medullary Cough Center) Opioid Opioid Antitussive (e.g., Codeine) MuKappaReceptor μ/κ-Opioid Receptor (GPCR) Opioid->MuKappaReceptor Binds to Gprotein G-protein (Gi/o) MuKappaReceptor->Gprotein Activates GIRK_Opioid GIRK Channel Gprotein->GIRK_Opioid Activates CaChannel Voltage-gated Ca²⁺ Channel Gprotein->CaChannel Inhibits Neuron_Opioid Cough Center Neuron GIRK_Opioid->Neuron_Opioid K⁺ efflux ReducedNeurotransmitter Reduced Neurotransmitter Release CaChannel->ReducedNeurotransmitter Hyperpolarization Hyperpolarization Neuron_Opioid->Hyperpolarization CoughSuppression_Opioid Cough Suppression Hyperpolarization->CoughSuppression_Opioid ReducedNeurotransmitter->CoughSuppression_Opioid

Caption: Opioid antitussive signaling pathway.

Experimental_Workflow_Cough_Model start Start: Acclimatize Guinea Pigs drug_admin Administer Test Compound (Levocloperastine, Codeine, or Vehicle) start->drug_admin plethysmograph Place Animal in Whole-Body Plethysmograph drug_admin->plethysmograph cough_induction Induce Cough with Aerosolized Citric Acid plethysmograph->cough_induction data_acq Record Number and Latency of Coughs cough_induction->data_acq analysis Analyze Data: Calculate % Inhibition data_acq->analysis end End: Compare Efficacy analysis->end

Caption: Preclinical antitussive experimental workflow.

References

Comparative Analysis of Levocloperastine and its Dextrorotatory Enantiomer: A Receptor Binding Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the receptor binding affinities of levocloperastine (B195437) and its enantiomer, dextrocloperastine. Levocloperastine, the levorotatory isomer of cloperastine (B1201353), is recognized for its antitussive properties. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the available binding data and the experimental methodologies used to ascertain these properties.

Introduction to Cloperastine and its Enantiomers

Cloperastine is a chiral compound with a single stereocenter, existing as two enantiomers: levocloperastine ((S)-cloperastine) and dextrocloperastine ((R)-cloperastine). While the racemic mixture has been used therapeutically, studies have indicated that the pharmacological activity and tolerability profile are not equally distributed between the two enantiomers. Levocloperastine is reported to be the more active and less toxic isomer, with a reduced incidence of central nervous system side effects compared to the dextrorotatory form and the racemic mixture[1][2]. The specific binding affinity is considered critical to the distinct pharmacological activities of the enantiomers[3].

Quantitative Receptor Binding Affinity

Table 1: Receptor Binding Affinity (Ki) of Racemic Cloperastine

ReceptorLigandKi (nM)
Histamine (B1213489) H1Racemic Cloperastine3.8
Sigma-1Racemic Cloperastine20
A lower Ki value indicates a higher binding affinity.

This data indicates that racemic cloperastine has a high affinity for the histamine H1 receptor and a notable affinity for the sigma-1 receptor. The approximately 5.3-fold higher affinity for the H1 receptor suggests a more potent antihistaminic action.

Key Signaling Pathways

The primary mechanisms of action for cloperastine involve its interaction with the histamine H1 and sigma-1 receptors.

cluster_cloperastine Cloperastine Enantiomers cluster_receptors Receptor Targets Levocloperastine Levocloperastine Histamine H1 Receptor Histamine H1 Receptor Levocloperastine->Histamine H1 Receptor Antagonism Sigma-1 Receptor Sigma-1 Receptor Levocloperastine->Sigma-1 Receptor Binding Dextrocloperastine Dextrocloperastine Dextrocloperastine->Histamine H1 Receptor Antagonism Dextrocloperastine->Sigma-1 Receptor Binding

Cloperastine enantiomers and their primary receptor targets.

Antagonism of the histamine H1 receptor by cloperastine is understood to contribute to its antitussive effect by reducing bronchoconstriction and inflammation in the respiratory tract. The interaction with the sigma-1 receptor is also believed to play a role in its cough-suppressant activity, although the precise mechanism is still under investigation.

Experimental Protocols

The determination of receptor binding affinity is typically conducted through in vitro radioligand binding assays. The following is a generalized protocol representative of the methodology used to obtain the kind of data presented above.

Objective: To determine the binding affinity (Ki) of levocloperastine and dextrocloperastine for the human histamine H1 and sigma-1 receptors.

Materials:

  • Test compounds: Levocloperastine, Dextrocloperastine

  • Radioligands: [³H]-mepyramine (for H1 receptor), [³H]-(+)-pentazocine (for sigma-1 receptor)

  • Receptor source: Cell membranes prepared from cultured cells expressing the human histamine H1 receptor or sigma-1 receptor (e.g., HEK293 cells).

  • Assay buffer

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

prep 1. Receptor Membrane Preparation (e.g., from HEK293 cells) incubate 2. Incubation - Receptor Membranes - Radioligand ([³H]-mepyramine or [³H]-(+)-pentazocine) - Varying concentrations of test compound (Levocloperastine or Dextrocloperastine) prep->incubate separate 3. Separation Rapid filtration to separate bound from unbound radioligand incubate->separate quantify 4. Quantification Measure radioactivity of bound ligand using a scintillation counter separate->quantify analyze 5. Data Analysis - Determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) - Calculate Ki using the Cheng-Prusoff equation quantify->analyze

Workflow for a competitive radioligand binding assay.

Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

The available data for racemic cloperastine demonstrates high affinity for the histamine H1 receptor and moderate affinity for the sigma-1 receptor. Qualitative evidence strongly suggests that levocloperastine possesses a more favorable pharmacological profile than its dextrorotatory counterpart, which is likely attributable to differences in receptor binding affinities. However, a definitive quantitative comparison of the binding affinities of the individual enantiomers requires further investigation and the publication of specific Ki values from head-to-head studies. Such data would be invaluable for a more complete understanding of the structure-activity relationship of this antitussive agent and for the rational design of future therapeutic compounds.

References

Levocloperastine Demonstrates Superior Efficacy and Tolerability in Clinical Trials for Cough Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals that levocloperastine (B195437), a non-opioid antitussive agent, offers a favorable efficacy and safety profile compared to other commonly used cough suppressants, including dextromethorphan (B48470) and codeine. Clinical studies consistently highlight its potent cough-suppressing effects, rapid onset of action, and a significantly lower incidence of adverse events, particularly central nervous system side effects like sedation.

Levocloperastine exerts its therapeutic effect through a dual mechanism of action, targeting both the central and peripheral pathways of the cough reflex. It acts on the bulbar cough center in the brainstem and on peripheral receptors in the tracheobronchial tree.[1][2] This dual action is believed to contribute to its high efficacy in treating cough associated with a variety of acute and chronic respiratory conditions.[1][3]

Comparative Efficacy in Clinical Trials

Multiple clinical trials have evaluated the efficacy of levocloperastine against other antitussive agents. These studies, enrolling both adult and pediatric patients with cough from diverse etiologies such as bronchitis, asthma, and pneumonia, have demonstrated levocloperastine's robust clinical performance.[1][3]

A key finding across several studies is the rapid onset of action of levocloperastine, with significant improvements in cough symptoms, including intensity and frequency, observed as early as the first day of treatment.[1][3][4]

Levocloperastine vs. Dextromethorphan

In a randomized, open-label, phase IV clinical trial comparing levocloperastine with dextromethorphan for the treatment of dry cough, levocloperastine was found to be significantly more effective.[5][6][7] Patients treated with levocloperastine showed a statistically significant decrease in both the severity and frequency of cough by day 7 of treatment (p<0.5).[5][6][7] Furthermore, levocloperastine led to a significant improvement in the Leicester Cough Questionnaire (LCQ) score, a measure of quality of life in patients with cough.[5][6][7]

Efficacy ParameterLevocloperastineDextromethorphanp-valueReference
Change in Cough Severity Significantly DecreasedDecreased<0.5[5][6]
Change in Cough Frequency Significantly DecreasedDecreased<0.5[5][6]
Change in LCQ Score Significantly IncreasedIncreased<0.5[5][6]
Levocloperastine vs. Codeine

Comparative studies have shown that levocloperastine is at least as effective as codeine in reducing cough symptoms.[1] In two clinical trials involving 180 patients, levocloperastine demonstrated comparable efficacy to codeine.[1] A notable advantage of levocloperastine over codeine is its superior safety and tolerability profile.[1] While drowsiness was a significant complaint among patients receiving codeine, there was no evidence of central adverse events with levocloperastine.[1][3]

Levocloperastine vs. Levodropropizine (B346804)

In pediatric trials, levocloperastine's efficacy was compared to that of levodropropizine. While both drugs led to improvements in clinical symptoms, a trend towards a more rapid improvement was observed in the levocloperastine group.[1] On the first day of treatment, 95% of patients in the levocloperastine group showed improvement in cough symptoms, compared to 78% in the levodropropizine group.[1]

Favorable Safety and Tolerability Profile

A significant advantage of levocloperastine highlighted in numerous studies is its excellent safety and tolerability.[1][3][4] Unlike opioid-based antitussives, levocloperastine is not associated with sedation or other central nervous system side effects.[1][3][8] The most commonly reported adverse event in clinical trials was mild and transient nausea.[1] This favorable safety profile makes it a suitable option for a wide range of patients, including children and the elderly.[1][3]

Experimental Protocols in Clinical Trials

The clinical trials assessing the efficacy of levocloperastine have employed rigorous methodologies to ensure the validity of their findings.

Typical Experimental Workflow

G cluster_0 Patient Selection cluster_1 Study Design cluster_2 Data Collection & Assessment cluster_3 Outcome Analysis Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Allocation Treatment Allocation Randomization->Treatment Allocation Levocloperastine Group Levocloperastine Group Treatment Allocation->Levocloperastine Group Comparator Group Comparator Group Treatment Allocation->Comparator Group Baseline Assessment Baseline Assessment Comparator Group->Baseline Assessment Treatment Period Treatment Period Baseline Assessment->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Efficacy & Safety Monitoring Efficacy & Safety Monitoring Follow-up Assessments->Efficacy & Safety Monitoring Statistical Analysis Statistical Analysis Efficacy & Safety Monitoring->Statistical Analysis Comparison of Outcomes Comparison of Outcomes Statistical Analysis->Comparison of Outcomes

A generalized workflow for comparative antitussive clinical trials.
Key Methodological Components:

  • Patient Population: The studies enrolled patients of various ages with cough associated with a range of respiratory disorders, including bronchitis, asthma, pneumonia, and chronic obstructive pulmonary disease.[3]

  • Study Design: Many of the pivotal studies were randomized controlled trials, comparing levocloperastine to either a placebo or an active comparator like dextromethorphan or codeine.[5][6]

  • Dosage and Administration: In a comparative trial against dextromethorphan, patients in the levocloperastine group received syrup containing 20 mg/5 ml of the drug, administered 5 ml three times daily for 7 days. The dextromethorphan group received lozenges containing 5 mg of the drug, also administered three times daily for 7 days.[5][6][7]

  • Outcome Measures: Efficacy was typically assessed using validated instruments such as the Leicester Cough Questionnaire (LCQ) to measure quality of life, and scales to evaluate cough severity and frequency.[5][6][9] Safety and tolerability were monitored by recording adverse events.

Mechanism of Action: A Dual Approach

The efficacy of levocloperastine is rooted in its dual mechanism of action, which distinguishes it from many other antitussive agents.

G cluster_0 Central Nervous System cluster_1 Peripheral Airways Bulbar Cough Center Bulbar Cough Center Cough Reflex Cough Reflex Bulbar Cough Center->Cough Reflex efferent signals Tracheobronchial Receptors Tracheobronchial Receptors Tracheobronchial Receptors->Bulbar Cough Center afferent signals Cough Stimulus Cough Stimulus Cough Stimulus->Tracheobronchial Receptors activates Levocloperastine Levocloperastine Levocloperastine->Bulbar Cough Center inhibits Levocloperastine->Tracheobronchial Receptors inhibits

Dual antitussive mechanism of action of levocloperastine.

This dual action, targeting both the central and peripheral pathways of the cough reflex, provides a comprehensive approach to cough suppression and likely contributes to the high rates of clinical success observed in trials.[1][2]

References

A Comparative Guide to the Validation of Analytical Methods for Levocloperastine: Adherence to ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of levocloperastine (B195437), a non-opioid antitussive agent. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability in pharmaceutical development and quality control.[1][2][3] This document outlines the performance characteristics of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

Levocloperastine: Mechanism of Action

Levocloperastine exerts its antitussive effects through a dual mechanism, acting both centrally on the bulbar cough center and peripherally on the tracheobronchial tree.[4][5][6] Its central action is primarily mediated through high-affinity binding to sigma-1 (σ1) receptors and the inhibition of G-protein-coupled inwardly-rectifying potassium (GIRK) channels within the nucleus tractus solitarius (NTS) of the medulla oblongata.[4] This modulation of neuronal excitability in the cough center is key to its therapeutic effect.

Levocloperastine_Signaling_Pathway cluster_NTS Nucleus Tractus Solitarius (NTS) Neuron Levocloperastine Levocloperastine Sigma1_Receptor Sigma-1 Receptor Levocloperastine->Sigma1_Receptor Agonism GIRK_Channel GIRK Channel Levocloperastine->GIRK_Channel Inhibition Neuronal_Excitability Decreased Neuronal Excitability Sigma1_Receptor->Neuronal_Excitability GIRK_Channel->Neuronal_Excitability Cough_Suppression Cough Suppression Neuronal_Excitability->Cough_Suppression Peripheral_Receptors Peripheral Cough Receptors Peripheral_Receptors->Levocloperastine

Caption: Proposed signaling pathway of levocloperastine's central antitussive action.

Comparison of Analytical Methods

The two most common analytical methods for the quantification of levocloperastine in pharmaceutical formulations are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry. While both methods are effective, they differ in their specificity, sensitivity, and susceptibility to interference.

FeatureRP-HPLCUV-Vis Spectrophotometry
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Measurement of absorbance of UV-Vis light by the analyte at a specific wavelength.
Specificity High; separates levocloperastine from impurities and degradation products.Lower; potential for interference from excipients or other compounds that absorb at the same wavelength.
Sensitivity Generally higher, with lower limits of detection and quantification.Generally lower sensitivity compared to HPLC.
Application Suitable for stability-indicating assays, impurity profiling, and quantification in complex matrices.Best suited for the quantification of the pure drug substance or in simple formulations with minimal interfering substances.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower instrument cost and simpler, more rapid analysis.

Quantitative Data Summary

The following tables summarize the validation parameters for RP-HPLC and UV-Vis spectrophotometric methods for levocloperastine analysis, as established by various studies. These parameters are crucial for demonstrating that an analytical procedure is suitable for its intended purpose.[1]

Table 1: RP-HPLC Method Validation Parameters

ParameterAcceptance Criteria (ICH Q2(R1))Reported Values for Levocloperastine
Linearity (Correlation Coefficient, r²) ≥ 0.995[7]> 0.999[8][9]
Accuracy (% Recovery) Typically 98.0% - 102.0%99.57% - 99.84%[8]
Precision (% RSD) Repeatability: ≤ 2%Intermediate Precision: ≤ 2%[2]Repeatability: < 2%Intermediate Precision: < 2%[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.146 µg/mL[9]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.444 µg/mL[9]
Robustness %RSD should be within acceptable limits after deliberate variations in method parameters.Method is robust to small changes in flow rate, pH, and mobile phase composition.[8]

Table 2: UV-Vis Spectrophotometric Method Validation Parameters

ParameterAcceptance Criteria (ICH Q2(R1))Reported Values for Levocloperastine
Linearity (Correlation Coefficient, r²) ≥ 0.995[7]> 0.99[10]
Accuracy (% Recovery) Typically 98.0% - 102.0%99.752%[10]
Precision (% RSD) ≤ 2%< 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11.012 µg/mL[10]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:13.036 µg/mL[10]
Wavelength of Maximum Absorbance (λmax) N/A350 nm[10][11]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods. The following are representative protocols for the validation of RP-HPLC and UV-Vis spectrophotometric methods for levocloperastine.

RP-HPLC Method Protocol

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[8][12]

  • Mobile Phase: A mixture of a buffer (e.g., 10mM potassium dihydrogen phosphate, pH adjusted to 6.5) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[8][13]

  • Flow Rate: 1.0 mL/min[8][12]

  • Detection Wavelength: 227 nm[8][14]

  • Injection Volume: 20 µL[8]

  • Column Temperature: Ambient

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of levocloperastine fendizoate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[13]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 50% to 150% of the expected sample concentration).

3. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the levocloperastine standard at three different levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Specificity: Analyze blank samples, placebo samples, and samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the levocloperastine peak is free from interference.[9]

UV-Vis Spectrophotometric Method Protocol

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.[11]

2. Preparation of Solutions:

  • Solvent: 0.1N Sodium Hydroxide (NaOH)[11]

  • Standard Stock Solution: Accurately weigh 25 mg of this compound and dissolve it in methanol (B129727) in a 50 mL volumetric flask to get a concentration of 0.5 mg/mL.[11][15]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1N NaOH to obtain concentrations ranging from 2 µg/mL to 10 µg/mL.[11]

3. Validation Procedure:

  • Determination of λmax: Scan one of the working standard solutions from 200-400 nm against a 0.1N NaOH blank to determine the wavelength of maximum absorbance.[11]

  • Linearity: Measure the absorbance of each working standard solution at the determined λmax and plot a calibration curve of absorbance versus concentration.

  • Accuracy: Perform recovery studies by adding known amounts of the standard drug to a pre-analyzed sample solution.

  • Precision:

    • Repeatability: Measure the absorbance of a single concentration multiple times.

    • Intermediate Precision: Repeat the measurements on a different day.

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Validation_Parameters Perform Validation Experiments Start Start: Define Analytical Method Requirements Method_Development Method Development & Optimization Start->Method_Development Validation_Protocol Prepare Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report End End: Method Implementation Validation_Report->End

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Proper Disposal Procedures for Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Levocloperastine fendizoate, an active pharmaceutical ingredient (API). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Regulatory Overview

This compound is a pharmaceutical-related compound. While Safety Data Sheets (SDS) may not classify it as a hazardous chemical under the OSHA Hazard Communication Standard, all APIs should be handled as potentially potent compounds.[1][2] Improper disposal of pharmaceuticals can lead to environmental contamination and pose risks to public health.[3][4]

Disposal of pharmaceutical waste in the United States is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and state environmental agencies.[3][5][6][7] These regulations govern the management and disposal of hazardous and non-hazardous pharmaceutical waste.

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure appropriate personal protective equipment is worn.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[1][2]

  • Eye Protection: Use safety goggles with side-shields.[1]

  • Respiratory Protection: For operations that may generate dust, a self-contained breathing apparatus or appropriate respirator should be used.[2][8]

  • Body Protection: A lab coat or chemical-resistant suit is recommended to prevent skin contact.[2]

Step-by-Step Disposal Procedure

The recommended procedure for the disposal of this compound is to engage a licensed hazardous material disposal company. The following steps outline the process from collection to final disposal.

Step 1: Waste Segregation Do not mix this compound waste with general, non-hazardous laboratory trash. It must be segregated at the point of generation. Avoid disposing of this material down the drain or in household trash, as this can introduce active pharmaceutical ingredients into waterways.[3][4]

Step 2: Waste Collection and Labeling Collect waste this compound, including expired or unused material and contaminated labware (e.g., weighing boats, gloves, wipes), in a designated, leak-proof, and sealable container.[5]

  • Since the specific RCRA hazardous waste classification is not explicitly defined in available documentation, it is best practice to manage it as hazardous pharmaceutical waste.

  • Use a container designated for hazardous waste, which is typically a black container.[3][5]

  • The container must be clearly labeled as "Hazardous Waste - Pharmaceuticals" and include the chemical name "this compound."

Step 3: On-site Storage Store the sealed waste container in a secure, designated area away from incompatible materials. The storage area should be well-ventilated and have controlled access to prevent unauthorized handling.[9]

Step 4: Arrange for Professional Disposal Contact a licensed and certified hazardous waste disposal contractor to collect, transport, and dispose of the material. This ensures compliance with all federal, state, and local regulations.[1]

Step 5: Final Disposal Method The preferred method for destroying active pharmaceutical ingredients is high-temperature incineration in a facility equipped with an afterburner and scrubber to treat gaseous emissions.[1][5] This method effectively destroys the active compound, rendering it non-retrievable.[5]

Step 6: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain and collect the spilled material. Avoid generating dust.[2]

  • Use an absorbent material for liquid spills. For solid spills, carefully sweep or scoop the material.

  • Place all contaminated materials and cleanup debris into a designated hazardous waste container.[2]

  • Clean the spill area thoroughly with soap and water.[1]

Step 7: Documentation Maintain detailed records of all disposed pharmaceutical waste, including the chemical name, quantity, date of disposal, and manifests from the waste disposal contractor. This documentation is crucial for regulatory compliance.

Disposal Parameters

No specific quantitative data for the disposal of this compound is available in the reviewed documentation. The table below summarizes key parameters, which should be confirmed by the licensed waste management vendor.

ParameterGuidelineSource
EPA RCRA Classification To be determined by a certified waste handler. Best practice is to manage as hazardous waste.[3][10]
Primary Disposal Method High-temperature incineration at a licensed facility.[1][5]
Container Type Labeled, sealed, leak-proof container. Black for hazardous pharmaceutical waste.[3][5]
Sewer/Drain Disposal Prohibited for hazardous pharmaceutical waste.[3][4]
Landfill Disposal Not recommended for active pharmaceutical ingredients.[4]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the reviewed safety and regulatory literature. The disposal procedures outlined are based on established best practices for active pharmaceutical ingredients and regulatory requirements for pharmaceutical waste management.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect storage Store in Secure, Designated Area collect->storage spill_check Accidental Spill? storage->spill_check spill_protocol Follow Spill Management Protocol (Section 3.0, Step 6) spill_check->spill_protocol Yes contractor Contact Licensed Waste Disposal Contractor spill_check->contractor No spill_protocol->collect incinerate Arrange for High-Temperature Incineration contractor->incinerate document Complete & Retain Disposal Manifests incinerate->document end End: Compliant Disposal document->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Researchers: Personal Protective Equipment and Disposal Plan for Levocloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Levocloperastine fendizoate. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is a non-opioid antitussive agent. While not classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it is recognized as harmful to aquatic life with long-lasting effects and should be handled with appropriate precautions.[1]

Personal Protective Equipment (PPE)

Due to the potential for irritation and harm upon contact or inhalation, a comprehensive PPE plan is mandatory when handling this compound.[2] Although specific occupational exposure limits (OELs) from bodies such as OSHA, NIOSH, or ACGIH for this compound are not publicly available, a conservative approach to PPE selection is recommended based on its hazard profile.

Recommended PPE for Handling this compound
PPE CategoryMinimum RequirementRecommended for Higher Risk Operations*
Respiratory Protection Not generally required for small quantities in a well-ventilated area or chemical fume hood.NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator, or a respirator offering a higher level of protection, should be used if visible dust is present or if working outside of a ventilated enclosure.[3]
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]A face shield should be worn in addition to safety goggles when there is a risk of splashing.
Hand Protection Powder-free nitrile gloves.[3] Gloves must be inspected prior to use.[2]Double gloving is recommended for all handling procedures. Specific breakthrough time and permeation rate data for this compound with common laboratory gloves are not readily available. Therefore, gloves should be changed immediately upon known or suspected contact with the compound.
Body Protection A laboratory coat with long sleeves.A disposable, solid-front gown with tight-fitting cuffs should be worn over the laboratory coat. Fire/flame resistant and impervious clothing is also recommended.[2]

*Higher risk operations include handling large quantities, generating dust or aerosols, and decontamination of spills.

Operational and Disposal Plans

A structured workflow for the use of PPE and the disposal of this compound waste is essential to minimize exposure and environmental contamination.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling assess_risk Assess Risk of Exposure (e.g., quantity, dust generation) select_ppe Select Appropriate PPE (Refer to table) assess_risk->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE in Correct Order inspect_ppe->don_ppe handle_compound Handle this compound don_ppe->handle_compound decontaminate_ppe Decontaminate Reusable PPE handle_compound->decontaminate_ppe doff_ppe Doff PPE in Correct Order decontaminate_ppe->doff_ppe dispose_ppe Dispose of Single-Use PPE doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for PPE selection and use when handling this compound.

Disposal Procedures

This compound waste must be managed as a non-RCRA pharmaceutical waste, with incineration being the required disposal method to prevent its release into the water supply.[1]

This compound Waste Disposal Plan
Waste TypeDisposal MethodKey Considerations
Unused or Expired Pure Compound Incineration via a licensed hazardous material disposal company.[1][2]Segregate from other waste streams in a clearly labeled, sealed, and puncture-proof container.[1]
Contaminated Labware (e.g., pipette tips, vials) Incineration via a licensed hazardous material disposal company.[1]Collect in a designated, puncture-proof container labeled for pharmaceutical waste.[1]
Aqueous Solutions Containing Levocloperastine Collection for incineration.[1]DO NOT dispose of down the drain due to aquatic toxicity.[1] Collect in a sealed, leak-proof, and clearly labeled container.
Contaminated PPE (e.g., gloves, disposable gowns) Incineration via a licensed hazardous material disposal company.Place in a designated, labeled, and durable (e.g., 6 mil polyethylene) bag for disposal.[3]
Empty Stock Containers Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or methanol).[1]Manage the rinsate as Levocloperastine waste for incineration.[1] The defaced and triple-rinsed container can then be disposed of as regular laboratory waste.[1]

Decontamination

In the event of a spill or contamination of reusable equipment, a thorough decontamination process is required.

Decontamination of Surfaces and Equipment:
  • Remove Contamination: Absorb spills with inert material and collect for disposal as Levocloperastine waste.

  • Clean with Soap and Water: Wash the affected area or equipment with soap and water.[3]

  • Rinse Thoroughly: Rinse with water to remove any cleaning residue.

  • Disinfect (if necessary): For reusable PPE or equipment, follow the manufacturer's recommendations for disinfection.[3] Do not use alcohol-based hand rubs or bleach on skin.[3]

By implementing these safety and handling protocols, research facilities can ensure a safe working environment and maintain compliance with environmental regulations when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.